molecular formula C9H9ClN2O2 B581383 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile CAS No. 1186310-98-4

2-Chloro-3-(dimethoxymethyl)isonicotinonitrile

Cat. No.: B581383
CAS No.: 1186310-98-4
M. Wt: 212.633
InChI Key: GJWYBPKJLNAJEQ-UHFFFAOYSA-N
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Description

2-Chloro-3-(dimethoxymethyl)isonicotinonitrile is a useful research compound. Its molecular formula is C9H9ClN2O2 and its molecular weight is 212.633. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-3-(dimethoxymethyl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-13-9(14-2)7-6(5-11)3-4-12-8(7)10/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWYBPKJLNAJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=CN=C1Cl)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674052
Record name 2-Chloro-3-(dimethoxymethyl)pyridine-4-carbonitrile
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Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186310-98-4
Record name 2-Chloro-3-(dimethoxymethyl)-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(dimethoxymethyl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-3-(dimethoxymethyl)isonicotinonitrile chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Profile of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile

This guide provides a comprehensive technical overview of this compound, a substituted pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. Due to the specialized nature of this compound, detailed experimental data in public literature is limited. Therefore, this document synthesizes the available information for the target compound and provides an in-depth analysis of its closely related precursor, 2-Chloro-3-cyanopyridine, to offer a scientifically grounded and practical resource. The narrative explains the causal relationships in its synthesis, reactivity, and characterization, reflecting field-proven insights.

Introduction and Strategic Importance

Substituted pyridines are cornerstone scaffolds in medicinal chemistry and materials science. The introduction of a chlorine atom, as seen in the subject compound, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and metabolic stability—a phenomenon sometimes termed the "magic chloro effect".[1] The isonicotinonitrile backbone presents a unique electronic and structural arrangement, while the dimethoxymethyl group, a protected aldehyde, serves as a versatile synthetic handle for further molecular elaboration.

This guide will first detail the known properties of the target compound, this compound, before delving into a thorough examination of its common precursor, 2-Chloro-3-cyanopyridine. This comparative approach allows for a deeper understanding of how the functional group transformation (from nitrile to acetal) impacts the molecule's chemical behavior and provides a logical framework for its synthesis and application.

Core Profile: this compound

This section outlines the established identification and safety data for the primary compound of interest.

Nomenclature and Identifiers
  • Chemical Name: this compound

  • CAS Number: 1186310-98-4[2]

  • Molecular Formula: C₉H₉ClN₂O₂

  • Synonyms: Not widely available.

Physicochemical Properties
Safety and Handling

Vendor-supplied information indicates the following GHS classifications.

Hazard ClassCodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Signal Word Warning
Pictogram GHS07

Handling Protocol:

  • Always handle in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Foundational Analog: 2-Chloro-3-cyanopyridine

A comprehensive understanding of this compound necessitates a detailed review of its parent compound, 2-Chloro-3-cyanopyridine (also known as 2-Chloronicotinonitrile). This molecule is the logical synthetic starting point and its properties provide a crucial baseline for predicting the behavior of its derivatives.

Nomenclature and Identifiers
  • Chemical Name: 2-Chloropyridine-3-carbonitrile[3]

  • Synonyms: 2-Chloro-3-cyanopyridine, 2-Chloronicotinonitrile[4][5]

  • CAS Number: 6602-54-6[3][4][6]

  • Molecular Formula: C₆H₃ClN₂[3][5]

  • Molecular Weight: 138.55 g/mol [3][4][5]

Physicochemical Properties

This compound is a white to off-white crystalline solid under standard conditions.[4][6][7]

PropertyValueSource
Melting Point 104-109 °C[4][6][7]
Boiling Point 257.6 ± 20.0 °C at 760 mmHg[8]
Appearance White to off-white crystalline powder or flakes[4][6]
Storage Room temperature, sealed in dry, dark place[4][6]
Comprehensive Safety and Handling

2-Chloro-3-cyanopyridine is a hazardous substance requiring stringent safety protocols.

  • GHS Hazard Statements: H301/H311/H331 (Toxic if swallowed, in contact with skin or if inhaled)[4], H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection).[4][9]

    • Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][9]

    • Storage & Disposal: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[4][9]

Synthetic Strategy and Mechanistic Insight

The conversion of the nitrile group in 2-Chloro-3-cyanopyridine to the dimethoxymethyl group in the target compound is a multi-step process that relies on fundamental organic transformations. The most logical and controllable pathway proceeds through an aldehyde intermediate.

Proposed Synthetic Pathway

The conversion can be efficiently achieved via reduction of the nitrile to an aldehyde, followed by acetal protection. A Diisobutylaluminium hydride (DIBAL-H) reduction is a standard and high-yielding method for this transformation, as it can be performed at low temperatures to prevent over-reduction to the alcohol.

Synthetic_Pathway start 2-Chloro-3-cyanopyridine aldehyde 2-Chloro-3-formylisonicotinonitrile (Intermediate) start->aldehyde 1. DIBAL-H, Toluene, -78 °C 2. H₃O⁺ quench product This compound aldehyde->product Methanol (CH₃OH) Acid Catalyst (e.g., PTSA) Toluene, Dean-Stark Workflow_Synthesis cluster_0 Part A: Aldehyde Formation cluster_1 Part B: Acetal Protection A1 1. Dissolve 2-Chloro-3-cyanopyridine in anhydrous Toluene under N₂. A2 2. Cool solution to -78 °C (Acetone/Dry Ice bath). A1->A2 A3 3. Add DIBAL-H (1.0 M in hexanes) dropwise over 1 hour. A2->A3 A4 4. Stir at -78 °C for 3 hours. Monitor by TLC. A3->A4 A5 5. Quench slowly with Methanol, then with saturated Rochelle's salt solution. A4->A5 A6 6. Warm to RT, stir until layers separate. Extract with Ethyl Acetate. A5->A6 A7 7. Dry organic layer (Na₂SO₄), concentrate under vacuum. A6->A7 B1 8. Dissolve crude aldehyde in Toluene and Methanol. A7->B1 Proceed with crude intermediate B2 9. Add catalytic PTSA. B1->B2 B3 10. Fit with Dean-Stark trap and reflux for 4-6 hours. B2->B3 B4 11. Cool to RT. Wash with sat. NaHCO₃ and brine. B3->B4 B5 12. Dry organic layer (Na₂SO₄), concentrate. B4->B5 B6 13. Purify by column chromatography (Hexanes/Ethyl Acetate gradient). B5->B6

Caption: Step-by-step workflow for the synthesis protocol.

Protocol: NMR Sample Preparation and Analysis

This protocol ensures high-quality data for structural verification.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified product. [10]2. Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) inside a clean, dry NMR tube. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

  • Standardization: Add a small drop of tetramethylsilane (TMS) as an internal standard (chemical shift reference set to δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program with 8-16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary. [10]6. Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign all peaks in both spectra to the corresponding atoms in the molecular structure.

Applications and Future Directions

As a functionalized heterocyclic building block, this compound holds significant potential in several areas:

  • Pharmaceutical Synthesis: The protected aldehyde is a gateway to numerous functionalities. It can be deprotected and used in reactions like reductive amination to build amine side chains, Wittig reactions to form alkenes, or aldol condensations to create more complex carbon skeletons. These are all critical transformations in the synthesis of biologically active molecules. [7]* Agrochemical Development: The chlorinated pyridine core is a common feature in modern pesticides and herbicides. This compound serves as a valuable intermediate for creating new agrochemical candidates. [7]* Materials Science: Pyridine derivatives are explored for their applications in creating advanced polymers and organic electronic materials. [7] This guide provides a robust framework for understanding, synthesizing, and handling this compound. By leveraging the extensive data available for its precursor and applying fundamental principles of organic chemistry, researchers can confidently incorporate this versatile building block into their discovery and development programs.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. Retrieved January 23, 2026, from [Link].

  • PharmaCompass. (n.d.). 2-Chloro-3-cyanopyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved January 23, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12387736, 2-Chloro-4-methyl-nicotinonitrile. Retrieved January 23, 2026, from [Link].

  • Chemsrc. (2025, August 20). 2-Chloro-3-cyanopyridine. Retrieved January 23, 2026, from [Link].

  • Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305–5331. [Link].

  • da Silva, A. J. M., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(15), 4483.

Sources

A Technical Guide to the Physicochemical Characterization of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of pharmaceutical and agrochemical research, the strategic design of novel molecular entities hinges on the availability of versatile and reactive building blocks. 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile emerges as a compound of significant interest, belonging to the substituted pyridine class of heterocycles. Its unique structural features—a chlorinated pyridine ring, a nitrile group, and a dimethoxymethyl moiety—confer a rich chemical reactivity profile, making it a valuable precursor for the synthesis of a diverse array of more complex molecules. The nitrile group, for instance, is a well-known pharmacophore and a versatile synthetic handle for constructing various nitrogen-containing heterocycles.[1]

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. In the absence of extensive publicly available experimental data for this specific molecule, we will draw upon established analytical principles and comparative data from the closely related and well-characterized compound, 2-Chloro-3-cyanopyridine. The primary objective of this document is to equip researchers, scientists, and drug development professionals with a robust framework for the evaluation and handling of this compound, emphasizing the causal relationships between its structure and its chemical behavior.

Molecular Identity and Structural Elucidation

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The foundational identifiers for this compound are cataloged below.

IdentifierValueSource
IUPAC Name 2-Chloro-3-(dimethoxymethyl)pyridine-4-carbonitrileN/A
CAS Number 1186310-98-4Sigma-Aldrich
Molecular Formula C₉H₉ClN₂O₂Sigma-Aldrich
Molecular Weight 212.63 g/mol Sigma-Aldrich
Canonical SMILES COC(OC)c1c(Cl)nccc1C#NSigma-Aldrich
InChI Key GJWYBPKJLNAJEQ-UHFFFAOYSA-NSigma-Aldrich

The structural architecture of this compound is pivotal to its reactivity. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is electron-deficient, which influences the reactivity of its substituents. The chlorine atom at the 2-position and the nitrile group at the 4-position further withdraw electron density, rendering the ring susceptible to nucleophilic substitution reactions. The dimethoxymethyl group at the 3-position, an acetal, is generally stable under neutral and basic conditions but can be hydrolyzed to the corresponding aldehyde under acidic conditions.[2][3]

Predicted and Comparative Physicochemical Properties

PropertyThis compound (Predicted/Inferred)2-Chloro-3-cyanopyridine (Experimental Data)Rationale for Prediction/Inference
Physical State SolidWhite to off-white crystalline powder or flakesThe presence of polar functional groups and a relatively rigid structure are conducive to a solid state at room temperature.
Melting Point (°C) Likely lower than 104-109104-109[4][5][6]The flexible dimethoxymethyl group may disrupt crystal lattice packing compared to the planar nitrile group, leading to a lower melting point.
Boiling Point (°C) > 250257.6 ± 20.0 at 760 mmHgThe increased molecular weight would suggest a higher boiling point, though intermolecular forces also play a significant role.
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Limited solubility in water.Soluble in organic solvents.The presence of the chloro and nitrile groups, along with the pyridine nitrogen, introduces polarity. The dimethoxymethyl group can also participate in hydrogen bonding. However, the overall molecule remains largely nonpolar, suggesting good solubility in organic solvents and limited aqueous solubility.

Spectroscopic Characterization: A Predictive Approach

Spectroscopic analysis is indispensable for confirming the structure and purity of a chemical compound. Below is a predictive guide to the key spectral features of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and informative.

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-9.0 ppm), corresponding to the two protons on the pyridine ring. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitrile groups.

  • Acetal Proton: A singlet at approximately δ 5.5-6.0 ppm, corresponding to the methine proton of the dimethoxymethyl group.

  • Methoxy Protons: A singlet at approximately δ 3.3-3.6 ppm, integrating to six protons, corresponding to the two equivalent methoxy groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide a map of the carbon skeleton.

  • Pyridine Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to the chlorine and nitrile groups will have characteristic chemical shifts.

  • Nitrile Carbon: A signal around δ 115-120 ppm.[7]

  • Acetal Carbon: A signal around δ 95-105 ppm.

  • Methoxy Carbons: A signal around δ 50-60 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

  • C-O Stretch: Strong absorption bands in the region of 1050-1150 cm⁻¹ characteristic of the acetal group.

  • C-Cl Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.

  • Molecular Ion (M+): An intense peak at m/z corresponding to the molecular weight (212.63). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation: Expect fragmentation patterns involving the loss of a methoxy group (-OCH₃), the entire dimethoxymethyl group, and potentially the nitrile group.

Reactivity and Stability Profile

The chemical stability and reactivity of this compound are dictated by its functional groups.

  • Acetal Group: The dimethoxymethyl group is an acetal, which is stable under neutral and basic conditions.[3] However, it is susceptible to hydrolysis under acidic conditions, which would convert it to the corresponding aldehyde. This property can be exploited for synthetic transformations but also necessitates careful handling and storage to avoid degradation if the acetal form is desired.

  • Chloropyridine Moiety: The chlorine atom on the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles at this position, making it a key site for molecular elaboration.

  • Nitrile Group: The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or reduction to an amine. It can also participate in cycloaddition reactions.

Storage and Handling: The compound should be stored in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. Given its classification as a solid, standard precautions for handling fine chemicals should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

Experimental Protocols for Physicochemical Characterization

The following section details standardized, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the crystalline solid.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating:

    • Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting range.

    • Accurate Measurement: Allow the apparatus to cool. Introduce a new sample and heat rapidly to about 10-15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Causality: Impurities disrupt the crystal lattice of a solid, requiring less energy (a lower temperature) to break the intermolecular forces. This results in both a depression of the melting point and a broadening of the melting range.

MeltingPointWorkflow A Powder Sample B Load Capillary Tube (2-3 mm) A->B C Place in Apparatus B->C D Rapid Heating (Approx. MP) C->D 1st Run E Slow Heating (1-2°C/min) D->E 2nd Run (New Sample) F Record T_start & T_end E->F

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for compounds intended for biological applications.

Methodology: Shake-Flask Method

  • Sample Preparation: Accurately weigh an excess amount of the compound into a series of glass vials.

  • Solvent Addition: Add a precise volume of purified water (and other relevant aqueous buffers, e.g., pH 5.0, 7.4) to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Analysis: Carefully withdraw a known volume of the supernatant. Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or µM).

Causality: The shake-flask method determines the thermodynamic equilibrium solubility, which represents the true solubility of the compound under the specified conditions. It is considered the gold standard for this measurement.

SolubilityWorkflow A Weigh Excess Solid B Add Aqueous Buffer A->B C Equilibrate (24-48h @ const. T) B->C D Separate Phases (Centrifuge/Settle) C->D E Filter Supernatant D->E F Quantify by HPLC E->F

Caption: Shake-Flask Solubility Determination Workflow.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals.

  • Analysis: Assign the chemical shifts, coupling constants, and integrations to the corresponding nuclei in the molecular structure.

FT-IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is often the most convenient. Place a small amount of the solid directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands for the key functional groups.

Mass Spectrometry

  • Sample Introduction: The method of introduction will depend on the type of mass spectrometer. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent and infused into the source. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC.

  • Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion region clearly.

  • Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Conclusion: A Foundation for Further Discovery

This compound represents a promising chemical scaffold with significant potential for the development of novel therapeutic agents and agrochemicals. While a comprehensive experimental dataset for this specific molecule is yet to be widely published, this technical guide provides a robust framework for its physicochemical characterization. By leveraging predictive methods, comparative analysis with structurally related compounds, and standardized experimental protocols, researchers can confidently assess its properties, ensuring its effective and safe utilization in their discovery and development pipelines. The methodologies outlined herein are not merely procedural steps but are grounded in the fundamental principles of chemical causality, empowering scientists to not only measure but also to understand the behavior of this versatile building block.

References

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  • Doc Brown's Chemistry. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. [Link]

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An In-depth Technical Guide to the Structure and Bonding of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure, bonding, and chemical characteristics of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile, a compound of significant interest in medicinal chemistry and synthetic organic chemistry. Due to the limited direct literature on this specific molecule, this guide establishes a robust scientific foundation by first examining its plausible precursor, 2-chloro-3-formylisonicotinonitrile. Through a detailed exploration of this well-documented analogue, we project the structural and electronic properties of the title compound. This guide elucidates the synthetic pathway, analyzes the intramolecular forces and bonding, and discusses the potential reactivity and applications, particularly in the context of drug discovery and development. All theoretical assertions are grounded in established chemical principles and supported by data from related compounds.

Introduction: The Strategic Importance of Substituted Isonicotinonitriles

Substituted pyridine scaffolds are cornerstones in the architecture of a vast array of pharmaceuticals and agrochemicals. The isonicotinonitrile framework, in particular, offers a unique combination of electronic properties and hydrogen bonding capabilities that are highly sought after in drug design. The introduction of a chloro-substituent at the 2-position significantly modulates the electron density of the pyridine ring, enhancing its reactivity towards nucleophilic substitution, a key reaction in the synthesis of diverse molecular libraries. Furthermore, the cyano group at the 4-position is a versatile functional handle and a potent hydrogen bond acceptor.

This guide focuses on this compound, a molecule that combines these features with a dimethoxymethyl group at the 3-position. This acetal functionality serves as a protected aldehyde, offering a latent reactive site for further molecular elaboration. Understanding the intricate details of its structure and bonding is paramount for harnessing its full potential as a building block in the synthesis of novel therapeutic agents.

Foundational Analysis: The Precursor - 2-Chloro-3-formylisonicotinonitrile

A logical synthetic route to this compound proceeds via the acetalization of 2-chloro-3-formylisonicotinonitrile. Therefore, a thorough understanding of this precursor is essential.

Synthesis of the Aldehyde Precursor

The synthesis of 2-chloro-3-formylpyridine derivatives is well-established, often employing the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an activated aromatic compound, in this case, a substituted acetanilide, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction proceeds through a cyclization mechanism to yield the 2-chloro-3-formylpyridine core.[1]

G cluster_0 Vilsmeier-Haack Reaction Acetanilide Acetanilide Intermediate Cyclization Intermediate Acetanilide->Intermediate Formylation Vilsmeier_Reagent POCl3 / DMF Vilsmeier_Reagent->Intermediate Product 2-Chloro-3-formylpyridine Intermediate->Product Cyclization & Hydrolysis

Caption: Vilsmeier-Haack synthesis of 2-chloro-3-formylpyridine.

Structural and Spectroscopic Properties of the Aldehyde Precursor

2-Chloro-3-formylpyridine is a white to yellow crystalline solid with a melting point in the range of 50-54°C.[2] Its structure has been confirmed by various spectroscopic methods.

PropertyDataSource
Molecular Formula C₆H₄ClNO[2]
Molecular Weight 141.55 g/mol [2]
Appearance White to yellow powder/crystal[2]
Melting Point 50-54 °C[2]
¹H NMR (indicative) Signals for aldehydic proton (~10 ppm) and aromatic protons
IR Spectroscopy (indicative) Strong C=O stretch (~1700 cm⁻¹), C-Cl stretch

The presence of the electron-withdrawing chloro and formyl groups significantly influences the electronic distribution within the pyridine ring. The chlorine atom at the 2-position and the aldehyde at the 3-position create an electron-deficient ring system, which is crucial for its reactivity profile.

Synthesis and Structure of this compound

The conversion of the aldehyde precursor to the target dimethoxymethyl acetal is a standard and high-yielding organic transformation.

Proposed Synthetic Pathway: Acetalization

The formation of a dimethyl acetal from an aldehyde is typically achieved by reacting the aldehyde with methanol in the presence of an acid catalyst.[3] The reaction is reversible, and the removal of water drives the equilibrium towards the acetal product.

Experimental Protocol: Synthesis of this compound

  • Dissolve 2-chloro-3-formylisonicotinonitrile in an excess of anhydrous methanol.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate).

  • Remove the excess methanol under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

G cluster_1 Acetal Formation Aldehyde 2-Chloro-3-formyl- isonicotinonitrile Acetal 2-Chloro-3-(dimethoxymethyl)- isonicotinonitrile Aldehyde->Acetal Acetalization Reagents Methanol (CH3OH) Acid Catalyst (H+) Reagents->Acetal

Caption: Synthesis of the target compound via acetalization.

Molecular Structure and Bonding

The structure of this compound can be confidently predicted based on its constituent parts.

Caption: Predicted structure of the target molecule.

Key Bonding Features:

  • Pyridine Ring: Aromatic, with delocalized π-electrons. The nitrogen atom is sp² hybridized and introduces a dipole moment towards itself.

  • C-Cl Bond: A polar covalent bond. The electronegative chlorine atom withdraws electron density from the pyridine ring, making the C2 position susceptible to nucleophilic attack.

  • C-C≡N (Cyano Group): A strong, polar triple bond. The nitrogen atom is sp hybridized and is a good hydrogen bond acceptor. The cyano group is strongly electron-withdrawing.

  • C-C(OCH₃)₂ (Dimethoxymethyl Group): The central carbon of the acetal is sp³ hybridized. The C-O bonds are polar. This group is sterically more demanding than the formyl group of the precursor.

The overall molecule is expected to be polar, with the primary dipole moments arising from the C-Cl, C≡N, and C-O bonds. The presence of multiple electronegative atoms (N, Cl, O) creates a molecule with several sites for potential intermolecular interactions.

Reactivity and Potential Applications in Drug Development

The unique combination of functional groups in this compound dictates its reactivity and makes it a valuable intermediate in drug synthesis.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the electron-deficient 2-position is a prime site for nucleophilic displacement. This allows for the introduction of a wide variety of substituents, such as amines, alcohols, and thiols, which are common pharmacophores.

  • Acetal Hydrolysis: The dimethoxymethyl group is a protecting group for the aldehyde. Under acidic conditions, it can be readily hydrolyzed to regenerate the formyl group, which can then undergo further reactions such as reductive amination, Wittig reactions, or condensation reactions.

  • Cyano Group Transformations: The nitrile functionality can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, further expanding the synthetic possibilities.

G cluster_0 Key Reactions cluster_1 Potential Products Start This compound SNAr Nucleophilic Aromatic Substitution at C2 Start->SNAr Hydrolysis Acetal Hydrolysis (Acidic Conditions) Start->Hydrolysis Cyano_Reaction Cyano Group Transformation Start->Cyano_Reaction Amine_Product 2-Amino/Alkoxy/Thio- Substituted Derivatives SNAr->Amine_Product Aldehyde_Product Regenerated Aldehyde Hydrolysis->Aldehyde_Product Acid_Amine_Product Carboxylic Acid, Amide, or Amine Cyano_Reaction->Acid_Amine_Product

Caption: Reactivity workflow of the target compound.

The strategic placement of these functional groups makes this compound an ideal scaffold for building complex molecules. Its derivatives could be investigated for a range of biological activities, leveraging the known efficacy of substituted pyridines in areas such as oncology, inflammation, and infectious diseases.

Conclusion

While direct experimental data on this compound is not extensively available in the public domain, a robust understanding of its structure, bonding, and reactivity can be constructed through the analysis of its logical precursor and the application of fundamental chemical principles. This molecule represents a versatile synthetic intermediate with significant potential for the development of novel chemical entities in the pharmaceutical industry. Its carefully orchestrated array of functional groups offers multiple avenues for chemical modification, paving the way for the creation of diverse compound libraries for biological screening. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential in drug discovery.

References

  • Patel, M. K., et al. (2014). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 30(2), 633-638. Retrieved from [Link]

  • Ayoob, A. I., & Mohmood, F. N. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Education and Science, 26(2), 75-86. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1334-1361. Retrieved from [Link]

  • Mary, Y. S., et al. (2020). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1202, 127260. Retrieved from [Link]

  • Ershov, O. V. (2009). The Synthesis of 2-Chloronicotinonitrile (2-Chloropyridine-3-carbonitrile) Derivatives. Chemistry of Heterocyclic Compounds, 45(1), 1-26. Retrieved from [Link]

  • Li, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5348-5355. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile (CAS No. 1186310-98-4), a strategically functionalized pyridine derivative with significant potential in medicinal chemistry and drug development. For researchers, scientists, and professionals in the field, this document elucidates the compound's chemical attributes, plausible synthetic pathways, and its prospective applications as a key building block in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. The strategic placement of diverse functional groups on the pyridine core allows for the fine-tuning of a compound's physicochemical properties, pharmacokinetic profile, and target engagement.[3][4]

Specifically, the isonicotinonitrile backbone, characterized by a nitrile group at the C4 position, offers a versatile handle for further chemical transformations. The introduction of a chlorine atom and a protected aldehyde at the C2 and C3 positions, respectively, as seen in this compound, creates a highly reactive and adaptable intermediate for the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not broadly published, its properties can be inferred from its structural analogues, primarily 2-chloro-3-cyanopyridine.

PropertyPredicted Value/InformationSource/Rationale
CAS Number 1186310-98-4Supplier Information
Molecular Formula C9H9ClN2O2Calculated
Molecular Weight 212.63 g/mol Calculated
Appearance Likely a white to off-white solidAnalogy to similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF)General solubility of similar organic molecules

Spectroscopic Analysis (Predicted):

The spectroscopic characteristics of this compound can be anticipated based on the analysis of related structures like 2-chloro-3-cyanopyridine.[5][6]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methoxy protons of the dimethoxymethyl group, and the methine proton of the acetal. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of the chloro and nitrile substituents.

  • ¹³C NMR: The carbon NMR will display characteristic peaks for the pyridine ring carbons, the nitrile carbon, the acetal carbon, and the methoxy carbons. The carbon attached to the chlorine atom will exhibit a downfield shift.

  • IR Spectroscopy: The infrared spectrum should feature a prominent absorption band for the C≡N (nitrile) stretch, typically in the range of 2220-2240 cm⁻¹.[7] vibrations for the C-Cl bond and C-O bonds of the acetal will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Synthesis and Mechanistic Considerations

A plausible synthetic route to this compound would likely commence from a more readily available starting material, such as 2-chloro-3-formylisonicotinonitrile. The dimethoxymethyl group serves as a protecting group for the aldehyde functionality, which can be introduced under acidic conditions using methanol.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_0 Reaction Mixture A 2-Chloro-3-formylisonicotinonitrile E Reactants A->E B Methanol (MeOH) B->E C Acid Catalyst (e.g., H2SO4) F Reaction C->F Catalyzes D This compound E->F Acetalization F->D

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical):
  • Reaction Setup: To a solution of 2-chloro-3-formylisonicotinonitrile in anhydrous methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of the product.

  • Work-up: Upon completion, the reaction is quenched by the addition of a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

  • Extraction: The product is then extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous methanol is crucial to drive the equilibrium of the acetal formation reaction towards the product side by preventing the hydrolysis of the acetal back to the aldehyde.

  • Acid Catalysis: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Basic Quench: Neutralizing the acid is necessary to prevent any potential acid-catalyzed side reactions during the work-up and purification steps.

Reactivity and Strategic Applications in Drug Discovery

The chemical architecture of this compound offers multiple points for diversification, making it a valuable building block for combinatorial chemistry and lead optimization.

Key Reactive Sites and Their Potential Transformations:

Reactivity_Map Core This compound 2-Chloro 3-Dimethoxymethyl 4-Nitrile NucSub Nucleophilic Aromatic Substitution (SNAr) Core:c2->NucSub Amines, Alcohols, Thiols CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Core:c2->CrossCoupling Boronic Acids, Amines Deprotection Deprotection to Aldehyde Core:c3->Deprotection Aqueous Acid NitrileHydrolysis Hydrolysis to Carboxylic Acid Core:c4->NitrileHydrolysis Acid/Base NitrileReduction Reduction to Amine Core:c4->NitrileReduction Reducing Agents

Sources

An In-depth Technical Guide to the Properties and Applications of 2-[(2-Chloroacetyl)amino]benzamide (C₉H₉ClN₂O₂)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The molecular formula C₉H₉ClN₂O₂ represents a landscape of chemical diversity, with numerous potential isomers. Among these, 2-[(2-chloroacetyl)amino]benzamide has emerged as a compound of significant interest due to its versatile chemical reactivity and promising biological activities. This technical guide provides a comprehensive overview of 2-[(2-chloroacetyl)amino]benzamide, detailing its chemical and physical properties, synthesis methodologies, and exploring its established and potential applications in antimicrobial and anticancer research. Particular emphasis is placed on its role as a potential histone deacetylase (HDAC) inhibitor. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating this and related chemical entities.

Introduction: The Chemical Landscape of C₉H₉ClN₂O₂

The molecular formula C₉H₉ClN₂O₂ suggests a variety of structural isomers, each with unique chemical and physical properties. Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[1] This can include constitutional isomers, where atoms are connected in a different order, and stereoisomers, where the atoms have the same connectivity but differ in their spatial arrangement. A systematic search of chemical databases, such as PubChem, is crucial for identifying known isomers of a given molecular formula. For C₉H₉ClN₂O₂, one prominent and well-documented isomer is 2-[(2-chloroacetyl)amino]benzamide (PubChem CID: 519889).[2] This guide will focus primarily on this specific isomer due to the availability of scientific literature detailing its synthesis and biological evaluation.

Physicochemical Properties of 2-[(2-chloroacetyl)amino]benzamide

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 2-[(2-chloroacetyl)amino]benzamide.

PropertyValueSource
Molecular Formula C₉H₉ClN₂O₂[2]
Molecular Weight 212.63 g/mol [2]
IUPAC Name 2-[(2-chloroacetyl)amino]benzamide[2]
SMILES C1=CC=C(C(=C1)C(=O)N)NC(=O)CCl[2]
InChI InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-4-2-1-3-6(7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13)[2]
InChIKey LCDQTZCLXUMOGO-UHFFFAOYSA-N[2]
Predicted XlogP 0.9[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]

These properties provide insights into the molecule's polarity, solubility, and potential for intermolecular interactions, which are critical for predicting its behavior in biological systems and for designing experimental protocols.

Synthesis of 2-[(2-chloroacetyl)amino]benzamide

General Synthesis Workflow

The synthesis involves the reaction of a primary amine (2-aminobenzamide) with an acyl chloride (chloroacetyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.

SynthesisWorkflow Reactants 2-Aminobenzamide + Chloroacetyl Chloride Reaction Acylation Reaction (0°C to rt) Reactants->Reaction Solvent Aprotic Solvent (e.g., DMF, CH2Cl2) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 2-[(2-chloroacetyl)amino]benzamide Purification->Product

Caption: General workflow for the synthesis of 2-[(2-chloroacetyl)amino]benzamide.

Detailed Experimental Protocol

Materials:

  • 2-Aminobenzamide

  • Chloroacetyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the cooled reaction mixture via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized 2-[(2-chloroacetyl)amino]benzamide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H).

  • Melting Point Analysis: To assess the purity of the compound.

Biological Activities and Potential Applications

Derivatives of 2-aminobenzamide have been reported to exhibit a range of biological activities, suggesting potential therapeutic applications for 2-[(2-chloroacetyl)amino]benzamide.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of 2-aminobenzamide derivatives.[3] While the specific mechanism of action for 2-[(2-chloroacetyl)amino]benzamide is not extensively detailed, the general antimicrobial mechanisms of related compounds often involve the disruption of essential cellular processes in microorganisms. The presence of the chloroacetyl group, a reactive electrophile, suggests a potential mechanism involving the alkylation of key biological nucleophiles, such as cysteine residues in enzymes, leading to their inactivation and subsequent cell death.

Proposed Antimicrobial Mechanism:

AntimicrobialMechanism Compound 2-[(2-chloroacetyl)amino]benzamide CellEntry Bacterial Cell Penetration Compound->CellEntry Target Nucleophilic Target (e.g., Enzyme Thiol Group) CellEntry->Target Alkylation Covalent Alkylation of Target Target->Alkylation Inactivation Enzyme Inactivation Alkylation->Inactivation Disruption Disruption of Essential Metabolic Pathways Inactivation->Disruption Death Bacterial Cell Death Disruption->Death

Caption: Proposed mechanism of antimicrobial action for 2-[(2-chloroacetyl)amino]benzamide.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

A significant area of interest for 2-aminobenzamide derivatives is their potential as anticancer agents, particularly as inhibitors of histone deacetylases (HDACs).[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. The overexpression or aberrant activity of certain HDACs is associated with the development and progression of various cancers.

HDAC inhibitors can induce the hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. This can result in cell cycle arrest, differentiation, and apoptosis in cancer cells. The 2-aminobenzamide scaffold is a known zinc-binding group that can chelate the zinc ion in the active site of HDACs, which is essential for their catalytic activity.[5]

HDAC Inhibition Signaling Pathway:

HDACInhibition HDAC Histone Deacetylase (HDAC) Deacetylation Deacetylation HDAC->Deacetylation Hyperacetylation Histone Hyperacetylation HDAC->Hyperacetylation Compound 2-[(2-chloroacetyl)amino]benzamide Inhibition Inhibition Compound->Inhibition Histones Acetylated Histones Histones->Deacetylation Chromatin Condensed Chromatin (Gene Silencing) Deacetylation->Chromatin Inhibition->HDAC OpenChromatin Open Chromatin (Gene Expression) Hyperacetylation->OpenChromatin TumorSuppressor Tumor Suppressor Gene Expression OpenChromatin->TumorSuppressor CellEffects Cell Cycle Arrest Apoptosis Differentiation TumorSuppressor->CellEffects

Caption: Signaling pathway of HDAC inhibition by 2-[(2-chloroacetyl)amino]benzamide.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 2-[(2-chloroacetyl)amino]benzamide, standardized in vitro assays are employed.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains.

Protocol Workflow:

AntimicrobialWorkflow Preparation Prepare Serial Dilutions of Compound Inoculation Inoculate with Microbial Suspension Preparation->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC Determine MIC (Lowest Concentration with No Visible Growth) Observation->MIC

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Steps:

  • Preparation of Compound Stock Solution: Dissolve a known weight of 2-[(2-chloroacetyl)amino]benzamide in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the growth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro HDAC Inhibition Assay

Objective: To quantify the inhibitory activity of the compound against specific HDAC enzymes.

Protocol Workflow:

HDACAssayWorkflow Setup Prepare Assay Buffer, HDAC Enzyme, and Fluorogenic Substrate Incubation Incubate Compound with HDAC Enzyme Setup->Incubation ReactionStart Initiate Reaction with Substrate Addition Incubation->ReactionStart Development Stop Reaction and Add Developer ReactionStart->Development Measurement Measure Fluorescence (Excitation/Emission) Development->Measurement IC50 Calculate IC50 Value Measurement->IC50

Caption: Workflow for an in vitro HDAC inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare assay buffer, a solution of the purified recombinant HDAC enzyme, and a fluorogenic HDAC substrate.

  • Compound Dilution: Prepare a series of dilutions of 2-[(2-chloroacetyl)amino]benzamide.

  • Enzyme Incubation: In a 96-well plate, incubate the HDAC enzyme with the different concentrations of the compound for a predefined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Reaction Development: After a specific incubation time, stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of HDAC inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

2-[(2-chloroacetyl)amino]benzamide represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and potential for diverse biological activities, including antimicrobial and anticancer effects through mechanisms such as HDAC inhibition, make it a compelling subject for further investigation. Future research should focus on a more detailed elucidation of its mechanisms of action, in vivo efficacy studies, and structure-activity relationship (SAR) studies to optimize its potency and selectivity. This in-depth technical guide provides a solid foundation for researchers to build upon in their exploration of the chemical and biological properties of this intriguing molecule.

References

  • PubChem. 2'-carbamoyl-2-chloroacetanilide. National Center for Biotechnology Information. [Link]

  • El-Sayed, A. A.; et al. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. 2015, 20(10), 18637-18655. [Link]

  • Kiyokawa, S.; et al. New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. Bioorganic & Medicinal Chemistry. 2010, 18(11), 3925-3933. [Link]

  • Ghare, S. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry. 2024, 6(1), 26-27. [Link]

  • Wang, H.; et al. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry. 2019, 7, 597. [Link]

  • Koukoulitsa, C.; et al. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry. 2023, 66(19), 13491-13508. [Link]

  • Beckers, T.; et al. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. International Journal of Cancer. 2007, 121(5), 1138-1148. [Link]

  • Chemistry LibreTexts. Isomers. [Link]

Sources

An In-Depth Technical Guide to the Characterization of Di(selenophen-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

InChI Key: GJWYBPKJLNAJEQ-UHFFFAOYSA-N

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of di(selenophen-3-yl)methanol (InChI Key: GJWYBPKJLNAJEQ-UHFFFAOYSA-N). This document is intended for researchers, scientists, and drug development professionals interested in the burgeoning field of organoselenium chemistry. We will delve into a plausible synthetic route, detail a full suite of analytical characterization techniques, and explore the promising biological activities of this and related organoselenium compounds. The methodologies described herein are designed to be self-validating, providing a robust framework for the investigation of this intriguing molecule.

Introduction: The Rising Prominence of Organoselenium Compounds in Drug Discovery

Organoselenium compounds have emerged as a significant class of molecules in medicinal chemistry and materials science.[1] The incorporation of selenium into organic scaffolds can profoundly influence their biological activity, often imparting unique antioxidant, anticancer, and antimicrobial properties.[1][2] Selenophenes, the selenium-containing isosteres of thiophenes and furans, are of particular interest due to their diverse biological activities, including potential as antidepressant, anticonvulsant, and antitumor agents.[1] Di(selenophen-3-yl)methanol represents a structurally intriguing example of this class, and this guide will provide a detailed roadmap for its scientific exploration.

Synthesis of Di(selenophen-3-yl)methanol: A Grignard-Based Approach

Proposed Synthetic Scheme

The synthesis can be envisioned as a two-step process starting from 3-bromoselenophene:

  • Formation of the Grignard Reagent: 3-Bromoselenophene is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the 3-selenophenylmagnesium bromide Grignard reagent.

  • Reaction with Aldehyde: The freshly prepared Grignard reagent is then reacted with 3-selenophenecarboxaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired di(selenophen-3-yl)methanol.

Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition A 3-Bromoselenophene C 3-Selenophenylmagnesium bromide A->C B Mg, Dry Ether D 3-Selenophenecarboxaldehyde F Di(selenophen-3-yl)methanol D->F E 1. Add to Grignard 2. H3O+ workup

Caption: Proposed synthesis of di(selenophen-3-yl)methanol via a Grignard reaction.

Detailed Experimental Protocol

Materials:

  • 3-Bromoselenophene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 3-Selenophenecarboxaldehyde

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Grignard Reagent Preparation:

    • Under an inert atmosphere (argon or nitrogen), flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add magnesium turnings to the flask.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 3-bromoselenophene in anhydrous diethyl ether.

    • Add a small amount of the 3-bromoselenophene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed.

    • Once initiated, add the remaining 3-bromoselenophene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction and Workup:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of 3-selenophenecarboxaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude di(selenophen-3-yl)methanol.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization: A Multi-Technique Approach

A thorough characterization of the synthesized di(selenophen-3-yl)methanol is crucial to confirm its identity and purity. The following analytical techniques are recommended.

Physical Properties
PropertyExpected Value/Observation
Molecular Formula C₉H₈OSe₂
Molecular Weight 290.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., chloroform, dichloromethane, acetone)
Spectroscopic Characterization

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the selenophene rings, the methine proton, and the hydroxyl proton. The aromatic protons will likely appear as multiplets in the range of δ 7.0-8.0 ppm. The methine proton (CH-OH) should appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 5.0-6.0 ppm. The hydroxyl proton will be a broad singlet, and its chemical shift will be concentration-dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. Aromatic carbons are expected in the δ 120-150 ppm region. The methine carbon (CH-OH) should appear in the δ 60-80 ppm range.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak: The mass spectrum should show a characteristic isotopic pattern for a molecule containing two selenium atoms. The most abundant isotope of selenium is ⁸⁰Se, so the molecular ion peak [M]⁺ should be centered around m/z 290.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of a hydroxyl group (-OH), a selenophene ring, or cleavage of the C-C bond adjacent to the alcohol.

IR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration, indicative of intermolecular hydrogen bonding.[5]

  • C-H Stretch (Aromatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

  • C-O Stretch: A strong C-O stretching band for a secondary alcohol is typically observed in the 1100-1200 cm⁻¹ region.[6]

  • Selenophene Ring Vibrations: Characteristic ring stretching and bending vibrations for the selenophene rings will be present in the fingerprint region (below 1500 cm⁻¹).

Characterization cluster_techniques Analytical Techniques cluster_information Information Obtained A NMR Spectroscopy (¹H, ¹³C) D Structural Elucidation (Connectivity) A->D B Mass Spectrometry (MS) E Molecular Weight & Fragmentation B->E C Infrared Spectroscopy (IR) F Functional Groups C->F

Caption: A multi-technique approach for the characterization of di(selenophen-3-yl)methanol.

Potential Biological Activities and Applications in Drug Development

Organoselenium compounds are known to possess a wide range of biological activities, making them attractive candidates for drug discovery.[1]

Antioxidant Properties

Many organoselenium compounds exhibit potent antioxidant activity, often by mimicking the action of the selenoenzyme glutathione peroxidase (GPx).[7][8] They can catalytically reduce reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The antioxidant potential of di(selenophen-3-yl)methanol can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[9]

Anticancer Activity

The anticancer properties of organoselenium compounds are well-documented.[2][10] Their mechanisms of action are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[7] The structural similarity of di(selenophen-3-yl)methanol to other bioactive diarylmethanols suggests that it may also possess antiproliferative activity against various cancer cell lines.

Antimicrobial Activity

Certain organoselenium compounds have demonstrated promising activity against a range of bacteria and fungi.[10] The antimicrobial potential of di(selenophen-3-yl)methanol could be explored against clinically relevant pathogens.

Safety and Handling

Organoselenium compounds should be handled with care, as some can be toxic. It is essential to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Waste Disposal: Dispose of all selenium-containing waste in accordance with institutional and local regulations for hazardous waste.

Conclusion

Di(selenophen-3-yl)methanol is a fascinating molecule with significant potential in the fields of medicinal chemistry and materials science. This technical guide has provided a comprehensive framework for its synthesis, characterization, and the exploration of its biological activities. The methodologies outlined here are based on established chemical principles and provide a solid foundation for further research into this and other novel organoselenium compounds. As the field of organoselenium chemistry continues to expand, compounds like di(selenophen-3-yl)methanol will undoubtedly play a crucial role in the development of new therapeutic agents and advanced materials.

References

  • Molecules. (2020). Recent Advances in the Synthesis of Selenophenes and Their Derivatives. [Link]

  • Taylor & Francis Online. (2024). Organoselenium compounds beyond antioxidants. [Link]

  • MDPI. (2014). Antioxidant-Prooxidant Properties of a New Organoselenium Compound Library. [Link]

  • ACS Publications. (2026). Constructing an Optimum Receptor Based on Trifurcated Chalcogen Bonding. [Link]

  • MDPI. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • PubMed. (2021). Synthesis and Antioxidant Properties of Organoselenium Compounds. [Link]

  • PMC. (2022). Novel Organoselenium Redox Modulators with Potential Anticancer, Antimicrobial, and Antioxidant Activities. [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

  • ResearchGate. (2020). Simple and Efficient “One‐Pot” Synthesis of Diphenylaryl (Heteroaryl) Methanols from Benzene. [Link]

  • ResearchGate. (2017). Biological Activity of Synthetic Organoselenium Compounds: What do we Know about the Mechanism?. [Link]

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Antioxidant Activity of Low Molecular Mass Organoselenium Molecules. [Link]

  • MDPI. (2020). Biological Activity of Selenium and Its Impact on Human Health. [Link]

  • NIH. (2018). Synthesis and Biological Evaluation of Novel Selenyl and Sulfur-l-Dopa Derivatives as Potential Anti-Parkinson's Disease Agents. [Link]

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An In-depth Technical Guide to the Reactivity Profile of Chlorinated Isonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the reactivity of chlorinated isonicotinonitrile derivatives, a class of compounds of significant interest to researchers, scientists, and professionals in drug development. The unique electronic properties of the polychlorinated pyridine ring, combined with the versatile cyano group, offer a rich landscape for synthetic transformations. This document moves beyond a simple recitation of reactions to provide a deeper understanding of the underlying principles, enabling the rational design of synthetic routes and the troubleshooting of experimental challenges.

The Core Architecture: Understanding the Electronic Landscape

The reactivity of chlorinated isonicotinonitriles is fundamentally governed by the interplay of two key features: the electron-deficient nature of the pyridine ring, further intensified by multiple chlorine substituents, and the strong electron-withdrawing character of the nitrile group at the 4-position.

The nitrogen atom in the pyridine ring, along with the chlorine atoms, exerts a strong inductive electron-withdrawing effect. This creates a highly electron-poor (electrophilic) aromatic system, which is exceptionally activated towards nucleophilic attack. The nitrile group at the C-4 position further enhances this effect through both inductive and resonance effects, stabilizing the negative charge in the intermediate of nucleophilic aromatic substitution (SNAr) reactions.

This electronic arrangement dictates the primary modes of reactivity, which can be broadly categorized into:

  • Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring: The most prominent reaction pathway, allowing for the sequential and often regioselective displacement of chlorine atoms.

  • Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the C-Cl bonds for the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Transformations of the Nitrile Group: Utilizing the cyano moiety as a precursor for other valuable functional groups like carboxylic acids and primary amines.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

Nucleophilic aromatic substitution is a cornerstone of chlorinated isonicotinonitrile chemistry.[1] The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the driving force for the reaction.

On a pyridine ring, nucleophilic attack is favored at the C-2 and C-4 positions due to the ability of the electronegative nitrogen atom to stabilize the resulting negative charge through resonance.[2] In the case of chlorinated isonicotinonitriles, the positions ortho and para to the nitrogen (C-2, C-6, and C-4) are highly activated. With the C-4 position occupied by the nitrile group, the C-2 and C-6 positions become the most reactive sites for nucleophilic attack.

Cross_Coupling_Workflow Start Chlorinated Isonicotinonitrile Suzuki Suzuki Coupling (Boronic Acid/Ester) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig (Amine) Start->Buchwald CC_Product Aryl/Vinyl Isonicotinonitrile Suzuki->CC_Product Alkynyl_Product Alkynyl Isonicotinonitrile Sonogashira->Alkynyl_Product Amino_Product Amino Isonicotinonitrile Buchwald->Amino_Product

Sources

The Therapeutic Potential of Substituted Cyanopyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substituted cyanopyridine scaffold is a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of this versatile heterocyclic motif, with a focus on its anticancer, antimicrobial, and enzyme-inhibitory properties. We delve into the molecular mechanisms underpinning these activities, elucidate key structure-activity relationships, and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of novel cyanopyridine derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new therapeutic agents.

Introduction: The Cyanopyridine Core in Medicinal Chemistry

The pyridine ring is a fundamental structural unit in a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of a cyano (-CN) group imparts unique electronic properties and steric considerations, rendering substituted cyanopyridines privileged scaffolds in drug design.[1] These compounds are not only key intermediates in the synthesis of various bioactive molecules but also exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and enzyme-inhibitory activities.[2] The 2-amino-3-cyanopyridine framework, in particular, has garnered significant attention for its diverse biological profile.[3] This guide will dissect the multifaceted biological activities of substituted cyanopyridines, offering a molecular-level understanding of their therapeutic promise.

Anticancer Activity: Targeting Multiple Oncogenic Pathways

Substituted cyanopyridines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including liver (HepG2), colon (HCT-116), breast (MCF-7), and prostate (PC-3) cancers.[4][5] Their anticancer effects are often mediated through the modulation of key signaling pathways implicated in tumorigenesis and cell survival.

Inhibition of Pim-1 Kinase

The Pim-1 kinase, a serine/threonine kinase, is a crucial regulator of cell cycle progression, proliferation, and apoptosis.[6] Its overexpression is associated with numerous cancers, making it an attractive therapeutic target.[6] Several substituted cyanopyridine derivatives have been identified as potent inhibitors of Pim-1 kinase.[4][7]

Mechanism of Action: Pim-1 kinase exerts its oncogenic effects by phosphorylating downstream targets involved in cell survival and proliferation. Inhibition of Pim-1 by cyanopyridine derivatives disrupts these signaling cascades, leading to cell cycle arrest and apoptosis.[6]

Structure-Activity Relationship (SAR): The anticancer activity of cyanopyridine-based Pim-1 inhibitors is significantly influenced by the nature and position of substituents on the pyridine ring. For instance, aromatization of the cyanopyridinone ring to a 2-chlorocyanopyridine can enhance cytotoxic activity.[7] Furthermore, substitutions at the 6-position of the pyridine ring with moieties like 3-aminophenyl, 4-methoxyphenyl, and 4-bromophenyl have been shown to increase cytotoxicity against various cancer cell lines.[7]

Signaling Pathway:

Pim1_Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Activation Downstream Downstream Targets (e.g., Bad, p21, c-Myc) Pim1->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Cyanopyridines Substituted Cyanopyridines Cyanopyridines->Pim1 Inhibition

Pim-1 Kinase Signaling Pathway and Inhibition
Modulation of Survivin

Survivin is a unique member of the inhibitor of apoptosis protein (IAP) family that plays a dual role in inhibiting apoptosis and regulating cell division.[8] Its expression is often upregulated in cancer cells, contributing to therapeutic resistance.[8]

Mechanism of Action: Certain 3-cyanopyridine derivatives have been shown to modulate survivin expression, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[8] These compounds can interfere with the dimerization of survivin, which is crucial for its function.[8]

Structure-Activity Relationship (SAR): The 2-oxo-3-cyanopyridine scaffold is generally preferred for anti-survivin activity compared to the 2-thioxo or 2-amino analogues. Furthermore, substitution on the phenyl ring at the 4-position of the pyridine core tends to enhance antiproliferative activity.[8]

Inhibition of the STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and metastasis.[9]

Mechanism of Action: Substituted cyanopyridines have been developed as STAT3 inhibitors. For example, 2-amino-3-cyanopyridine derivatives have demonstrated the ability to inhibit the phosphorylation of STAT3, thereby blocking its downstream signaling and leading to reduced migration and colony formation of cancer cells.[9]

Signaling Pathway:

STAT3_Pathway cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer (Phosphorylated) STAT3->STAT3_dimer Dimerization Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) STAT3_dimer->Target_Genes Nucleus Nucleus Cell_Growth Cell Growth & Survival Target_Genes->Cell_Growth Cyanopyridines Substituted Cyanopyridines Cyanopyridines->STAT3 Inhibition of Phosphorylation

STAT3 Signaling Pathway and Inhibition

Antimicrobial Activity: A Broad Spectrum of Action

Substituted cyanopyridines have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogens, including bacteria and fungi.

Antibacterial Activity

Various cyanopyridine derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10][11] Some compounds have also exhibited activity against Mycobacterium tuberculosis.

Mechanism of Action: While the exact mechanisms can vary, some cyanopyridine derivatives are known to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[10]

Structure-Activity Relationship (SAR): The antimicrobial potency of cyanopyridines is highly dependent on their substitution patterns. For example, certain N-amino-5-cyano-6-pyridones have shown promising activity, with specific derivatives exhibiting low micromolar minimum inhibitory concentrations (MICs) against E. coli.[10]

Antifungal Activity

Some cyanopyridine derivatives have also displayed moderate activity against fungal species like Aspergillus niger.

Enzyme Inhibition: A Versatile Pharmacophore

Beyond their direct cytotoxic and antimicrobial effects, substituted cyanopyridines are versatile enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

  • IKK-β Inhibitors: 2-Amino-3-cyanopyridines have been identified as inhibitors of IKK-β, a key enzyme in the NF-κB signaling pathway, which is involved in inflammation and cancer.[3]

  • A2A Adenosine Receptor Antagonists: This class of compounds has shown potential in the treatment of Parkinson's disease.[3]

  • HIV-1 Integrase Inhibitors: Certain cyanopyridine derivatives can inhibit the integrase enzyme of HIV-1, which is essential for viral replication.[3]

Experimental Protocols

Synthesis of a Representative 2-Amino-3-Cyanopyridine Derivative

This protocol describes a one-pot, three-component synthesis of a 2-amino-3-cyanopyridine derivative under solvent-free microwave irradiation.[1][12]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Substituted acetophenone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (2.5 mmol)

  • Catalyst (e.g., TBBDA or PBBS) (0.05 g)

  • Ethanol (95%)

  • Microwave reactor

Procedure:

  • Combine the aromatic aldehyde, substituted acetophenone, malononitrile, ammonium acetate, and catalyst in a dry flask suitable for microwave synthesis.

  • Place the flask in the microwave reactor and irradiate for the appropriate time as determined by reaction monitoring (typically 7-9 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add cold 95% ethanol to the reaction mixture to precipitate the product.

  • Filter the precipitate and wash with cold ethanol.

  • Dry the product to obtain the pure 2-amino-3-cyanopyridine derivative.

  • Characterize the synthesized compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Experimental Workflow:

Synthesis_Workflow Start Start Reagents Combine Reagents: - Aldehyde - Ketone - Malononitrile - Ammonium Acetate - Catalyst Start->Reagents Microwave Microwave Irradiation (Solvent-free) Reagents->Microwave TLC Monitor by TLC Microwave->TLC Cooling Cool to RT TLC->Cooling Reaction Complete Precipitation Add Cold Ethanol Cooling->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Dry Product Filtration->Drying Characterization Characterize (NMR, IR, MS) Drying->Characterization End End Characterization->End

One-pot Synthesis Workflow
In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Substituted cyanopyridine compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the cyanopyridine compounds and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Substituted cyanopyridine compounds

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Perform serial two-fold dilutions of the cyanopyridine compounds in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]

Data Presentation: Comparative Biological Activity

The following tables summarize the reported biological activities of representative substituted cyanopyridine derivatives.

Table 1: Anticancer Activity of Selected Cyanopyridine Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
4d Pim-1 KinaseHepG-26.95 ± 0.34[7]
4c Pim-1 KinaseHCT-1167.15 ± 0.35[7]
5e SurvivinPC-34.46[8]
5c SurvivinMDA-MB-23115.21[8]
3n STAT3HCT-11610.50[9]
7h Pim-1 KinaseMCF-71.89[6]
8f Pim-1 KinaseMCF-71.69[6]

Table 2: Antimicrobial Activity of Selected Cyanopyridine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
3d E. coli3.91[10]
3e E. coli3.91[10]
2c S. aureus0.039[11]
2c B. subtilis0.039[11]

Safety and Toxicology

While substituted cyanopyridines show significant therapeutic promise, a thorough evaluation of their toxicological profile is essential. Pyridine itself can cause adverse effects on the liver and kidneys.[14] The toxicity of substituted cyanopyridines will depend on the nature and position of the substituents. Therefore, comprehensive preclinical toxicology studies are crucial for the development of any cyanopyridine-based drug candidate.

Conclusion and Future Perspectives

Substituted cyanopyridines represent a rich source of biologically active compounds with significant potential for the development of novel therapeutics. Their ability to interact with a diverse range of biological targets, coupled with their synthetic tractability, makes them an attractive scaffold for medicinal chemists. Future research should focus on the rational design of more potent and selective cyanopyridine derivatives, a deeper understanding of their mechanisms of action, and comprehensive preclinical evaluation to translate their therapeutic promise into clinical reality. The continued exploration of this versatile chemical class is poised to yield new and effective treatments for a variety of diseases.

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  • Perez-Cordero, A. I., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. Journal of Antimicrobial Chemotherapy, 77(9), 2415-2424.
  • El-Gazzar, M. G., et al. (2021). Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents. Current Organic Synthesis, 18(6), 648-660.
  • El-Sayed, W. M., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity.
  • Piaz, F. D., et al. (2021). The Cap-Independent Translation of Survivin 5′UTR and HIV-1 IRES Sequences Is Inhibited by Oxidative Stress Produced by H. pylori Gamma-Glutamyl Transpeptidase Activity. International Journal of Molecular Sciences, 22(11), 5691.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Holder, A. L., & Stephens, C. E. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular cancer therapeutics, 6(1), 163-172.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.
  • Nikpassand, M., & Zare, L. (2014). One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions.

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The Strategic Deployment of Halogenated Heterocycles: An In-Depth Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Simple Scaffolds

To the researchers, scientists, and drug development professionals who navigate the intricate landscape of molecular design, heterocycles are the bedrock of our pharmacopeia. Their rich chemical diversity and profound biological relevance are undisputed.[1][2][3] However, the true artistry in modern medicinal and materials chemistry lies not just in the selection of the heterocyclic core, but in its precise functionalization. Among the most powerful tools in our arsenal is halogenation. The introduction of a halogen atom onto a heterocyclic scaffold is a transformative act, capable of modulating a molecule's electronic character, lipophilicity, metabolic fate, and binding interactions in a remarkably predictable fashion.[1][4][5]

This guide eschews a conventional, rigid structure. Instead, it is designed to mirror the intellectual journey of a scientist: from fundamental principles to strategic application. We will explore the "why" that underpins the "how," delving into the causal relationships between halogenation and the resulting physicochemical and biological properties. This document is intended to be a self-validating system of knowledge, grounded in authoritative literature and field-proven insights, to empower you to harness the full potential of halogenated heterocycles as strategic building blocks.

The Halogen Effect: A Paradigm Shift in Molecular Properties

The incorporation of a halogen atom (F, Cl, Br, I) into a heterocyclic ring is far more than a simple substitution. It is a strategic decision that leverages the unique properties of each halogen to achieve specific design objectives.[1]

Electronic Modulation: The Inductive Effect and Beyond

Halogens are highly electronegative, exerting a powerful electron-withdrawing inductive effect. This fundamentally alters the electron distribution within the heterocyclic ring, influencing the pKa of nearby functional groups and modulating the reactivity of the scaffold. For instance, the introduction of fluorine, the most electronegative element, can significantly lower the basicity of nitrogen-containing heterocycles, which can be crucial for optimizing oral bioavailability and avoiding off-target interactions.[4]

Lipophilicity and Permeability: A Delicate Balance

A common strategy in drug design is to increase a molecule's lipophilicity to enhance its ability to cross biological membranes.[1][5] Halogenation is a primary method for achieving this.[5] The increase in lipophilicity generally follows the order I > Br > Cl > F. This enhanced lipophilicity can facilitate passage through the blood-brain barrier, a critical step for developing therapeutics targeting the central nervous system.[1] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

Metabolic Blocking: Enhancing Drug Lifespan

One of the most impactful applications of halogenation is in preventing metabolic degradation.[1][4] Cytochrome P450 enzymes, the primary drivers of drug metabolism in the liver, often hydroxylate electron-rich positions on aromatic and heterocyclic rings. By placing a halogen, particularly fluorine, at a metabolically vulnerable site, we can effectively block this pathway, thereby increasing the drug's half-life and bioavailability.[4]

The Halogen Bond: A Key Supramolecular Interaction

Beyond simple steric and electronic effects, the heavier halogens (Cl, Br, I) can act as Lewis acids, forming a highly directional, non-covalent interaction known as a halogen bond.[6][7] This interaction, driven by a region of positive electrostatic potential on the halogen atom (the σ-hole), allows it to interact favorably with Lewis bases such as carbonyl oxygens and nitrogen atoms in protein active sites.[7] The strength of the halogen bond increases with the polarizability of the halogen (I > Br > Cl), offering a tunable tool for enhancing binding affinity and selectivity.[7]

Synthetic Strategies: Accessing the Building Blocks

The utility of halogenated heterocycles is predicated on their accessibility. A variety of synthetic methods, ranging from classical to cutting-edge, are available to the modern chemist.

Electrophilic Halogenation

For electron-rich heterocycles such as indoles and pyrroles, electrophilic halogenation is a straightforward approach. Reagents like N-halosuccinimides (NCS, NBS, NIS) are commonly employed due to their ease of handling and predictable reactivity.[8]

Modern C-H Activation Methodologies

A significant advancement in recent years has been the development of transition-metal-catalyzed C-H activation for the direct halogenation of heterocycles.[9][10] These methods offer exceptional regioselectivity, often guided by directing groups, and represent a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials.[9][10] Palladium, copper, and rhodium catalysts have all been successfully employed in these transformations.[11]

Workflow for Directed C-H Halogenation

CH_Halogenation cluster_start Starting Materials cluster_reaction Catalytic Cycle cluster_end Products Heterocycle Heterocycle with Directing Group (DG) Coordination Coordination of DG to Metal Center Heterocycle->Coordination Catalyst Transition Metal Catalyst (e.g., Pd, Cu) Catalyst->Coordination HalogenSource Halogen Source (e.g., NCS, NBS) Oxidative_Addition Oxidative Addition of Halogen Source HalogenSource->Oxidative_Addition CH_Activation C-H Activation (Forms Metallacycle) Coordination->CH_Activation Rate-determining step CH_Activation->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Halogenated_Product Regioselectively Halogenated Heterocycle Reductive_Elimination->Halogenated_Product Catalyst_Regen Regenerated Catalyst Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Coordination

Caption: A generalized workflow for transition-metal-catalyzed, directing-group-assisted C-H halogenation of heterocycles.

The Reactivity of Halogenated Heterocycles: Gateways to Complexity

The true power of halogenated heterocycles lies in their role as versatile synthetic intermediates. The carbon-halogen bond serves as a handle for a vast array of transformations, most notably transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings are indispensable tools for constructing C-C, C-N, and C-O bonds. Halogenated heterocycles are key substrates in these reactions, with the reactivity of the C-X bond generally following the order I > Br > Cl. This differential reactivity allows for selective, sequential couplings on polyhalogenated systems.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Pyridine

This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl group onto a brominated pyridine scaffold.

Materials:

  • 2-Bromopyridine derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-bromopyridine derivative, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add the 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Self-Validation: The success of the reaction is contingent on the complete exclusion of oxygen, the quality of the catalyst, and the purity of the solvents. The expected product should be characterizable by ¹H NMR, ¹³C NMR, and mass spectrometry, with the disappearance of the starting materials confirming reaction completion.

Case Studies in Drug Discovery and Development

The strategic application of halogenated heterocycles is evident in numerous FDA-approved drugs.

Cabotegravir: Halogenation for Metabolic Stability

Cabotegravir, an integrase inhibitor for the treatment of HIV-1, features two fluorine atoms on a benzylamine moiety attached to a complex heterocyclic core.[4] These fluorine atoms are not merely incidental; they play a crucial role in enhancing the metabolic stability of the molecule, contributing to its long-acting profile.[4][12] The synthesis of Cabotegravir involves the coupling of a carboxylic acid on the core with 2,4-difluorobenzylamine.[4]

Maribavir: Chlorine for Potency and Specificity

Maribavir, an antiviral for treating post-transplant cytomegalovirus (CMV) infection, is a benzimidazole riboside containing two chlorine atoms on the benzimidazole ring.[4] The synthesis involves the N-glycosidation of 2-Bromo-5,6-dichlorobenzimidazole.[4] These chlorine atoms are integral to the drug's binding affinity and inhibitory activity against the viral kinase.

Data Summary: Impact of Halogenation on Drug Properties
DrugHeterocyclic CoreHalogen(s)Primary Role of Halogen(s)
Cabotegravir Carbamoyl PyridoneFluorineIncreased metabolic stability, optimized lipophilicity and permeability.[4]
Maribavir BenzimidazoleChlorineEnhanced binding affinity and target specificity.[4]
Acyclovir PurineChlorine (in synthetic intermediate)Used as a leaving group in the synthesis of the final product.[3]

Future Outlook and Emerging Trends

The field of halogenated heterocycles is continually evolving. Key areas of future development include:

  • Late-Stage Halogenation: The ability to introduce halogens at the final stages of a synthesis is highly desirable, as it allows for the rapid generation of analog libraries. Advances in C-H activation and photoredox catalysis are making this a reality.

  • Novel Halogenating Reagents: The development of new, more selective, and safer halogenating reagents will continue to expand the synthetic chemist's toolkit.

  • Computational Modeling: In silico methods are becoming increasingly powerful for predicting the effects of halogenation on a molecule's properties, including its binding affinity and metabolic fate. This will enable a more rational approach to the design of halogenated heterocycles.

Conclusion

Halogenated heterocycles are not merely a class of compounds; they are a testament to the power of strategic molecular design. By understanding the fundamental principles of the halogen effect and mastering the synthetic methodologies for their preparation and manipulation, researchers can unlock new frontiers in drug discovery and materials science. This guide has sought to provide both the foundational knowledge and the practical insights necessary to confidently and creatively employ these invaluable building blocks in your own research endeavors.

References

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2.
  • Halogenated Heterocycles as Pharmaceuticals.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.PubMed Central.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability.MDPI.
  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications.International Journal of Scientific Research & Technology.
  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies.Organic Chemistry Frontiers (RSC Publishing).
  • Prescribed drugs containing nitrogen heterocycles: an overview.RSC Publishing.
  • Halogen
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.PubMed Central.
  • Modern Str
  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies.Organic Chemistry Frontiers (RSC Publishing).
  • A Practical Lewis Base Catalyzed Electrophilic Chlorination of Arenes and Heterocycles.
  • C–H bond halogenation catalyzed or mediated by copper: an overview.Beilstein Journals.

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Stability and Degradation Pathways of Isonicotinonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Isonicotinonitrile, also known as 4-cyanopyridine, is a pivotal building block in the synthesis of a multitude of pharmaceutical and agrochemical agents. Its chemical stability is a critical parameter that dictates its storage, handling, and the ultimate safety and efficacy of the final products. Understanding its degradation pathways is not merely an academic exercise but a fundamental necessity for robust formulation development, regulatory compliance, and ensuring the quality of therapeutic and agricultural solutions. This guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the stability and degradation of isonicotinonitrile, moving beyond a simple recitation of facts to delve into the causal relationships that govern its chemical fate. We will explore its behavior under various stress conditions, elucidate known and potential degradation mechanisms, and provide actionable protocols for its analysis.

The Chemical Identity and Physicochemical Landscape of Isonicotinonitrile

Isonicotinonitrile is a crystalline solid at room temperature, characterized by a pyridine ring substituted with a nitrile group at the 4-position.[1][2] This seemingly simple structure gives rise to a rich and complex chemistry.

PropertyValueSource
Molecular FormulaC6H4N2[1]
Molecular Weight104.11 g/mol [1]
Melting Point75-80 °C[2]
Boiling Point196 °C[3]
AppearanceWhite crystalline powder[3]
Synonyms4-Cyanopyridine, 4-Pyridinecarbonitrile[1]

Its stability is generally considered good under standard storage conditions; however, it is incompatible with strong acids and bases.[4] Under combustion, it is expected to produce hazardous decomposition products, including carbon oxides and nitrogen oxides.[4]

Hydrolytic Degradation: A Stepwise Transformation

The nitrile group of isonicotinonitrile is susceptible to hydrolysis, a critical degradation pathway, particularly in aqueous formulations or upon exposure to moisture. This degradation is not a single-step event but a consecutive reaction that proceeds through an amide intermediate to the corresponding carboxylic acid.

The Hydrolytic Pathway

The primary hydrolytic degradation pathway of isonicotinonitrile involves a two-step process:

  • Formation of Isonicotinamide: The nitrile group is first hydrolyzed to an amide group, forming isonicotinamide.

  • Formation of Isonicotinic Acid: The isonicotinamide intermediate is further hydrolyzed to isonicotinic acid.

This pathway has been observed in both chemical and biological systems. For instance, the bacterium Pseudomonas putida can convert 4-cyanopyridine to isonicotinic acid.[5] Industrial processes also utilize base-catalyzed hydrolysis to achieve this transformation.[6]

Hydrolysis_Pathway Isonicotinonitrile Isonicotinonitrile (4-Cyanopyridine) Isonicotinamide Isonicotinamide Isonicotinonitrile->Isonicotinamide + H₂O Isonicotinic_Acid Isonicotinic Acid Isonicotinamide->Isonicotinic_Acid + H₂O

Kinetics and pH Dependence

The rate of hydrolysis is significantly influenced by temperature and pH. Studies on the hydrolysis of cyanopyridines in high-temperature liquid water have shown that the reaction follows first-order kinetics.[7] While specific pH-rate profiles for isonicotinonitrile at ambient temperatures are not extensively documented in the readily available literature, the hydrolysis of nitriles is known to be catalyzed by both acids and bases.[8][9]

  • Acidic Conditions: Under acidic conditions, the pyridine nitrogen is protonated, which can influence the electronic properties of the nitrile group and affect the rate of hydrolysis.

  • Basic Conditions: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group, which is a well-established mechanism for nitrile hydrolysis.[6]

The activation energy for the hydrolysis of 4-cyanopyridine to 4-pyridinecarboxamide (isonicotinamide) has been determined to be 40.3 kJ/mol, and the subsequent hydrolysis to the carboxylic acid has an activation energy of 32.7 kJ/mol in high-temperature water.[7]

Photodegradation: The Influence of Light

Exposure to light, particularly in the ultraviolet spectrum, can induce photochemical reactions leading to the degradation of isonicotinonitrile. The pyridine ring and the nitrile group are both chromophores that can absorb UV radiation, initiating these processes.

Photoreactions and Potential Products

Research indicates that the photodegradation of 4-cyanopyridine can proceed through different mechanisms depending on the reaction medium and the presence of other molecules.

In the presence of alkenols in an acetonitrile/water mixture, photolysis leads to the formation of adducts which can then decompose to yield substituted pyridine derivatives and hydrogen cyanide (HCN).[5] Another study has shown that photocatalytic reactions of 4-cyanopyridine with tertiary amines can lead to the formation of pyridin-4-yl derivatives and unsubstituted pyridine.[1]

These findings suggest that photodegradation can lead to a complex mixture of products, highlighting the importance of thorough analytical characterization in photostability studies.

Photodegradation_Pathway Isonicotinonitrile Isonicotinonitrile Excited_State Excited State Isonicotinonitrile->Excited_State hν (UV light) Adduct Photo-adduct Excited_State->Adduct Reactant Reactant (e.g., Alkenol, Amine) Reactant->Adduct Degradation_Products Pyridine Derivatives + HCN / Pyridine Adduct->Degradation_Products Decomposition

Thermal Degradation: Stability at Elevated Temperatures

While isonicotinonitrile is relatively stable at ambient temperatures, elevated temperatures can induce thermal decomposition. The specific degradation products and pathways are not extensively detailed in the literature for isonicotinonitrile itself. However, studies on related nitrile-containing compounds and pyridines provide valuable insights.

At high temperatures, the pyrolysis of nitriles like acetonitrile is known to produce hydrogen cyanide (HCN) and methane.[10] The thermal decomposition of substituted pyridines can also lead to the formation of various gaseous products, including nitrogen.[10] It is plausible that the thermal degradation of isonicotinonitrile would involve the cleavage of the nitrile group and fragmentation of the pyridine ring, especially at very high temperatures.

Metabolic Pathways: The Biological Fate

Studies on the in vitro metabolism of acrylonitrile and methacrylonitrile have shown that these compounds can be metabolized to cyanide by the cytochrome P450 enzyme system in liver microsomes.[3][11] This suggests that the nitrile group of isonicotinonitrile could undergo similar enzymatic conversion.

Furthermore, the metabolism of 4-aminopyridine, which shares the same pyridine core, has been studied in humans.[2] This research indicated limited metabolism, with the primary metabolites being 3-hydroxy-4-aminopyridine and its sulfate conjugate, suggesting that hydroxylation of the pyridine ring is a potential metabolic pathway.[2]

Based on this, a proposed metabolic pathway for isonicotinonitrile could involve:

  • Hydroxylation: Oxidation of the pyridine ring, catalyzed by cytochrome P450 enzymes, to form hydroxynicotinonitrile isomers.

  • Conjugation: The hydroxylated metabolites could then undergo phase II conjugation reactions, such as sulfation or glucuronidation, to facilitate excretion.

  • Nitrile Group Metabolism: Potential enzymatic conversion of the nitrile group, although the specific products of this pathway in vivo are yet to be determined.

Metabolic_Pathway Isonicotinonitrile Isonicotinonitrile Hydroxylated_Metabolite Hydroxylated Metabolite Isonicotinonitrile->Hydroxylated_Metabolite CYP450 (Hydroxylation) Nitrile_Metabolites Nitrile Group Metabolites Isonicotinonitrile->Nitrile_Metabolites CYP450 (potential) Conjugated_Metabolite Conjugated Metabolite (Sulfate/Glucuronide) Hydroxylated_Metabolite->Conjugated_Metabolite Phase II Enzymes

Experimental Protocols for Stability and Degradation Analysis

A robust understanding of isonicotinonitrile's stability requires well-designed experimental protocols. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[4][5][12][13][14]

Forced Degradation (Stress Testing) Workflow

The following workflow provides a systematic approach to investigating the degradation of isonicotinonitrile under various stress conditions.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Hydrolysis Hydrolysis (Acidic, Basic, Neutral) Stressed_Samples Stressed Samples Hydrolysis->Stressed_Samples Oxidation Oxidation (e.g., H₂O₂) Oxidation->Stressed_Samples Photolysis Photolysis (UV/Vis Light) Photolysis->Stressed_Samples Thermal Thermal (Elevated Temperature) Thermal->Stressed_Samples HPLC HPLC/UPLC (Quantification, Purity) Data_Analysis Data Analysis & Pathway Elucidation HPLC->Data_Analysis LC_MS LC-MS/MS (Identification of Degradants) LC_MS->Data_Analysis GC_MS GC-MS (Volatile Degradants) GC_MS->Data_Analysis NMR NMR (Structure Elucidation) NMR->Data_Analysis Sample Isonicotinonitrile Sample Sample->Hydrolysis Sample->Oxidation Sample->Photolysis Sample->Thermal Stressed_Samples->HPLC Stressed_Samples->LC_MS Stressed_Samples->GC_MS Stressed_Samples->NMR

Step-by-Step Methodologies

A. Hydrolytic Degradation Study

  • Preparation of Solutions: Prepare solutions of isonicotinonitrile (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

  • Incubation: Store the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days). Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7 days).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining isonicotinonitrile and detect the formation of degradation products (e.g., isonicotinamide and isonicotinic acid).

B. Photostability Study

  • Sample Preparation: Prepare a solution of isonicotinonitrile in a suitable solvent (e.g., water or acetonitrile/water) and place it in a photostability chamber. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Exposure: Expose the sample to a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-ultraviolet lamps).

  • Sampling: Withdraw aliquots at appropriate time intervals.

  • Analysis: Analyze the samples using HPLC to assess the loss of the parent compound and the formation of photoproducts. LC-MS can be used to identify the photoproducts.

C. In Vitro Metabolic Stability Assay

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a NADPH-generating system, and a buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Pre-incubate the microsome mixture at 37 °C. Initiate the reaction by adding isonicotinonitrile.

  • Sampling and Quenching: At various time points, withdraw aliquots and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound and identify the formation of metabolites.

Concluding Remarks for the Practicing Scientist

The stability of isonicotinonitrile is a multifaceted issue that requires a thorough and systematic investigation. While it exhibits good stability under controlled storage conditions, it is susceptible to degradation under hydrolytic, photolytic, and metabolic stress. The primary hydrolytic degradation pathway leads to the formation of isonicotinamide and subsequently isonicotinic acid. Photodegradation can result in a variety of products, including substituted pyridines and potentially HCN. Thermal stress at high temperatures is likely to cause fragmentation of the molecule. Metabolic pathways are predicted to involve hydroxylation of the pyridine ring and potential transformation of the nitrile group.

For the drug development professional, a comprehensive understanding of these degradation pathways is not optional. It is the cornerstone of developing stable formulations, ensuring patient safety, and meeting regulatory expectations. The experimental protocols outlined in this guide provide a robust framework for initiating these critical studies. By applying these principles and methodologies, researchers can confidently navigate the challenges of working with isonicotinonitrile and its derivatives, ultimately contributing to the development of safe and effective products.

References

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  • Zhu, X.-Y., Gong, J.-S., Li, H., Lu, Z.-M., Shi, J.-S., & Xu, Z.-H. (2014). Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. Chemical Papers, 68(6), 739–744.
  • Pyrolysis and Combustion of Acetonitrile (CH3CN).
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  • Day, R. M., et al. (2013). Identification of metabolites of dalfampridine (4-aminopyridine)
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  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648.
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Methodological & Application

Application Note and Synthesis Protocol for 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-3-(dimethoxymethyl)isonicotinonitrile is a substituted pyridine derivative with potential applications in medicinal chemistry and agrochemical synthesis. The presence of a chloro group at the 2-position, a protected aldehyde (dimethoxymethyl acetal) at the 3-position, and a nitrile group at the 4-position provides a versatile scaffold for further chemical modifications. The acetal functional group serves as a stable protecting group for the more reactive aldehyde, allowing for selective reactions at other positions on the pyridine ring.[1][2] This document provides a detailed, research-grade protocol for a proposed multi-step synthesis of this target compound, designed for experienced laboratory personnel.

The synthesis is presented in two main stages: the preparation of the key intermediate, 2-chloro-3-formylisonicotinonitrile, followed by the final acetal protection step. Each step is grounded in established chemical principles and supported by citations to relevant literature for analogous transformations.

Stage 1: Proposed Synthesis of the Key Intermediate, 2-Chloro-3-formylisonicotinonitrile

The synthesis of this key aldehyde intermediate is proposed as a four-step sequence starting from 2-hydroxy-3-methylisonicotinonitrile. This route involves standard, high-yielding transformations commonly employed in heterocyclic chemistry.

Experimental Workflow for Stage 1

G cluster_0 Stage 1: Synthesis of 2-Chloro-3-formylisonicotinonitrile A 2-Hydroxy-3-methyl- isonicotinonitrile B 2-Chloro-3-methyl- isonicotinonitrile A->B  POCl3, Heat   C 2-Chloro-3-(bromomethyl)- isonicotinonitrile B->C  NBS, AIBN, CCl4, Reflux   D 2-Chloro-3-(hydroxymethyl)- isonicotinonitrile C->D  H2O, CaCO3, Reflux   E 2-Chloro-3-formyl- isonicotinonitrile (Key Intermediate) D->E  MnO2, DCM, RT  

Caption: Proposed synthetic pathway for 2-Chloro-3-formylisonicotinonitrile.

Step 1.1: Chlorination of 2-Hydroxy-3-methylisonicotinonitrile

Rationale: The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a fundamental and widely used transformation in pyridine chemistry.[3] Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion, typically proceeding in high yield.[3][4]

Protocol:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • To the flask, add 2-hydroxy-3-methylisonicotinonitrile (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) portion-wise. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of 7-8.

  • Extract the product with dichloromethane (DCM, 3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-chloro-3-methylisonicotinonitrile.

Step 1.2: Radical Bromination of 2-Chloro-3-methylisonicotinonitrile

Rationale: The methyl group at the 3-position is benzylic-like and can be selectively halogenated using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN or light).

Protocol:

  • Dissolve 2-chloro-3-methylisonicotinonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to obtain crude 2-chloro-3-(bromomethyl)isonicotinonitrile, which can be used in the next step without further purification.

Step 1.3: Hydrolysis to 2-Chloro-3-(hydroxymethyl)isonicotinonitrile

Rationale: The bromomethyl intermediate is a reactive electrophile that can be readily hydrolyzed to the corresponding alcohol. The use of a mild base like calcium carbonate prevents potential side reactions.

Protocol:

  • Suspend the crude 2-chloro-3-(bromomethyl)isonicotinonitrile (1.0 eq) in a mixture of water and a co-solvent like acetone or THF.

  • Add calcium carbonate (CaCO₃, 1.5 eq) to neutralize the HBr formed during the reaction.

  • Heat the mixture to reflux for several hours, monitoring by TLC.

  • After the reaction is complete, cool to room temperature and filter off the inorganic salts.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to yield 2-chloro-3-(hydroxymethyl)isonicotinonitrile.

Step 1.4: Oxidation to 2-Chloro-3-formylisonicotinonitrile

Rationale: The selective oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a classic and effective reagent for the oxidation of allylic and benzylic alcohols. A similar oxidation of 2-chloro-3-pyridinemethanol is documented.[5]

Protocol:

  • Dissolve 2-chloro-3-(hydroxymethyl)isonicotinonitrile (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).

  • Add activated manganese dioxide (MnO₂, 5-10 eq) in portions.

  • Stir the suspension vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad thoroughly with DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the key intermediate, 2-chloro-3-formylisonicotinonitrile.

Stage 2: Synthesis of this compound

This final stage involves the protection of the aldehyde functional group as a dimethyl acetal. This is a standard acid-catalyzed reaction that is driven to completion by the removal of water.[6]

Experimental Workflow for Stage 2

G cluster_1 Stage 2: Acetal Formation E 2-Chloro-3-formyl- isonicotinonitrile F 2-Chloro-3-(dimethoxymethyl)- isonicotinonitrile (Final Product) E->F  MeOH, H+, Trimethyl Orthoformate  

Caption: Final acetal protection step to yield the target compound.

Quantitative Data and Reagents
ReagentMolar Mass ( g/mol )Molarity/DensityAmount (eq)
2-Chloro-3-formylisonicotinonitrile166.56-1.0
Methanol (MeOH)32.040.792 g/mLSolvent
Trimethyl Orthoformate106.120.97 g/mL3.0
p-Toluenesulfonic acid (p-TsOH)190.22-0.05 (cat.)
Step-by-Step Protocol
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 2-chloro-3-formylisonicotinonitrile (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Add trimethyl orthoformate (3.0 eq) to the solution. This reagent acts as both a source of methoxy groups and a dehydrating agent to drive the equilibrium towards acetal formation.[6]

  • Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH, 0.05 eq) or a few drops of concentrated sulfuric acid.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is fully consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Conclusion

This application note provides a comprehensive, albeit proposed, synthetic route to this compound. The protocol is divided into two main stages, with the first stage outlining a plausible pathway to the key aldehyde intermediate, and the second detailing the final, well-established acetal protection step. The procedures are based on reliable and analogous transformations in heterocyclic chemistry, providing a solid foundation for researchers aiming to synthesize this and related compounds. Adherence to standard laboratory safety practices is paramount when handling the reagents described herein.

References

  • Ershov, O. V. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds, 60(9/10). Available at: [Link]

  • Process for the preparation of 2-chloropyridines. (1994). US5283338A. Google Patents.
  • 2-chloro-3-aldehyde pyridine synthetic method. (2015). CN104513194A. Google Patents.
  • Process for the preparation of 2-chloroacrylonitrile. (1997). US5679826A. Google Patents.
  • A preparation of 2-chloropyridine. (2001). Synthetic Communications, 31(16). ResearchGate. Available at: [Link]_

  • Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. (2010). CN101648909A. Google Patents.
  • 2-Chloropyridine. Wikipedia. Available at: [Link]

  • Acetals as Protecting Groups. (2019). Chemistry LibreTexts. Available at: [Link]

  • Protection of Carbonyl Groups. (2014). Chem-Station Int. Ed. Available at: [Link]

  • Preparation of Cyanopyridines by Direct Cyanation. (2005). SYNTHESIS, (6), 993–997. Available at: [Link]

  • 2-chloronicotinonitrile. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2013). ResearchGate. Available at: [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. Available at: [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]

  • Dimethyl Acetals. Organic Chemistry Portal. Available at: [Link]

Sources

Laboratory preparation of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Laboratory Synthesis of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The protocol herein is centered on the well-established and reliable method of acetal protection of a carbonyl group. We will detail a robust, two-step synthetic strategy commencing from the hypothetical precursor, 2-chloro-3-formylisonicotinonitrile. This application note is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization protocols, and critical safety information. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the synthesis effectively.

Introduction and Strategic Rationale

This compound (CAS No. 1186310-98-4) is a substituted pyridine derivative whose structural motifs—a reactive chlorine atom, a protected aldehyde, and a nitrile group—make it a versatile intermediate for the synthesis of more complex molecular architectures. The isonicotinonitrile core is a common feature in biologically active compounds.

The synthetic strategy hinges on the protection of a formyl group (an aldehyde) on the pyridine ring. Aldehydes are highly susceptible to nucleophilic attack and oxidation, which can lead to unwanted side reactions if subsequent chemical transformations are required at other positions of the molecule. Converting the aldehyde to a dimethyl acetal renders it inert to a wide range of reagents, particularly bases, organometallics, and hydrides.[1][2] This protection is reversible under acidic conditions, allowing for the regeneration of the aldehyde at a later synthetic stage.

Our proposed synthesis, therefore, involves:

  • Starting Material: 2-Chloro-3-formylisonicotinonitrile (hypothetical precursor).

  • Core Transformation: Acid-catalyzed reaction with a methanol source to form the dimethyl acetal.

This approach ensures the selective modification of the aldehyde, preserving other functional groups and enabling a clean, high-yielding preparation of the target compound.

Compound Profile
PropertyValueSource
IUPAC Name 2-chloro-3-(dimethoxymethyl)pyridine-4-carbonitrile-
CAS Number 1186310-98-4
Molecular Formula C₉H₉ClN₂O₂
Molecular Weight 212.63 g/mol
Appearance Solid
Primary Hazards Harmful if swallowed (Acute Tox. 4)

Mechanistic Insight: Acid-Catalyzed Acetal Formation

The conversion of an aldehyde to a dimethyl acetal is a classic example of an acid-catalyzed nucleophilic addition-elimination reaction. The mechanism proceeds through several key steps, which are essential to understand for optimizing reaction conditions.

  • Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H⁺ from p-TsOH) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a hemiacetal.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the existing hydroxyl group, preparing it to leave as a water molecule.

  • Elimination of Water: The protonated hydroxyl group departs as a neutral water molecule, a good leaving group. This results in the formation of a resonance-stabilized oxonium ion.

  • Second Nucleophilic Attack: A second molecule of methanol attacks the highly electrophilic carbon of the oxonium ion.

  • Deprotonation: The final step involves the removal of a proton from the newly added methanol moiety by a base (e.g., another methanol molecule or the conjugate base of the acid catalyst), regenerating the catalyst and yielding the stable dimethyl acetal.

This entire process is reversible. The forward reaction is driven to completion by removing water as it is formed, typically by using a dehydrating agent or a Dean-Stark apparatus.[3]

Acetal Formation Mechanism Aldehyde R-CHO Protonated_Aldehyde R-CH=O⁺H Aldehyde->Protonated_Aldehyde 1. Protonation H_plus H⁺ Methanol1 CH₃OH Hemiacetal R-CH(OH)(O⁺HCH₃) Methanol2 CH₃OH Protonated_Acetal R-CH(O⁺HCH₃)(OCH₃) Protonated_Aldehyde->Hemiacetal 2. Nucleophilic Attack Protonated_Hemiacetal R-CH(O⁺H₂)(OCH₃) Hemiacetal->Protonated_Hemiacetal 3. Proton Transfer Oxonium R-CH=O⁺CH₃ Protonated_Hemiacetal->Oxonium 4. Elimination of H₂O Oxonium->Protonated_Acetal 5. Nucleophilic Attack Water H₂O Oxonium->Water Acetal R-CH(OCH₃)₂ Protonated_Acetal->Acetal 6. Deprotonation H_plus_regen H⁺ Acetal->H_plus_regen

Caption: Mechanism of acid-catalyzed acetal formation.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 2-chloro-3-formylisonicotinonitrile.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Amount (mmol)EquivalentsNotes
2-Chloro-3-formylisonicotinonitrileN/A168.5610.01.0Starting material (hypothetical)
Trimethyl orthoformate (TMOF)149-73-5106.1230.03.0Reagent and dehydrating agent
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)6192-52-5190.220.50.05Catalyst
Methanol (Anhydrous)67-56-132.0450 mL-Solvent
Saturated Sodium Bicarbonate SolutionN/A-~30 mL-For work-up (neutralization)
Ethyl Acetate141-78-688.11~150 mL-For extraction
Brine (Saturated NaCl Solution)N/A-~50 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g-For drying organic layer
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column, beakers, flasks)

  • Analytical instruments: NMR, GC-MS, FT-IR

Step-by-Step Synthesis Procedure

Synthesis Workflow A 1. Reagent Charging - Add starting material, methanol, and TMOF to flask. B 2. Catalyst Addition - Add p-TsOH catalyst. A->B C 3. Reaction - Heat to reflux (65°C) for 2-4 hours. - Monitor by TLC/GC-MS. B->C D 4. Quenching & Neutralization - Cool to RT. - Add sat. NaHCO₃ solution. C->D E 5. Extraction - Remove methanol via rotary evaporation. - Extract with ethyl acetate (3x). D->E F 6. Washing & Drying - Wash organic layer with brine. - Dry over MgSO₄. E->F G 7. Isolation & Purification - Filter and concentrate solvent. - Purify via column chromatography. F->G H 8. Characterization - Analyze by NMR, MS, FT-IR. G->H

Caption: Overall workflow for the synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-formylisonicotinonitrile (1.69 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous methanol (50 mL) followed by trimethyl orthoformate (3.28 mL, 30.0 mmol). Stir the mixture at room temperature until the solid dissolves.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).

  • Reaction: Attach a reflux condenser topped with a drying tube. Heat the reaction mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 2-4 hours.

    • Causality Note: Refluxing accelerates the reaction, while trimethyl orthoformate acts as both a reagent and a chemical water scavenger, driving the equilibrium towards the acetal product.[4]

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully add saturated sodium bicarbonate solution (~30 mL) to neutralize the p-TsOH catalyst.

  • Work-up - Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.

  • Work-up - Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Work-up - Washing and Drying: Wash the combined organic layers with brine (50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield this compound as a solid.

Product Characterization

To confirm the identity and purity of the synthesized compound, the following analytical methods are recommended.[5]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.5 ppm (d, 1H): Pyridine proton adjacent to the nitrogen.

    • δ ~7.7 ppm (d, 1H): Pyridine proton adjacent to the cyano group.

    • δ ~5.6 ppm (s, 1H): Acetal proton (-CH(OMe)₂).

    • δ ~3.4 ppm (s, 6H): Methoxy protons (-OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expected peaks for the pyridine ring carbons, the nitrile carbon (~115 ppm), the acetal carbon (~100 ppm), and the methoxy carbons (~55 ppm).

  • GC-MS (EI):

    • Expected M⁺: m/z = 212/214 (in a ~3:1 ratio, characteristic of a single chlorine atom).

  • FT-IR (ATR):

    • ~2230 cm⁻¹: C≡N stretch.

    • ~1100-1050 cm⁻¹: C-O stretch (strong, characteristic of acetal).

    • ~800-700 cm⁻¹: C-Cl stretch.

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazardous Reagents:

    • Chlorinated Pyridines: Compounds like 2-chloronicotinonitrile are classified as harmful if swallowed, inhaled, or in contact with skin, and they can cause serious eye and skin irritation.[6][7] Assume the starting material and product have similar toxicity profiles. Avoid generating dust.

    • p-Toluenesulfonic Acid: Corrosive and can cause severe skin burns and eye damage. Handle with care.

    • Methanol: Toxic and flammable. Avoid inhalation and skin contact.

    • Organic Solvents: Ethyl acetate and hexanes are flammable. Keep away from ignition sources.

  • Handling Precautions:

    • Always handle solid chlorinated pyridines in a fume hood to prevent inhalation of fine powders.[8]

    • Use a powder funnel when transferring solids.

    • Ensure all heating is done using a heating mantle or oil bath, not an open flame.

  • Waste Disposal:

    • Dispose of all organic solvents and residues in a designated chlorinated or non-chlorinated organic waste container as appropriate.

    • Neutralize any acidic or basic aqueous waste before disposal down the drain, in accordance with local regulations.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile." PubChem, [Link]. Accessed January 23, 2026.

  • SciSpace. "Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013)." SciSpace, [Link]. Accessed January 23, 2026.

  • Farmer, S. "17.8: Acetals as Protecting Groups." Chemistry LibreTexts, [Link]. Accessed January 23, 2026.

  • Google Patents. "CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Google Patents. "CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Chemistry Steps. "Acetals as Protecting Groups for Aldehydes and Ketones." Chemistry Steps, [Link]. Accessed January 23, 2026.

  • Google Patents. "CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.
  • Chem-Station. "Protection of 1,2-/1,3-Diols." Chem-Station International Edition, [Link]. Accessed January 23, 2026.

  • Organic Chemistry Portal. "1,3-Dioxanes, 1,3-Dioxolanes." Organic Chemistry Portal, [Link]. Accessed January 23, 2026.

  • Organic Chemistry Portal. "Dimethyl Acetals." Organic Chemistry Portal, [Link]. Accessed January 23, 2026.

  • Google Patents. "Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

Sources

Application Notes & Protocols: Key Reagents for the Synthesis of 2-Chloro-3-cyanopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-chloro-3-cyanopyridine scaffold is a cornerstone in modern medicinal chemistry and agrochemical development. It serves as a critical intermediate in the synthesis of numerous high-value compounds, including the anti-HIV drug Nevirapine and the antidepressant Mirtazapine.[1][2] The strategic placement of the chloro and cyano groups on the pyridine ring provides versatile handles for a wide array of chemical transformations, making it an ideal building block for creating complex molecular architectures.[2] This guide provides an in-depth analysis of the principal synthetic routes to 2-chloro-3-cyanopyridine derivatives, focusing on the critical reagents, their mechanisms of action, and field-proven protocols. We will dissect the causality behind experimental choices to empower researchers in optimizing their synthetic strategies.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 2-chloro-3-cyanopyridine can be broadly categorized into three primary strategies, each with distinct advantages and considerations regarding starting materials, reagent safety, and scalability. The choice of route is often dictated by the availability of precursors, desired scale, and environmental considerations.

A visual summary of these convergent strategies is presented below.

cluster_0 Primary Synthetic Pathways Start1 3-Cyanopyridine Intermediate1 3-Cyanopyridine N-oxide Start1->Intermediate1 Oxidation (e.g., H₂O₂) Start2 2-Amino-3-cyanopyridine Derivatives Target 2-Chloro-3-cyanopyridine Start2->Target Route B: Sandmeyer Reaction Start3 2,3-Dichloropyridine Start3->Target Route C: Nucleophilic Cyanation Intermediate1->Target Route A: Chlorination (POCl₃, BTC)

Caption: Overview of primary synthetic routes to 2-chloro-3-cyanopyridine.

Route A: Chlorination of 3-Cyanopyridine N-oxide

This is arguably the most common and industrially relevant pathway. The strategy involves the initial oxidation of commercially available 3-cyanopyridine to its corresponding N-oxide, which activates the pyridine ring for subsequent chlorination at the 2-position.

Step 1: N-Oxide Formation

The synthesis begins with the oxidation of 3-cyanopyridine. Hydrogen peroxide (H₂O₂) in the presence of an acid (like acetic acid) is the standard reagent for this transformation, yielding 3-cyanopyridine N-oxide (also referred to as nicotinonitrile-1-oxide).[3]

Step 2: Chlorination Reagents and Mechanistic Insights

The activation of the pyridine ring by the N-oxide functionality directs chlorination preferentially to the C2 and C6 positions. A variety of chlorinating agents can be employed, each with specific mechanistic nuances and practical trade-offs.

  • Phosphorus Oxychloride (POCl₃): A powerful and cost-effective dehydrating and chlorinating agent, POCl₃ is widely used.[3][4] The reaction proceeds via the formation of a pyridinium phosphate ester intermediate. This intermediate renders the C2 position highly electrophilic, facilitating the attack by a chloride ion to yield the desired product. A significant drawback is the generation of substantial phosphorus-containing acidic waste, which presents environmental challenges.[1] To enhance selectivity and control the reaction, an organic base is sometimes added to manage the pH.[4]

N_oxide 3-Cyanopyridine N-oxide Intermediate Activated O-Phosphoryl Intermediate N_oxide->Intermediate + POCl₃ POCl3 POCl₃ Chloride_attack Cl⁻ Attack at C2 Intermediate->Chloride_attack Rearrangement Product 2-Chloro-3-cyanopyridine Chloride_attack->Product Elimination Byproduct PO₂Cl₂⁻

Caption: Mechanism of chlorination using phosphorus oxychloride (POCl₃).

  • Bis(trichloromethyl) Carbonate (BTC or Triphosgene): BTC is a solid, safer alternative to phosgene and often more environmentally benign than POCl₃.[1][5] In the presence of a tertiary amine or a formamide like N,N-dimethylformamide (DMF), BTC forms an in-situ Vilsmeier-type reagent. This reagent activates the N-oxide, leading to a clean and high-yielding chlorination reaction.[5] This method avoids phosphorus waste and often proceeds under milder conditions.[1]

  • Other Reagents (SOCl₂, SO₂Cl₂): Thionyl chloride and sulfuryl chloride have also been used. However, they can suffer from lower yields (around 45%) and the formation of byproducts such as 2-hydroxy-3-cyanopyridine. Additionally, these reactions release large volumes of noxious sulfur dioxide gas.[1]

Comparative Data for Chlorinating Agents
ReagentTypical ConditionsYield (%)AdvantagesDisadvantages
POCl₃ 80-110 °C, neat or solvent70-90%High yield, cost-effectiveHarsh conditions, significant phosphorus waste[1][3]
BTC/DMF 60-100 °C, organic solvent70-82%Safer, less waste, milder conditions[5]Higher reagent cost than POCl₃
SOCl₂/SO₂Cl₂ Varies~45%Readily availableLow yield, byproduct formation, SO₂ emission[1]
Protocol: Chlorination using POCl₃

This protocol is based on established industrial methods.[3][6]

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Charging: To the flask, add 3-cyanopyridine N-oxide (1.0 eq).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 3.0-6.0 eq) via the dropping funnel. The reaction is exothermic. Maintain the temperature below 40 °C during the addition.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 80-100 °C and maintain for 2-4 hours, monitoring by TLC or HPLC.[6]

  • Work-up: Cool the mixture to room temperature. Very cautiously, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

  • Neutralization: Neutralize the acidic aqueous solution with a base (e.g., solid Na₂CO₃ or aqueous NaOH) until pH 7-8 is reached.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-chloro-3-cyanopyridine.

Route B: Sandmeyer Reaction of 2-Amino-3-cyanopyridine

The Sandmeyer reaction is a classic transformation for converting an aromatic amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[7] This method is particularly useful for synthesizing substituted 2-chloro-3-cyanopyridine derivatives when the corresponding 2-amino precursors are readily available.

Starting Materials: 2-Amino-3-cyanopyridines

The requisite 2-amino-3-cyanopyridine precursors are often synthesized through versatile multicomponent reactions, such as those involving aldehydes, malononitrile, ketones, and an ammonium source.[8] This modularity allows for the creation of a diverse library of substrates for the subsequent Sandmeyer reaction.

Reagents and Mechanism

The reaction proceeds in two key stages:

  • Diazotization: The 2-amino group is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite, NaNO₂) in a strong acid (e.g., HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. Alternatively, organic nitrites like isoamyl nitrite can be used in organic solvents.[9][10]

  • Copper-Catalyzed Substitution: The diazonium salt is then treated with a copper(I) chloride (CuCl) or copper(II) chloride (CuCl₂) catalyst. The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, which then abstracts a chlorine atom from the copper(II) species, regenerating the copper(I) catalyst.[10][11]

cluster_workflow Sandmeyer Reaction Workflow Start 2-Amino-3-cyanopyridine Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Intermediate Pyridyl-2-diazonium Salt Diazotization->Intermediate Substitution Substitution (CuCl) Intermediate->Substitution Product 2-Chloro-3-cyanopyridine Substitution->Product

Caption: Key stages of the Sandmeyer reaction for synthesis.

Protocol: Sandmeyer Chlorination

This protocol is adapted from procedures reported for various heterocyclic systems.[9][10]

  • Setup: In a fume hood, prepare a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Diazotization: Dissolve 2-amino-3-cyanopyridine (1.0 eq) in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add the NaNO₂ solution dropwise to the pyridine solution, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature.

  • Catalyst Solution: In a separate beaker, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid.

  • Substitution: Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Route C: Nucleophilic Cyanation of 2,3-Dichloropyridine

This route involves a direct displacement of a chlorine atom from 2,3-dichloropyridine. In dihalopyridines, the halogen at the 2-position is generally more susceptible to nucleophilic aromatic substitution (SₙAr) than the one at the 3-position due to the electron-withdrawing effect of the ring nitrogen.

Reagents and Catalysts

The key to this transformation is the choice of the cyanide source and, if necessary, a catalyst to facilitate the reaction.

  • Cyanide Sources: Traditional reagents include sodium cyanide (NaCN) and potassium cyanide (KCN).[12] However, due to their extreme toxicity, alternative, less hazardous cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are gaining traction.[13]

  • Catalysis: Palladium-based catalysts are highly effective for the cyanation of aryl chlorides, which are typically less reactive than bromides.[13] For reactions in biphasic or aqueous systems, a phase-transfer catalyst can be employed to shuttle the cyanide ion into the organic phase.[14]

Protocol: Palladium-Catalyzed Cyanation

The following is a general procedure for the cyanation of an aryl chloride.[13]

  • Setup: In an inert atmosphere (e.g., using a Schlenk line or glovebox), charge an oven-dried flask with 2,3-dichloropyridine (1.0 eq), the cyanide source (e.g., K₄[Fe(CN)₆]), a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand (e.g., a phosphine ligand).

  • Solvent: Add a dry, polar aprotic solvent such as DMF, DMSO, or NMP.

  • Reaction: Heat the mixture to the required temperature (typically 80-140 °C) and stir until the starting material is consumed (monitor by GC or LC-MS).

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to isolate 2-chloro-3-cyanopyridine.

Conclusion

The synthesis of 2-chloro-3-cyanopyridine derivatives is a mature field with several robust and reliable methods available to the modern chemist. The chlorination of 3-cyanopyridine N-oxide remains the workhorse for large-scale production, with a notable trend towards safer and greener reagents like BTC. The Sandmeyer reaction offers unparalleled flexibility for creating analogues from diverse amino-precursors, while direct cyanation provides a more convergent route when dihalopyridines are available. A thorough understanding of the reagents, mechanisms, and practical considerations detailed in this guide will enable researchers, scientists, and drug development professionals to make informed decisions and efficiently access this vital chemical scaffold.

References

  • CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google P
  • Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. (URL: [Link])

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. (URL: [Link])

  • CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction - Google P
  • CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google P
  • Patsnap. Preparation method of 2-chloro-3-cyanopyridine - Eureka. (URL: [Link])

  • da Silva, D., et al. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Synthesis, 2010(16), 2725–2730. (URL: [Link])

  • Zhang, M., et al. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Angewandte Chemie International Edition, 62(6), e202216894. (URL: [Link])

  • EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google P
  • Galli, C. (1988). Radical reactions of diazonium salts. Chemical Reviews, 88(5), 765–792.
  • Kaur, H., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(4), 1389–1422. (URL: [Link])

  • US6699993B1 - Process for the preparation of 2-cyanopyridines - Google P
  • Organic Chemistry Portal. Sandmeyer Reaction. (URL: [Link])

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])

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The Strategic Application of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as springboards for the development of innovative therapeutics is perpetual. Among the myriad of heterocyclic intermediates, substituted pyridines hold a privileged position, forming the core of numerous approved drugs.[1] This guide focuses on a particularly valuable, yet underexplored, building block: 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile . With the chemical formula C₉H₉ClN₂O₂ and a molecular weight of 212.63 g/mol , this compound is a stable, solid chemical intermediate.[2] Its true potential in drug discovery, however, lies in its latent functionality. The dimethoxymethyl group serves as a protected aldehyde, which, upon deprotection, unveils a highly reactive 2-chloro-3-formylisonicotinonitrile core. This reactive intermediate is primed for a diverse array of chemical transformations, enabling the construction of complex, biologically active fused heterocyclic systems.

This document provides a comprehensive overview of the strategic application of this compound in medicinal chemistry. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, practical insights, and detailed protocols necessary to leverage this versatile building block in their own discovery programs.

Core Principles and Strategic Value

The strategic value of this compound stems from the orchestrated reactivity of its constituent functional groups. The chloro, cyano, and protected formyl groups on the isonicotinonitrile scaffold offer a rich platform for sequential and regioselective chemical modifications.

Diagram of the Core Strategy

Core_Strategy Start This compound Deprotection Acid-Catalyzed Deprotection Start->Deprotection Unmasking the Aldehyde Intermediate 2-Chloro-3-formylisonicotinonitrile (Key Reactive Intermediate) Deprotection->Intermediate Cyclization Cyclization Reactions Intermediate->Cyclization Building Complexity End Diverse Fused Heterocyclic Scaffolds (Bioactive Molecules) Cyclization->End

Caption: Strategic workflow for utilizing the title compound.

The chloro group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains or the formation of fused rings. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The deprotected formyl group is a key handle for condensation reactions with a wide range of nucleophiles, leading to the formation of diverse heterocyclic systems.

Application in the Synthesis of Bioactive Molecules

While direct applications of this compound are not extensively documented in publicly available literature, its deprotected form, 2-chloro-3-formylisonicotinonitrile, is a valuable precursor for the synthesis of various medicinally relevant scaffolds. The synthetic strategies outlined below are based on established reactions of analogous 2-chloro-3-formylpyridines and -quinolines, which are directly translatable to the isonicotinonitrile core.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolopyridines are a class of fused heterocycles known to exhibit a range of biological activities, including kinase inhibition and antiviral effects. The reaction of 2-chloro-3-formylisonicotinonitrile with hydrazine derivatives provides a direct route to this scaffold.

Reaction Pathway

Pyrazole_Synthesis reactant1 2-Chloro-3-formylisonicotinonitrile Cl, CHO, CN product Pyrazolo[3,4-b]pyridine Derivative Fused Pyrazole Ring reactant1->product Condensation & Intramolecular Cyclization reactant2 Hydrazine Derivative (R-NHNH₂) H₂N-NHR reactant2->product

Caption: Synthesis of pyrazolo[3,4-b]pyridines.

This reaction proceeds via an initial condensation of the hydrazine with the formyl group to form a hydrazone, followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the carbon bearing the chloro group, leading to cyclization and elimination of HCl.[2]

Synthesis of Thieno[2,3-b]pyridine Derivatives

Thienopyridines are another important class of heterocyclic compounds with diverse pharmacological properties. The Gewald reaction, a multicomponent reaction, can be adapted to synthesize thieno[2,3-b]pyridines from 2-chloro-3-formylisonicotinonitrile.

Reaction Components for Gewald Synthesis

ComponentRole
2-Chloro-3-formylisonicotinonitrileAldehyde source
Active Methylene Compound (e.g., Malononitrile)Source of Cα and nitrile group
Elemental SulfurSulfur source
Organic Base (e.g., Morpholine)Catalyst

This reaction involves the initial Knoevenagel condensation of the aldehyde with the active methylene compound, followed by the addition of sulfur and subsequent cyclization.

Synthesis of Fused Pyrimidine Derivatives

The formyl group of 2-chloro-3-formylisonicotinonitrile can be condensed with compounds containing an amidine moiety, such as guanidine or urea, to construct fused pyrimidine rings.[3] This approach is valuable for accessing scaffolds found in kinase inhibitors and other targeted therapies.

General Reaction Scheme

Pyrimidine_Synthesis reactant1 2-Chloro-3-formylisonicotinonitrile Cl, CHO, CN product Fused Pyrimidine Derivative Pyrimidine Ring reactant1->product Condensation & Cyclization reactant2 Amidine Derivative e.g., Guanidine reactant2->product

Caption: Synthesis of fused pyrimidine derivatives.

Experimental Protocols

The following protocols are provided as a guide for researchers. It is essential to perform all reactions in a well-ventilated fume hood, using appropriate personal protective equipment.

Protocol 1: Deprotection of this compound to 2-Chloro-3-formylisonicotinonitrile

Causality: The acetal group is stable to basic and neutral conditions but is readily cleaved under acidic conditions to reveal the aldehyde.[4][5] This protocol utilizes aqueous acid to effect this transformation.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in THF.

  • Add 2M HCl (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 2-chloro-3-formylisonicotinonitrile, which can be used in the next step without further purification or purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

Causality: This protocol exemplifies the utility of the deprotected aldehyde in a condensation-cyclization cascade to form a fused heterocyclic system.[2]

Materials:

  • 2-Chloro-3-formylisonicotinonitrile (from Protocol 1)

  • Hydrazine monohydrate (or a substituted hydrazine)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a solution of 2-chloro-3-formylisonicotinonitrile (1.0 eq) in ethanol, add hydrazine monohydrate (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Summary and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques.

CompoundExpected Molecular Ion [M+H]⁺Key ¹H NMR Signals (δ, ppm)Key IR Absorptions (cm⁻¹)
2-Chloro-3-formylisonicotinonitrile167.0~10.2 (s, 1H, CHO), 8.6-7.8 (m, 2H, Ar-H)~2230 (C≡N), ~1700 (C=O)
Pyrazolo[3,4-b]pyridine DerivativeVaries with R group~8.5-7.5 (m, Ar-H), signal for R group~3300 (N-H, if R=H), ~2230 (C≡N)

Conclusion and Future Perspectives

This compound represents a strategically valuable and versatile building block for medicinal chemistry. Its ability to serve as a stable precursor to the highly reactive 2-chloro-3-formylisonicotinonitrile opens up a vast chemical space for the synthesis of novel, biologically active heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this intermediate in their drug discovery endeavors. Future work in this area could focus on the development of one-pot deprotection-cyclization procedures and the exploration of a wider range of reaction partners to expand the diversity of accessible molecular scaffolds.

References

  • Anticancer Evaluation of Some Newly Synthesized N-nicotinonitrile Derivative. PubMed. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. ACS Publications. [Link]

  • Dimethyl Acetals. Organic Chemistry Portal. [Link]

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Ain Shams University. [Link]

  • Reactions Between Arylhydrazinium Chlorides and 2-chloroquinoline-3-carbaldehydes: Molecular and Supramolecular Structures of a Hydrazone, a 4,9-dihydro-1H-pyrazolo[3,4-b]quinoline and Two 1H-pyrazolo[3,4-b]quinolines. PubMed. [Link]

  • 2-chloro-3-aldehyde pyridine synthetic method.
  • ACTIVE METHYLENE COMPOUNDS. Shivaji College. [Link]

  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. MDPI. [Link]

  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Iraqi Journal of Science. [Link]

  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. [Link]

  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. PubMed Central. [Link]

  • The Evolution of Patent Claims in Drug Lifecycle Management. DrugPatentWatch. [Link]

  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Pharma and Bio Sciences. [Link]

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  • A Pyridine and cyanopyridine-based anticancer agents as PIM-1 inhibitors. ResearchGate. [Link]

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  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. MDPI. [Link]

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Application Notes and Protocols for the Utilization of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Agrochemicals

2-Chloro-3-(dimethoxymethyl)isonicotinonitrile stands as a pivotal, yet often unheralded, intermediate in the intricate landscape of agrochemical synthesis. Its strategic importance lies in its latent functionality; the dimethoxymethyl group serves as a stable protecting group for a highly reactive formyl (aldehyde) moiety. This masked aldehyde, coupled with the reactive chloro-substituted pyridine ring, provides a robust platform for the construction of a diverse array of complex molecular architectures found in modern herbicides and pesticides.[1]

This guide provides an in-depth exploration of the synthesis and application of this compound, designed for researchers and professionals in the field of drug development and agrochemical research. We will delve into the synthetic lineage of this compound, its chemical properties, and provide detailed protocols for its utilization in key synthetic transformations that are fundamental to the discovery and production of next-generation crop protection agents.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective handling in a laboratory setting.

PropertyValueSource
CAS Number 1186310-98-4Sigma-Aldrich
Molecular Formula C₉H₉ClN₂O₂Sigma-Aldrich
Molecular Weight 212.63 g/mol Sigma-Aldrich
Appearance White to off-white solid[2]
Melting Point 50-54°C[2]
Boiling Point 119°C at 30 Torr[2]
Solubility Soluble in chloroform, DMSO[2]

Safety and Handling: this compound is harmful if swallowed.[3] Standard laboratory safety protocols should be strictly adhered to, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Synthetic Pathways and Core Reactions

The journey to leveraging this compound in agrochemical synthesis begins with its preparation from readily available starting materials. The most logical and industrially scalable approach involves a three-step sequence starting from 2-chloro-3-cyanopyridine.

Synthetic_Pathway cluster_0 Core Synthetic Sequence A 2-Chloro-3-cyanopyridine B 2-Chloro-3-formylpyridine (2-Chloronicotinaldehyde) A->B Reduction (e.g., DIBAL-H) or Hydrolysis & Oxidation C This compound B->C Acetal Protection (Methanol, Acid Catalyst) Applications cluster_0 Key Reactions for Agrochemical Scaffolds A This compound B 2-Chloro-3-formylpyridine (Deprotection) A->B C Wittig Reaction B->C D Knoevenagel Condensation B->D E Reductive Amination B->E F Oxime/Hydrazone Formation B->F G Alkene-containing Agrochemicals C->G H Heterocyclic Agrochemicals D->H I Amine-containing Agrochemicals E->I J Nitrogen-containing Heterocycles F->J

Sources

Application Notes & Protocols: Strategic Functionalization of 2-Chloro-isonicotinonitrile via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Isonicotinonitrile Scaffold

The isonicotinonitrile framework is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The specific precursor, 2-chloro-isonicotinonitrile (also known as 2-chloro-4-cyanopyridine), serves as a highly versatile and reactive building block. Its utility stems from the electron-deficient nature of the pyridine ring, which is further activated by the powerful electron-withdrawing effects of both the ring nitrogen and the C4-cyano group.[3] This electronic arrangement renders the C2 position exceptionally susceptible to attack by a wide range of nucleophiles, enabling the synthesis of diverse libraries of 2-substituted isonicotinonitriles through Nucleophilic Aromatic Substitution (SNAr).[1][4]

This guide provides an in-depth exploration of the SNAr mechanism on this substrate, field-tested protocols, and critical insights into reaction optimization for professionals engaged in synthetic and medicinal chemistry.

The SNAr Mechanism: An Electronically Driven Pathway

Unlike nucleophilic substitution on aliphatic systems (SN1/SN2), the SNAr reaction on an aromatic ring is a two-step addition-elimination process. The reaction is not concerted and does not involve a simple backside attack.[5]

Causality of Reactivity:

  • Activation: The pyridine ring nitrogen and the para-cyano group synergistically withdraw electron density from the aromatic system. This creates a significant partial positive charge (δ+) at the C2 and C6 positions, priming them for nucleophilic attack.

  • Addition & Intermediate Stabilization: A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate. This key intermediate is known as a Meisenheimer complex.[6][7] The stability of this complex is paramount; the negative charge is effectively delocalized across the molecule, notably onto the electronegative ring nitrogen and the cyano group, which is crucial for lowering the activation energy of this first, typically rate-determining, step.[6][8]

  • Elimination & Aromaticity Restoration: The aromatic system is restored through the expulsion of the chloride leaving group, yielding the final substituted product.

The diagram below illustrates this mechanistic pathway.

Caption: The SNAr addition-elimination mechanism.

Key Experimental Protocols

The following protocols are designed to be robust and adaptable. Successful execution relies on understanding the function of each component and condition.

Protocol 1: General Procedure for Amination (N-Nucleophiles)

The reaction of 2-chloro-isonicotinonitrile with primary or secondary amines is one of the most common and reliable transformations. This protocol uses morpholine as a representative secondary amine.

A. Materials & Reagents:

  • 2-Chloro-isonicotinonitrile (Substrate)

  • Morpholine (Nucleophile, 1.2 eq.)

  • Potassium Carbonate (K₂CO₃, Base, 2.0 eq.), oven-dried

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

B. Step-by-Step Methodology:

  • System Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-isonicotinonitrile (1.0 eq.) and potassium carbonate (2.0 eq.).

  • Inert Atmosphere (Trustworthiness Check): Flush the system with an inert gas (Nitrogen or Argon). This is critical for preventing side reactions with atmospheric moisture, especially when using anhydrous solvents and strong bases.

  • Solvent & Reagent Addition: Add anhydrous acetonitrile (or DMF) to create a solution with a substrate concentration of approximately 0.2–0.5 M. Begin stirring. Add morpholine (1.2 eq.) dropwise via syringe at room temperature.

    • Expertise Note: Using a slight excess of the amine ensures the reaction goes to completion. The base (K₂CO₃) is crucial for neutralizing the HCl that is cogenerated, preventing the protonation and deactivation of the amine nucleophile.

  • Reaction Execution: Heat the mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4–12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid with a small amount of ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Purification & Validation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(morpholin-4-yl)isonicotinonitrile. The final product's identity and purity should be validated by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Alkoxylation (O-Nucleophiles)

This protocol details the synthesis of 2-alkoxy-isonicotinonitriles using an alkoxide, a powerful oxygen-based nucleophile.

A. Materials & Reagents:

  • 2-Chloro-isonicotinonitrile (Substrate)

  • Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt), 25% solution in methanol/ethanol or solid (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF) or the corresponding alcohol (Methanol/Ethanol)

  • Round-bottom flask and magnetic stirrer

B. Step-by-Step Methodology:

  • System Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2-chloro-isonicotinonitrile (1.0 eq.).

  • Solvent Addition: Add anhydrous THF (or the corresponding alcohol, e.g., methanol for methoxylation) to dissolve the substrate (approx. 0.5 M). Cool the solution to 0 °C in an ice bath.

    • Expertise Note: The reaction is often exothermic. Starting at 0 °C provides better control. Using the corresponding alcohol as the solvent is convenient and effective, as it is the conjugate acid of the alkoxide nucleophile.[9]

  • Nucleophile Addition: Add the sodium alkoxide solution (1.1 eq.) dropwise to the stirred solution. If using solid sodium alkoxide, add it portion-wise.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 1–4 hours. Monitor progress by TLC.

  • Work-up:

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can typically be purified by flash chromatography or recrystallization to yield the desired 2-alkoxy-isonicotinonitrile.

Experimental Workflow Visualization

The following diagram outlines the logical progression of a typical synthesis and purification campaign.

Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Assemble & Dry Glassware B 2. Charge Flask with Substrate & Base A->B C 3. Add Anhydrous Solvent B->C D 4. Add Nucleophile C->D E 5. Heat & Stir (Monitor by TLC/LC-MS) D->E F 6. Cool & Quench Reaction E->F Reaction Complete G 7. Extraction with Organic Solvent F->G H 8. Wash (Water, Brine) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography or Recrystallization I->J Crude Product K 11. Characterization (NMR, MS, etc.) J->K L Pure Product K->L

Caption: Standard laboratory workflow for SNAr reactions.

Data Summary: Representative SNAr Transformations

The following table summarizes conditions for various nucleophilic substitutions on 2-chloro-isonicotinonitrile, demonstrating the breadth of possible transformations.

NucleophileSolventBaseTemp. (°C)Time (h)Approx. Yield (%)
MorpholineAcetonitrileK₂CO₃806>90
PiperidineWaterKF1001785-95[10]
AnilineDMFNaH1001270-85
Sodium MethoxideMethanol-25-602>95
Sodium EthanethiolateTHF-251>95
4-FluorophenolDMSOCs₂CO₃110880-90

Note: Yields are approximate and highly dependent on reaction scale and purification efficiency. Conditions are based on established protocols for similar 2-halopyridine systems.[3][10]

Causality Behind Experimental Choices & Optimization

  • Choice of Base: For neutral nucleophiles (amines, thiols, alcohols), a non-nucleophilic base is essential. K₂CO₃ and Cs₂CO₃ are effective and easy to remove. Stronger, non-nucleophilic bases like sodium hydride (NaH) can be used to pre-form the nucleophilic anion (e.g., an alkoxide or thiolate) but require strictly anhydrous conditions.[11]

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal. They effectively solvate the counter-ion of the nucleophile (e.g., K⁺ in K₂CO₃) while poorly solvating the nucleophilic anion, enhancing its reactivity.[12] For reactions involving alkoxides, using the parent alcohol as the solvent is a common and efficient strategy.[13]

  • Temperature Control: While many SNAr reactions proceed at elevated temperatures (80–120 °C), some highly reactive nucleophiles (e.g., thiolates) react quickly even at room temperature.[14] Microwave heating can dramatically reduce reaction times from hours to minutes but requires specialized equipment.[10][15]

  • Safety Considerations: 2-Chloro-isonicotinonitrile is classified as an irritant and is harmful if swallowed or in contact with skin.[16] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Nucleophilic aromatic substitutions - YouTube. (2019).
  • Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. - ResearchGate. (n.d.).
  • Amination of 2-halopyridines. [a] | Download Table - ResearchGate. (n.d.).
  • SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress. (n.d.).
  • 10.10: Reactions of Alkoxides - Chemistry LibreTexts. (2019).
  • SNAr Reaction of Polyhalogenated Heterocycles - WuXi Biology. (n.d.).
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025).
  • Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional - Benchchem. (n.d.).
  • 2-Chloro-4-cyanopyridine - Chem-Impex. (n.d.).
  • SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). (n.d.).
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (n.d.).
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing). (2022).
  • 14.10: Reactions of Alkoxides - Chemistry LibreTexts. (2020).
  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed. (n.d.).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018).
  • 2-Chloro-4-cyanopyridine | C6H3ClN2 | CID 568638 - PubChem - NIH. (n.d.).
  • Reactions of Thiols - Chemistry Steps. (n.d.).
  • 03.02 Reactivity of Thiols and Thiolates - YouTube. (2019).
  • A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. (n.d.).
  • Cyanopyridine: Common isomorphs, applications, side effects and safety - Chempanda. (n.d.).
  • SNAr reactions of pi-deficient aromatic rings - YouTube. (2020).

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Application Notes and Protocols for the Safe Handling and Storage of Chlorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the safe handling and storage of chlorinated pyridines for researchers, scientists, and professionals in drug development. It moves beyond procedural checklists to explain the rationale behind safety protocols, ensuring a deep understanding of the risks and mitigation strategies. The protocols outlined herein are designed to be self-validating, integrating principles of expertise, authoritativeness, and trustworthiness to foster a robust safety culture in the laboratory.

Introduction: The Dual Nature of Chlorinated Pyridines

Chlorinated pyridines are a class of heterocyclic aromatic organic compounds that are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Their utility lies in the pyridine ring's unique electronic properties, which are further modulated by the presence of one or more chlorine atoms. This substitution enhances their reactivity and utility as intermediates in complex molecular constructions.

However, the very chemical properties that make chlorinated pyridines valuable also render them hazardous. Their toxicity profiles, reactivity, and environmental persistence demand a rigorous and informed approach to their handling and storage. This guide is structured to provide the necessary framework for working safely with these compounds, ensuring both the integrity of research and the well-being of laboratory personnel.

Hazard Identification and Risk Assessment

A thorough understanding of the specific hazards associated with chlorinated pyridines is the cornerstone of safe laboratory practice. While different isomers and degrees of chlorination will have unique toxicological profiles, a general hazard summary can be established.

Toxicological Profile

Chlorinated pyridines can pose significant health risks through various routes of exposure.[2][3]

  • Acute Toxicity: Many chlorinated pyridines are classified as toxic or fatal upon contact with skin, inhalation, or ingestion.[2][3] For instance, 2-chloropyridine is designated as fatal if inhaled or in contact with skin.[2] Symptoms of acute exposure can include skin and eye irritation, respiratory tract irritation, and central nervous system effects such as headache, dizziness, and nausea.[1][2][4]

  • Organ-Specific Toxicity: Prolonged or repeated exposure to certain chlorinated pyridines may cause damage to specific organs, particularly the liver and kidneys.[2][3]

  • Genotoxicity and Carcinogenicity: Some chlorinated pyridines are suspected of causing genetic defects.[1] While comprehensive carcinogenicity data is not available for all compounds in this class, pyridines as a group have been identified as potential carcinogens.[5]

Physicochemical Hazards
  • Combustibility: Chlorinated pyridines are often combustible liquids with relatively low flash points (e.g., 3-chloropyridine has a flash point of 65°C).[4] This presents a fire hazard, especially when handled near ignition sources.

  • Reactivity: These compounds are incompatible with strong oxidizing agents and strong acids.[1][4][6] Contact with such materials can lead to vigorous or exothermic reactions.

  • Hazardous Decomposition: Thermal decomposition or combustion can release highly toxic and corrosive gases, including hydrogen chloride, nitrogen oxides (NOx), and carbon oxides.[1][3][4]

Environmental Hazards

Many chlorinated pyridines are classified as very toxic to aquatic life, with long-lasting effects.[2][3] Therefore, preventing their release into the environment is a critical responsibility.

Hazard Summary Table
Hazard CategoryDescriptionRepresentative Compounds & GHS ClassificationSource
Acute Toxicity Can be fatal or toxic if swallowed, inhaled, or in contact with skin.2-Chloropyridine: H302 (Harmful if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled).[2] 3-Chloropyridine: H311 (Toxic in contact with skin).[1][1][2]
Skin/Eye Damage Causes skin irritation and can cause serious eye damage.2-Chloropyridine: H315 (Causes skin irritation), H318 (Causes serious eye damage).[2] 3-Chloropyridine: H315 (Causes skin irritation), H320 (Causes eye irritation).[1][1][2]
Organ Toxicity May cause damage to organs (e.g., liver) through prolonged or repeated exposure.2-Chloropyridine: H373 (May cause damage to organs).[2][3][2][3]
Mutagenicity Suspected of causing genetic defects.3-Chloropyridine: H341 (Suspected of causing genetic defects).[1][1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.2-Chloropyridine: H410 (Very toxic to aquatic life with long lasting effects).[2][3][2][3]
Flammability Combustible liquid.3-Chloropyridine: H227 (Combustible liquid).[1][1]

The Hierarchy of Controls: A Self-Validating Safety Framework

To mitigate the risks associated with chlorinated pyridines, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures.

cluster_0 Hierarchy of Controls for Chlorinated Pyridines Elimination Elimination (e.g., Is a less hazardous alternative available?) Substitution Substitution (e.g., Use a derivative with a better safety profile) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume hood, glove box, closed systems) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training, designated work areas) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, goggles, lab coat, respirator) Administrative->PPE Least Effective

Caption: Hierarchy of controls, from most to least effective.

Standard Operating Procedures: From Receipt to Disposal

Engineering Controls: The First Line of Defense

The primary engineering control for handling chlorinated pyridines is a properly functioning chemical fume hood.[4][7] All manipulations of these compounds, including weighing, transferring, and setting up reactions, must be conducted within a fume hood to prevent the inhalation of toxic vapors.[4][7]

  • Causality: Chemical fume hoods protect personnel by continuously drawing air from the laboratory, across the work surface, and exhausting it outside the building. This containment prevents toxic vapors and dust from entering the researcher's breathing zone.

For highly toxic or large-scale operations, the use of a glove box or a closed system is recommended to provide an even higher level of containment. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[1][4]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls. The selection of appropriate PPE is critical.

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.[1][2]Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes. A face shield is required when there is a significant risk of splashing.[1]
Hand Protection Appropriate chemical-resistant gloves (e.g., Butyl rubber).[7]Nitrile gloves may not provide adequate protection against chlorinated pyridines.[7] Always consult the glove manufacturer's compatibility chart. Double gloving is recommended. Change gloves immediately if contaminated.[1]
Body Protection A fully buttoned, flame-resistant lab coat.[4][7]Protects skin and personal clothing from splashes. Flame-resistant material is crucial due to the combustible nature of these compounds.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors.[1][4]Required when engineering controls are insufficient or during emergency situations. Personnel must be medically cleared, trained, and fit-tested to wear a respirator.[4] For emergencies, a self-contained breathing apparatus (SCBA) is necessary.[1][2]
Protocol for Handling Chlorinated Pyridines
  • Preparation: Before handling, review the Safety Data Sheet (SDS) for the specific chlorinated pyridine.[7] Ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Transfer and Weighing: Conduct all transfers and weighing of chlorinated pyridines within the fume hood.[4] Use dispensing techniques that minimize the generation of aerosols or vapors, such as using a cannula for liquid transfers. Ground and secure containers when dispensing to prevent static discharge.[2]

  • Reaction Setup: Set up reactions in the fume hood. Ensure all glassware is properly clamped and that reaction vessels are equipped with appropriate pressure relief devices if necessary.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE carefully to avoid self-contamination. Wash hands and face thoroughly with soap and water after work.[1] Contaminated clothing must be removed immediately and decontaminated before reuse.[1][2]

Storage and Segregation

Proper storage is crucial to prevent accidents and maintain the chemical's integrity.

  • Location: Store chlorinated pyridines in a cool, dry, and well-ventilated area.[1][4][6] The storage area should be secured and accessible only to authorized personnel.

  • Containers: Keep containers tightly closed and in their original packaging.[1][2][4] Ensure containers are clearly labeled with the chemical name and all relevant hazard warnings.[7]

  • Segregation: Store chlorinated pyridines away from incompatible materials, particularly strong oxidizing agents and strong acids.[1][4][6] They should also be stored away from heat, sparks, open flames, and other sources of ignition.[1][4]

Spill and Emergency Response

Preparedness is key to effectively managing spills and emergencies.

cluster_1 Chlorinated Pyridine Spill Response Spill Spill Occurs Assess Assess Spill Size and Immediate Danger Spill->Assess SmallSpill Small Spill (<100 mL, contained in hood) Assess->SmallSpill Small & Contained LargeSpill Large Spill (>100 mL or outside hood) Assess->LargeSpill Large or Uncontained Cleanup Trained Personnel Cleanup: 1. Wear full PPE 2. Absorb with inert material (vermiculite, sand) 3. Collect in sealed container 4. Decontaminate area SmallSpill->Cleanup Evacuate 1. Evacuate the area 2. Alert others 3. Call Emergency Services 4. Isolate the area LargeSpill->Evacuate

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. As a key intermediate in various synthetic pathways, achieving a high yield and purity of this compound is often critical.

This document provides a comprehensive resource for troubleshooting and optimizing the synthesis of this target molecule. Given that a direct, one-pot synthesis is not extensively documented in publicly available literature, we propose a robust two-step synthetic route. This approach is grounded in well-established organic chemistry principles and analogous reactions reported for similar pyridine derivatives.

The proposed synthesis involves:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C-3 position of a suitable 2-chloropyridine precursor to yield 2-chloro-3-formylisonicotinonitrile.

  • Acetalization: Conversion of the formyl group to a dimethoxymethyl acetal, affording the final product.

This guide is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments. We will delve into the causality behind experimental choices, provide detailed protocols, and offer data-driven insights to enhance your synthetic success.

Proposed Synthetic Pathway

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthetic_Pathway cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Acetalization 2-Chloroisonicotinonitrile 2-Chloroisonicotinonitrile C6H3ClN2 Vilsmeier_Reagent DMF, POCl3 2-Chloroisonicotinonitrile->Vilsmeier_Reagent 2-Chloro-3-formylisonicotinonitrile 2-Chloro-3-formylisonicotinonitrile C7H3ClN2O Vilsmeier_Reagent->2-Chloro-3-formylisonicotinonitrile Formylation Acetalization_Reagents Trimethyl Orthoformate, Acid Catalyst 2-Chloro-3-formylisonicotinonitrile->Acetalization_Reagents Final_Product This compound C9H9ClN2O2 Acetalization_Reagents->Final_Product Acetal Formation

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide: Step 1 - Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds. However, the electron-deficient nature of the pyridine ring, further deactivated by the chloro and cyano substituents, can make this reaction challenging.[1] This section addresses common issues encountered during the synthesis of 2-chloro-3-formylisonicotinonitrile.

Q1: The formylation reaction is not proceeding, or the conversion is very low. What are the possible causes and solutions?

Possible Causes:

  • Insufficient Electrophilicity of the Vilsmeier Reagent: The Vilsmeier reagent, formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), may not be electrophilic enough to react with the highly deactivated pyridine ring.[2]

  • Low Reaction Temperature: The activation energy for the formylation of an electron-deficient ring is likely high, requiring elevated temperatures.

  • Inadequate Reaction Time: The reaction may be sluggish and require an extended period to reach completion.

  • Sub-optimal Stoichiometry: An incorrect ratio of reagents can hinder the reaction.

Solutions:

  • Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Temperatures as high as 120°C have been reported for some Vilsmeier reactions.[3]

  • Extend Reaction Time: If a temperature increase is not feasible or does not improve conversion, extend the reaction time. Monitor the reaction at regular intervals (e.g., every 4-6 hours) to determine the optimal duration.

  • Optimize Reagent Stoichiometry:

    • Vilsmeier Reagent: Ensure at least a stoichiometric amount of the Vilsmeier reagent is used. An excess (1.5 to 3 equivalents) of both DMF and POCl₃ may be necessary to drive the reaction to completion.

    • Solvent: Using an excess of DMF as the solvent can also favor the reaction.

Experimental Protocol: Optimized Vilsmeier-Haack Formylation

  • To a stirred solution of 2-chloroisonicotinonitrile (1.0 eq) in anhydrous DMF (10 volumes), cool the mixture to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100°C.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q2: Multiple products are observed on the TLC/HPLC analysis of the reaction mixture. How can I identify and minimize side products?

Possible Side Products:

  • Unreacted Starting Material: As discussed in Q1, incomplete conversion is a common issue.

  • Hydrolysis of the Cyano Group: The acidic conditions of the Vilsmeier-Haack reaction, followed by aqueous workup, can potentially lead to the hydrolysis of the nitrile to an amide or carboxylic acid.

  • Formation of Other Isomers: While formylation is expected at the C-3 position due to the directing effects of the existing substituents, minor amounts of other isomers may form.

  • Dimerization or Polymerization: Under harsh reaction conditions, complex side products may arise from the self-condensation of the starting material or product.

Solutions:

  • Careful Control of Reaction Conditions:

    • Temperature: Avoid excessively high temperatures, as this can promote the formation of degradation products.

    • Workup: Perform the aqueous workup at low temperatures and neutralize the acid promptly to minimize hydrolysis of the cyano group.

  • Purification: A well-optimized column chromatography protocol is essential for separating the desired product from impurities. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, is often effective.

  • Structural Characterization: Use analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm the structure of the desired product and identify any major side products.

Troubleshooting Guide: Step 2 - Acetalization

The conversion of the formyl group to a dimethoxymethyl acetal is typically achieved by reacting the aldehyde with trimethyl orthoformate in the presence of an acid catalyst.[4] This reaction is an equilibrium process, and the removal of water is crucial for driving it to completion.[5]

Q3: The acetalization reaction is incomplete, and I observe both the starting aldehyde and the desired acetal. How can I improve the yield of the acetal?

Possible Causes:

  • Presence of Water: Even small amounts of water in the reaction mixture can shift the equilibrium back towards the starting materials.

  • Insufficient Catalyst: The amount of acid catalyst may be too low to effectively promote the reaction.

  • Catalyst Deactivation: The basic nitrogen atom of the pyridine ring can neutralize the acid catalyst, rendering it inactive.

  • Sub-optimal Reagent Concentration: The concentration of trimethyl orthoformate may not be high enough to drive the equilibrium forward.

Solutions:

  • Ensure Anhydrous Conditions:

    • Use anhydrous solvents and reagents.

    • Dry the starting aldehyde thoroughly before use.

    • Consider using a dehydrating agent, such as molecular sieves, in the reaction mixture. Trimethyl orthoformate itself can also act as a water scavenger.[4]

  • Optimize the Acid Catalyst:

    • Type of Catalyst: While common protic acids like hydrochloric acid or sulfuric acid can be used, Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) may be more effective, especially for electron-deficient substrates.[6][7]

    • Amount of Catalyst: Use a catalytic amount of acid (typically 1-5 mol%). If catalyst deactivation is suspected, a stoichiometric amount of a milder acid or a larger catalytic amount may be necessary.

  • Increase the Concentration of Trimethyl Orthoformate: Use a significant excess of trimethyl orthoformate (5-10 equivalents or even as the solvent) to shift the equilibrium towards the product.

Experimental Protocol: Optimized Acetalization

  • To a solution of 2-chloro-3-formylisonicotinonitrile (1.0 eq) in anhydrous methanol (10 volumes), add trimethyl orthoformate (5.0-10.0 eq).

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq, or BF₃·OEt₂, 0.1 eq).

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by adding a weak base (e.g., triethylamine or a saturated solution of sodium bicarbonate).

  • Remove the solvent and excess reagents under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be purified by column chromatography or distillation under reduced pressure if necessary.

Q4: The desired acetal product appears to be unstable and decomposes during purification or storage. What could be the cause, and how can I prevent this?

Possible Causes:

  • Residual Acidity: Traces of the acid catalyst from the reaction can lead to the hydrolysis of the acetal back to the aldehyde, especially in the presence of moisture.

  • Instability to Silica Gel: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel during column chromatography.

  • Light or Air Sensitivity: While less common for this type of compound, sensitivity to light or air cannot be entirely ruled out without specific stability data.

Solutions:

  • Thorough Neutralization: Ensure the reaction is completely quenched and all acidic residues are removed during the workup. Washing the organic extract with a mild base is crucial.

  • Alternative Purification Methods:

    • Neutral or Basic Alumina: If silica gel is causing decomposition, consider using neutral or basic alumina for column chromatography.

    • Distillation: If the product is thermally stable and has a suitable boiling point, purification by vacuum distillation is an excellent alternative to chromatography.

  • Proper Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature to maximize its shelf life.

Frequently Asked Questions (FAQs)

Q: What is a suitable starting material for the Vilsmeier-Haack formylation?

A: A plausible and commercially available starting material would be 2-chloroisonicotinonitrile (2-chloro-4-cyanopyridine).

Q: Are there any specific safety precautions I should take during these reactions?

A: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The Vilsmeier-Haack reaction can be exothermic, so controlled addition of reagents and proper temperature monitoring are essential.

Q: How can I monitor the progress of these reactions?

A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of both reactions. Use a suitable solvent system that provides good separation between the starting material, product, and any major side products. For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used.

Q: What are the expected spectroscopic data for the final product?

  • ¹H NMR: A singlet for the methine proton of the acetal group (CH(OCH₃)₂), two singlets for the two methoxy groups, and signals corresponding to the aromatic protons on the pyridine ring.

  • ¹³C NMR: Resonances for the carbons of the pyridine ring, the nitrile carbon, the acetal carbon, and the methoxy carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound.

Q: Can I use other orthoesters for the acetalization step?

A: Yes, other orthoesters like triethyl orthoformate can be used to form the corresponding diethyl acetal. The choice of orthoester depends on the desired final product.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Step1 Step 1: Vilsmeier-Haack Formylation Start->Step1 Step2 Step 2: Acetalization Start->Step2 Step1_Cause1 Insufficient Electrophilicity / Low Temperature Step1->Step1_Cause1 Step1_Cause2 Side Product Formation Step1->Step1_Cause2 Step1_Solution1 Increase Temperature (80-120°C) Increase Reaction Time Use Excess Reagents Step1_Cause1->Step1_Solution1 Step1_Solution2 Control Temperature Careful Aqueous Workup Optimize Chromatography Step1_Cause2->Step1_Solution2 Step2_Cause1 Presence of Water / Catalyst Deactivation Step2->Step2_Cause1 Step2_Cause2 Product Decomposition Step2->Step2_Cause2 Step2_Solution1 Ensure Anhydrous Conditions Use Excess Trimethyl Orthoformate Optimize Acid Catalyst (type and amount) Step2_Cause1->Step2_Solution1 Step2_Solution2 Thorough Neutralization Use Neutral/Basic Alumina or Distillation Proper Storage (Inert atmosphere, low temp) Step2_Cause2->Step2_Solution2

Caption: A decision tree for troubleshooting common issues in the synthesis.

Quantitative Data Summary

Reaction StepKey ParametersRecommended Range/ValueExpected OutcomeReference Analogy
Vilsmeier-HaackTemperature80-120°CImproved conversion[3]
POCl₃ Equivalents2.0 - 3.0Drives reaction to completion[2]
AcetalizationTrimethyl Orthoformate5-10 equivalents or as solventShifts equilibrium to product[4]
Acid Catalyst (mol%)1-5%Effective catalysis[8]

References

  • Roohi, L. et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7- (5-chloro-2-phenoxyphenyl)-3,4-dihydro-1H-indol-2-yl)malonaldehyde. Current Chemistry Letters2, 187-194 (2013).
  • Organic Chemistry Portal. Dimethyl Acetals. [Link]

  • Ultimate Organic Chemistry. Vilsmeier Reaction | Vilsmeier-Haack Reaction | Vilsmeier Formylation. YouTube (2021). [Link]

  • Subba Reddy, B. V., et al. Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Journal of Chemical Sciences100, 235-253 (1988).
  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Reddy, B. et al. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega5, 14756-14764 (2020).
  • Synfacts.
  • Ershov, O. V. The Synthesis of 2-Chloronicotinonitrile (2-Chloropyridine-3-carbonitrile) Derivatives. Chemistry of Heterocyclic Compounds50, 1-21 (2014).
  • Levy, M. & Miller, S. L. Hydrolysis of Dihydrouridine and Related Compounds. NASA Technical Reports Server (1999).
  • Abu-Shanab, F. A. et al. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry1, 207-214 (2011).
  • Ghorbani-Vaghei, R. & Malaekehpour, S. M. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances10, 32247-32311 (2020).
  • Mayr, H., Cambanis, A., & Bäuml, E. Formylation of Allylsilanes: A Synthesis of ß,y-Unsaturated Aldehyde Acetals. Synthesis1988, 962-964 (1988).
  • Wang, Z. et al. Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. Organic & Biomolecular Chemistry18, 2548-2552 (2020).
  • Wikipedia. Trimethyl orthoformate. [Link]

  • Hoechst Aktiengesellschaft. Process for the preparation of 2-chloroacrylonitrile. US5679826A (1997).
  • Zhejiang University of Technology. Preparation method of 2-chloronicotinic acid. CN111153853B (2020).
  • Li, Z. et al. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega3, 5334-5342 (2018).
  • El-nagdi, M. H. et al. Dimethylformamide Dimethyl Acetal in Heterocylic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. CN101648907A (2010).
  • Abu-Shanab, F. A. et al. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. SciRP.org (2011).
  • Maltsev, O. V. et al. Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives.
  • Taylor, E. C. & Crovetti, A. J. 2-chloronicotinonitrile. Organic Syntheses37, 18 (1957).
  • Nanjing Chemlin Chemical Industry Co., Ltd. Preparation method of 2-chloro-3-cyanopyridine.
  • Chemistry Journal of Moldova. Compounds removed from the condensation reaction between 2-acetylpyridine and 2-formylpyridine.
  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Al-Obaidy, F. K. Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.
  • Reddy, K. V. et al. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences122, 557-563 (2010).
  • Zhejiang University of Technology. The preparation method of 2-chloronicotinic acid. CN101117332B (2010).

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Common side products in the synthesis of 2-chloronicotinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloronicotinonitriles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this critical chemical intermediate. Our focus is on providing scientifically grounded solutions to practical experimental problems.

Introduction

2-Chloronicotinonitrile is a vital building block in the synthesis of numerous pharmaceutical and agrochemical compounds. While several synthetic routes to this molecule exist, each presents a unique set of challenges, often leading to the formation of undesirable side products that can complicate purification and reduce yields. This guide will dissect the most common synthetic pathways, elucidate the mechanistic origins of frequently observed impurities, and offer actionable strategies to mitigate their formation.

Section 1: Synthesis from Nicotinamide-N-Oxide or 3-Cyanopyridine-N-Oxide

This widely used method involves the N-oxidation of nicotinamide or 3-cyanopyridine, followed by chlorination, typically with phosphorus oxychloride (POCl₃) and sometimes in the presence of phosphorus pentachloride (PCl₅). While effective, this route is notorious for its potential for over-chlorination and the formation of hydrolysis byproducts.

Troubleshooting Guide & FAQs

Question 1: My crude product is a dark, tarry material, and the yield of 2-chloronicotinonitrile is very low. What is happening and how can I prevent this?

Answer:

The formation of dark, insoluble tars is a common issue in this synthesis and is almost always a result of an uncontrolled exothermic reaction during the addition of the chlorinating agent (POCl₃/PCl₅).

  • Causality: The reaction of pyridine-N-oxides with POCl₃ is highly exothermic.[1] If the temperature is not carefully controlled, the reaction can run away, leading to decomposition of the starting material and intermediates, resulting in polymerization and the formation of complex, colored byproducts.

  • Preventative Measures:

    • Slow, Controlled Addition: Add the chlorinating agent dropwise to the solution of the N-oxide at a low temperature, typically between 0-10 °C.

    • Efficient Cooling: Use an ice bath or a cryocooler to maintain a consistent low temperature throughout the addition.

    • Vigorous Stirring: Ensure efficient mixing to dissipate localized heat buildup.

    • Solvent Choice: Using a solvent like dichloromethane or chloroform can help to better control the reaction temperature compared to running the reaction neat.

Question 2: I'm observing multiple spots on my TLC, and my final product is contaminated with what I suspect are other chlorinated species. How can I improve the selectivity for 2-chloronicotinonitrile?

Answer:

The presence of multiple chlorinated species is a classic side reaction in this synthesis. The primary culprits are over-chlorinated nicotinonitrile derivatives.

  • Common Side Products:

    • 2,6-Dichloronicotinonitrile: This is the most common polychlorinated byproduct, arising from the chlorination at both the 2- and 6-positions of the pyridine ring.

    • Other Polychlorinated Pyridines: Depending on the reaction conditions, other isomers may also form in smaller amounts.

  • Mechanistic Insight: The N-oxide starting material is activated towards nucleophilic substitution at the 2- and 6-positions. If the reaction temperature is too high or the reaction time is too long, the initially formed 2-chloronicotinonitrile can undergo a second chlorination at the 6-position.

  • Troubleshooting Strategies:

    • Stoichiometry of Chlorinating Agent: Use the minimum effective amount of POCl₃. An excess of the chlorinating agent will drive the formation of polychlorinated byproducts.

    • Temperature Control: As with tar formation, maintaining a low and consistent temperature is crucial for selectivity.

    • Reaction Time: Monitor the reaction closely by TLC or HPLC. Once the starting material is consumed, quench the reaction to avoid further chlorination of the product.

Question 3: During workup, I'm isolating significant amounts of 2-chloronicotinamide and 2-chloronicotinic acid. What is the cause of this, and how can I avoid it?

Answer:

The presence of the amide and carboxylic acid derivatives is due to the hydrolysis of the nitrile functional group.

  • Hydrolysis Products:

    • 2-Chloronicotinamide: Partial hydrolysis of the nitrile.

    • 2-Chloronicotinic Acid: Complete hydrolysis of the nitrile.

  • Root Cause: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. The workup procedure, which often involves quenching with water or ice and subsequent pH adjustment, is the most likely stage for this side reaction to occur.

  • Mitigation Strategies:

    • Anhydrous Conditions: Ensure that the reaction itself is carried out under strictly anhydrous conditions.

    • Controlled Quench: Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring to dissipate the heat of quenching. Avoid prolonged exposure to acidic or basic aqueous conditions.

    • Temperature of Workup: Keep the temperature as low as possible during the aqueous workup.

    • Extraction: Promptly extract the product into an organic solvent after quenching and neutralization.

Visualizing the Reaction Pathway and Side Products

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Nicotinamide-N-Oxide Nicotinamide-N-Oxide 2-Chloronicotinonitrile 2-Chloronicotinonitrile Nicotinamide-N-Oxide->2-Chloronicotinonitrile POCl3 / PCl5 Tar Formation Tar Formation Nicotinamide-N-Oxide->Tar Formation Uncontrolled Exotherm Polychlorinated Products Polychlorinated Products 2-Chloronicotinonitrile->Polychlorinated Products Excess POCl3 / High Temp. Hydrolysis Products Hydrolysis Products 2-Chloronicotinonitrile->Hydrolysis Products H2O (Workup)

Caption: Synthetic pathway from Nicotinamide-N-Oxide and major side reactions.

Section 2: Synthesis via Sandmeyer Reaction of 2-Amino-3-cyanopyridine

The Sandmeyer reaction offers an alternative route to 2-chloronicotinonitrile, starting from 2-amino-3-cyanopyridine. This multi-step process involves the formation of a diazonium salt, which is then displaced by a chloride ion, typically from a copper(I) chloride catalyst.

Troubleshooting Guide & FAQs

Question 1: My Sandmeyer reaction is giving a low yield, and I'm isolating a significant amount of 2-hydroxy-3-cyanopyridine. What is the reason for this?

Answer:

The formation of the corresponding phenol (2-hydroxy-3-cyanopyridine) is a very common side product in Sandmeyer reactions.

  • Causality: The intermediate diazonium salt is highly reactive and can react with water, which is present in the reaction mixture, to form a phenol. This reaction is competitive with the desired chloride substitution.

  • Preventative Measures:

    • Temperature Control: The diazotization step must be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt. Premature decomposition of the diazonium salt can lead to a variety of byproducts, including the phenol.

    • Minimize Water Content: While aqueous acids are necessary for diazotization, using concentrated acids and minimizing any additional water can help to disfavor the hydrolysis pathway.

    • Efficient Chloride Source: Ensure a high concentration of chloride ions is available for the substitution reaction. Using a solution of copper(I) chloride in concentrated hydrochloric acid is a common and effective method.

Question 2: I'm observing the formation of biaryl byproducts in my reaction mixture. How can I avoid this?

Answer:

Biaryl formation is a known side reaction in Sandmeyer chemistry, arising from the radical nature of the reaction.

  • Side Product: 3,3'-Dicyano-2,2'-bipyridine.

  • Mechanistic Insight: The Sandmeyer reaction proceeds through a radical mechanism where an aryl radical is generated from the diazonium salt.[2] This radical can then react with another aryl radical or an unreacted starting material molecule to form a biaryl dimer.

  • Mitigation Strategies:

    • Slow Addition of Diazonium Salt: Add the cold solution of the diazonium salt slowly to the hot solution of the copper(I) chloride catalyst. This ensures that the concentration of the diazonium salt and the resulting aryl radical is kept low at any given time, minimizing the chance of dimerization.

    • Efficient Catalyst: Ensure that the copper(I) chloride catalyst is active. It should be freshly prepared or purified to remove any copper(II) impurities, which can be less effective.

Question 3: My reaction is not going to completion, and I have a significant amount of unreacted 2-amino-3-cyanopyridine remaining. What could be the issue?

Answer:

Incomplete conversion can be due to several factors related to the diazotization step.

  • Root Cause: The formation of the diazonium salt is a critical step. If the diazotization is incomplete, the unreacted starting amine will be carried through the reaction.

  • Troubleshooting:

    • Stoichiometry of Nitrite: Ensure that at least one full equivalent of sodium nitrite is used.

    • Acidity: The reaction must be sufficiently acidic to generate nitrous acid (HONO) from sodium nitrite. A lack of sufficient acid can lead to incomplete diazotization.

    • Temperature: While low temperatures are necessary for diazonium salt stability, if the temperature is too low, the rate of diazotization may be very slow. Maintain the temperature in the recommended range of 0-5 °C.

    • Testing for Excess Nitrous Acid: After the addition of sodium nitrite is complete, you can test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates that sufficient nitrous acid is present.

Visualizing the Sandmeyer Reaction and Side Products

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions 2-Amino-3-cyanopyridine 2-Amino-3-cyanopyridine Diazonium Salt Diazonium Salt 2-Amino-3-cyanopyridine->Diazonium Salt NaNO2 / HCl 2-Chloronicotinonitrile 2-Chloronicotinonitrile Diazonium Salt->2-Chloronicotinonitrile CuCl 2-Hydroxy-3-cyanopyridine 2-Hydroxy-3-cyanopyridine Diazonium Salt->2-Hydroxy-3-cyanopyridine H2O Biaryl Byproduct Biaryl Byproduct Diazonium Salt->Biaryl Byproduct Dimerization

Caption: Sandmeyer reaction pathway and common side product formation.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloronicotinonitrile from Nicotinamide-N-Oxide

Materials:

  • Nicotinamide-N-Oxide

  • Phosphorus Oxychloride (POCl₃)

  • Phosphorus Pentachloride (PCl₅)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add nicotinamide-N-oxide (1 equivalent) and anhydrous DCM.

  • Cool the mixture to 0-5 °C using an ice bath.

  • In the dropping funnel, prepare a solution of POCl₃ (2-3 equivalents) and PCl₅ (1.1 equivalents) in anhydrous DCM.

  • Add the POCl₃/PCl₅ solution dropwise to the stirred suspension of nicotinamide-N-oxide, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Caution: This quench is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Continue stirring until all the ice has melted and the gas evolution has ceased.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 2-Chloronicotinonitrile via Sandmeyer Reaction

Materials:

  • 2-Amino-3-cyanopyridine

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Diazotization:

    • In a beaker, dissolve 2-amino-3-cyanopyridine (1 equivalent) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 equivalents) in a small amount of water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, keeping the temperature below 5 °C.

    • Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate three-necked round-bottom flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated HCl.

    • Heat the CuCl solution to 60-70 °C.

    • Slowly add the cold diazonium salt solution to the hot CuCl solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue to stir at 60-70 °C for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Summary Table

Side ProductSynthetic RouteReason for FormationMitigation Strategy
2,6-Dichloronicotinonitrile Nicotinamide-N-OxideOver-chlorination due to excess reagent or high temperature.Control stoichiometry of POCl₃, maintain low reaction temperature.
2-Chloronicotinamide BothHydrolysis of the nitrile group during aqueous workup.Anhydrous reaction conditions, low-temperature workup, prompt extraction.
2-Chloronicotinic Acid BothComplete hydrolysis of the nitrile group.Same as for 2-chloronicotinamide.
Tar/Polymeric Material Nicotinamide-N-OxideUncontrolled exothermic reaction.Slow addition of reagents at low temperature, efficient cooling and stirring.
2-Hydroxy-3-cyanopyridine Sandmeyer ReactionReaction of the diazonium salt with water.Maintain low temperature during diazotization, use concentrated acid.
3,3'-Dicyano-2,2'-bipyridine Sandmeyer ReactionDimerization of aryl radical intermediates.Slow addition of diazonium salt to the catalyst solution.

References

  • Organic Syntheses Procedure, 2-chloronicotinonitrile. Available from: [Link]

  • PubChem, 2-Chloronicotinonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents, CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
  • Google Patents, CN101117332B - The preparation method of 2-chloronicotinic acid.
  • Atlantis Press, Synthesis of 2-Chloronicotinic Acid Derivatives. Available from: [Link]

  • ResearchGate, Synthesis of 2-Chloronicotinic Acid Derivatives. Available from: [Link]

  • Chemistry of Heterocyclic Compounds, THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Available from: [Link]

  • NPTEL, Lecture 16 Aromatic Diazonium Salts. Available from: [Link]

  • PubMed, [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. Available from: [Link]

  • Organic Chemistry Portal, Sandmeyer Reaction. Available from: [Link]

  • Pharmaceutical Technology, Evaluating Impurities in Drugs (Part II of III). Available from: [Link]

  • PubMed Central, Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Available from: [Link]

  • PubMed Central, Recent trends in the impurity profile of pharmaceuticals. Available from: [Link]

  • NIH, Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Available from: [Link]

  • Master Organic Chemistry, Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

  • PubMed Central, Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

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Isonicotinonitrile Synthesis: A Technical Support Guide to Impurity Removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isonicotinonitrile Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of isonicotinonitrile. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity for your critical applications.

Understanding the Landscape of Isonicotinonitrile Synthesis and Impurities

Isonicotinonitrile, also known as 4-cyanopyridine, is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, most notably antitubercular drugs like isoniazid.[1][2] The most prevalent industrial synthesis method is the vapor-phase ammoxidation of 4-picoline (4-methylpyridine).[3][4] This process, while efficient, can generate a range of impurities that require systematic removal to ensure the final product's quality and suitability for downstream applications.

The primary impurities encountered in isonicotinonitrile reactions stem from incomplete reactions, side reactions, and degradation of the product. Understanding the origin and chemical nature of these impurities is the cornerstone of developing an effective purification strategy.

Common Impurities and Their Origins:

  • Unreacted 4-Picoline: Incomplete conversion during the ammoxidation process is a common source of this starting material impurity.[5]

  • Isonicotinamide: The nitrile group of isonicotinonitrile is susceptible to hydrolysis, which can occur during the reaction or work-up, leading to the formation of isonicotinamide.[6]

  • Isonicotinic Acid: Further hydrolysis of isonicotinamide results in the formation of isonicotinic acid.[6][7]

  • Pyridine: Decarboxylation of isonicotinic acid at elevated temperatures can produce pyridine.[8]

  • Other Pyridine Derivatives: Side reactions can lead to the formation of other pyridine-based impurities.

  • Colored Impurities: The presence of trace amounts of polymeric or degradation byproducts can impart an undesirable color to the final product.[9]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of isonicotinonitrile in a question-and-answer format, providing practical solutions and the scientific rationale behind them.

Q1: My final isonicotinonitrile product is contaminated with unreacted 4-picoline. How can I effectively remove it?

A1: The removal of unreacted 4-picoline is crucial and can be achieved through fractional distillation. The significant difference in boiling points between 4-picoline (~145 °C) and isonicotinonitrile (196 °C) allows for their efficient separation.

Causality: Fractional distillation separates components of a liquid mixture based on their different boiling points. 4-picoline, being more volatile, will vaporize at a lower temperature and can be collected as the initial fraction, leaving the less volatile isonicotinonitrile behind in the distillation flask.

Experimental Protocol: Fractional Distillation for 4-Picoline Removal

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. Ensure all joints are properly sealed.

  • Charge the Flask: Add the crude isonicotinonitrile containing 4-picoline to the distillation flask. Add boiling chips to ensure smooth boiling.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Slowly increase the temperature. The vapor temperature at the top of the column will plateau at the boiling point of 4-picoline. Collect this fraction until the temperature begins to rise again.

  • Isonicotinonitrile Collection: Once the 4-picoline has been removed, the temperature will rise to the boiling point of isonicotinonitrile. Change the receiving flask and collect the pure isonicotinonitrile fraction.

  • Purity Check: Analyze the collected fractions using Gas Chromatography (GC) to confirm the separation efficiency.

Q2: I'm observing the presence of isonicotinamide and isonicotinic acid in my product. What is the best approach to eliminate these hydrolysis-related impurities?

A2: The presence of isonicotinamide and isonicotinic acid indicates hydrolysis of the nitrile group. These impurities can be effectively removed by recrystallization or by an extractive work-up.

Causality: Recrystallization is a purification technique based on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures. Isonicotinamide and isonicotinic acid have different solubility profiles compared to isonicotinonitrile, allowing for their separation. An extractive work-up can leverage the acidic nature of isonicotinic acid and the differing polarities of the amide and nitrile.

Experimental Protocol: Purification by Recrystallization

A Chinese patent describes a method for purifying 4-cyanopyridine by recrystallization from water.[10]

  • Melting: Melt the crude 4-cyanopyridine at 75-80 °C under normal pressure.[10]

  • Dissolution: Add water to the molten crude product and maintain the temperature at 55-65 °C to dissolve the solid.[10]

  • Crystallization: Slowly cool the solution to 8-12 °C with stirring to induce crystallization of the purified 4-cyanopyridine.[10]

  • Isolation: Isolate the crystals by filtration (e.g., using a Buchner funnel).

  • Washing: Wash the crystals with cold water to remove any remaining soluble impurities.[10]

  • Drying: Dry the purified crystals under vacuum.

Another patented method utilizes a mixed solvent system of petroleum ether and n-butanol for recrystallization.[10]

Data Summary: Recrystallization Solvents for Isonicotinonitrile

Solvent SystemPurity AchievedReference
Water>99%[10]
Petroleum ether / n-butanol>99%[10]
Q3: My isonicotinonitrile has a yellow or brownish tint. How can I decolorize it?

A3: Colored impurities are typically high molecular weight byproducts or degradation products. These can often be effectively removed by treating the crude product with activated carbon.[11][12]

Causality: Activated carbon has a highly porous structure with a large surface area, which allows it to adsorb colored organic molecules, effectively removing them from the solution.

Experimental Protocol: Decolorization with Activated Carbon

  • Dissolution: Dissolve the colored isonicotinonitrile in a suitable solvent in which it is highly soluble at elevated temperatures (e.g., ethanol, water).

  • Activated Carbon Treatment: Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the solution.

  • Heating: Gently heat the mixture to near the boiling point of the solvent and stir for 15-30 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Celite® pad to remove the activated carbon. This step must be performed quickly to prevent premature crystallization of the product.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization of the pure, colorless isonicotinonitrile.

  • Isolation and Drying: Isolate the crystals by filtration and dry them under vacuum.

Purification Workflow Visualization

The following diagram illustrates a general workflow for the purification of crude isonicotinonitrile.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Steps cluster_analysis Quality Control cluster_output Final Product start Crude Isonicotinonitrile (from Ammoxidation of 4-Picoline) distillation Fractional Distillation start->distillation Remove 4-Picoline recrystallization Recrystallization distillation->recrystallization Remove Hydrolysis Impurities impurity1 4-Picoline distillation->impurity1 decolorization Decolorization (Activated Carbon) recrystallization->decolorization Remove Colored Impurities (if necessary) impurity2 Isonicotinamide/ Isonicotinic Acid recrystallization->impurity2 filtration Filtration & Drying decolorization->filtration impurity3 Colored Impurities decolorization->impurity3 analysis Purity Analysis (GC, HPLC, NMR) filtration->analysis product Pure Isonicotinonitrile analysis->product Meets Specifications

Caption: General purification workflow for isonicotinonitrile.

Concluding Remarks

Achieving high purity is paramount in the synthesis of isonicotinonitrile for pharmaceutical and other high-tech applications. A thorough understanding of the potential impurities and the principles behind various purification techniques is essential for developing a robust and efficient purification process. This guide provides a foundational framework for troubleshooting common purification challenges. For novel or particularly stubborn impurities, a combination of the techniques described herein, along with careful analytical monitoring, will be key to success.

References

  • CN101602719B - Synthesis method of 4-cyanopyridine - Google P
  • CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google P
  • 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem. [Link]

  • Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts - ResearchGate. [Link]

  • US2904552A - Production of nicotinamide and isonicotinamide - Google P
  • How to Remove the Colour Dye in a Solution - Speciliaze in Industry Cleaning Process. [Link]

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google P
  • Analytical Strategies for Monitoring Residual Impurities | BioPharm International. [Link]

  • US3147269A - Process for the separation of nicotinic and isonicotinic acid - Google P
  • US2748137A - Process for preparing isonicotinic acid - Google P
  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements - MDPI. [Link]

  • Solubility and Molecular Interactions of 4-Cyanopyridine in Aqueous Blends at Temperatures from 278.15 to 318.15 K | Journal of Chemical & Engineering Data. [Link]

  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance | Blog. [Link]

  • US2744938A - Removal of color impurities
  • Isonicotinamide-Based Compounds: From Cocrystal to Polymer - PMC - PubMed Central. [Link]

  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions - Indian Journal of Pharmaceutical Education and Research. [Link]

  • 2-cyano-6-methylpyridine - Organic Syntheses Procedure. [Link]

  • Chapter XXIV: The Ammoxidation of Organic Substances - ScienceDirect. [Link]

  • How can I remove color from my reaction product? - Biotage. [Link]

  • (PDF) Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses - ResearchGate. [Link]

  • Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2 Bhalla TC, Mehta. [Link]

  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google P
  • HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC - NIH. [Link]

  • Detection techniques in speciation analysis of organotin compounds by liquid chromatography | Request PDF - ResearchGate. [Link]

  • Removing of Anionic Dye from Aqueous Solutions by Adsorption Using of Multiwalled Carbon Nanotubes and Poly (Acrylonitrile-styrene) Impregnated with Activated Carbon - MDPI. [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines - Der Pharma Chemica. [Link]

  • III Analytical Methods. [Link]

  • Toxic crystal violet dye removal by novel, eco-friendly seablite biochar–ferrite composite: adsorption isotherm, kinetics, and artificial neural network - RSC Publishing. [Link]

  • Decoding the Properties and Synthesis of 4-Cyanopyridine. [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocycle Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of heterocyclic compounds, specifically focusing on the pervasive issue of low conversion rates. My approach is to provide not just procedural solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

Section 1: Foundational Troubleshooting - A Systematic Approach

Low conversion rates are a multifaceted problem that can stem from a variety of sources. A systematic and logical approach to troubleshooting is often the most effective way to identify and resolve the root cause.[1] Before delving into reaction-specific issues, it's crucial to rule out common experimental pitfalls.

FAQ 1: My reaction has a low yield. What are the first things I should check?

When faced with a low yield, it's best to start with the most fundamental aspects of your experimental setup before moving to more complex variables.

Initial Verification Checklist:

  • Reagent Purity and Stoichiometry:

    • Verification: Have you confirmed the purity of your starting materials and reagents? Impurities can act as catalyst poisons or participate in side reactions.[1]

    • Action: If necessary, purify your starting materials by recrystallization, distillation, or chromatography. Ensure accurate calculation and weighing of all reagents.

  • Solvent Quality:

    • Verification: Are you using the appropriate grade of solvent? Is it anhydrous if the reaction is moisture-sensitive?

    • Action: Use freshly dried solvents for moisture-sensitive reactions. Consider the solvent's role in solubility and reaction kinetics.[2]

  • Reaction Conditions:

    • Verification: Are the temperature, pressure, and reaction time appropriate for the specific transformation?

    • Action: Conduct small-scale trial reactions to optimize these parameters.[1] Monitor the reaction progress by TLC or LC-MS to identify the optimal reaction time and check for product decomposition.[1]

  • Atmospheric Control:

    • Verification: If your reaction is sensitive to air or moisture, are you using proper inert atmosphere techniques?

    • Action: Ensure your glassware is properly dried and that you have a good seal on your reaction setup with a positive pressure of an inert gas like nitrogen or argon.[1]

  • Mixing and Agitation:

    • Verification: Is the stirring rate adequate for the scale and viscosity of your reaction, especially for heterogeneous mixtures?

    • Action: Inefficient mixing can lead to poor reaction rates.[1] Ensure the stir bar or overhead stirrer is providing sufficient agitation.

Section 2: Reaction-Specific Troubleshooting

Once you have ruled out the general issues, you can focus on the specifics of the reaction you are running. Here, we will explore common named reactions in heterocycle synthesis and their typical failure modes.

The Paal-Knorr Synthesis (Furans and Pyrroles)

The Paal-Knorr synthesis is a robust method for preparing furans and pyrroles from 1,4-dicarbonyl compounds.[3][4][5] However, its efficiency can be hampered by several factors.

Low yields in the Paal-Knorr furan synthesis are often related to the acidic conditions and the stability of the starting materials or products.

  • Problem: Incomplete dehydration of the cyclic hemiacetal intermediate.

    • Causality: The final step is the elimination of water. If water is not effectively removed, the equilibrium may not favor the furan product.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water.[6] Ensure you are using anhydrous solvents and reagents.

  • Problem: Side reactions or product degradation.

    • Causality: The harsh acidic conditions and high temperatures can lead to aldol condensations, rearrangements, or polymerization.[4]

    • Solution: Consider using milder acid catalysts or solid acid catalysts. Microwave-assisted synthesis can also be beneficial by reducing reaction times and improving yields.[2]

Experimental Protocol: Microwave-Assisted Paal-Knorr Furan Synthesis

  • To a solution of the 1,4-dicarbonyl compound (10 mmol) in an appropriate solvent (e.g., toluene, 50 mL) in a microwave vial, add a catalytic amount of p-toluenesulfonic acid monohydrate (1 mmol).[6]

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 120 °C) and hold for the optimized time (e.g., 10-30 minutes).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and proceed with a standard aqueous workup.

The Bischler-Möhlau Indole Synthesis

This method synthesizes 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[7][8] It is notorious for often requiring harsh conditions, which can lead to low yields.[8][9]

The complexity of the reaction mixture often points to side reactions and product degradation under the typically harsh reaction conditions.

  • Problem: Low conversion and formation of tarry side products.

    • Causality: The classical Bischler-Möhlau reaction often requires high temperatures, which can lead to polymerization and other side reactions.[10]

    • Solution: Modern modifications using microwave irradiation can significantly improve yields and reduce reaction times.[7][9] The use of milder catalysts, such as lithium bromide, has also been shown to be effective.[7]

  • Problem: Unpredictable regiochemistry.

    • Causality: The mechanism is complex and can lead to the formation of regioisomers.

    • Solution: Carefully control the reaction temperature and consider using a modified procedure with a different catalyst or solvent system to favor the desired isomer.

Experimental Protocol: Microwave-Assisted Bischler-Möhlau Indole Synthesis [9]

  • In a microwave vial, combine the α-bromo-acetophenone and an excess of aniline.

  • Add a suitable solvent and promoter if necessary (e.g., HFIP).[11]

  • Subject the mixture to microwave irradiation at a predetermined temperature for an optimized duration (e.g., 40 minutes).[9]

  • After the reaction, isolate the product through appropriate work-up and purification procedures.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines from a β-arylethylamine and a carbonyl compound.[12]

The success of the Pictet-Spengler reaction is highly dependent on the formation of the key iminium ion intermediate and the subsequent cyclization.

  • Problem: Inefficient iminium ion formation.

    • Causality: The initial condensation between the amine and the carbonyl compound to form an iminium ion is acid-catalyzed. If the acidity is too low, this step will be slow.

    • Solution: Ensure the reaction is conducted under acidic conditions. Protic or Lewis acids can be used as catalysts.[12]

  • Problem: Poor nucleophilicity of the aromatic ring.

    • Causality: The cyclization step involves an electrophilic attack of the iminium ion on the aromatic ring. Electron-withdrawing groups on the aromatic ring will deactivate it towards this attack.

    • Solution: For less reactive substrates, stronger acids or higher temperatures may be required. However, be mindful of potential side reactions.

Troubleshooting Workflow for Pictet-Spengler Reactions

Caption: Decision tree for troubleshooting low conversion in Pictet-Spengler reactions.

Section 3: Catalyst and Reagent-Related Issues

The performance of your catalyst is paramount, and many low-yield issues can be traced back to catalyst deactivation or poisoning.

FAQ 5: I suspect my palladium catalyst is being poisoned in a Suzuki coupling reaction. What are the common culprits and how can I avoid them?

Catalyst poisoning is a common issue in cross-coupling reactions, where impurities or even the substrates/products themselves can bind to the catalyst and inhibit its activity.[13][14]

  • Common Poisons:

    • Sulfur-containing compounds: Even trace amounts of sulfur can irreversibly bind to and deactivate palladium catalysts.[15]

    • Coordinating heterocycles: Nitrogen and sulfur-containing heterocycles can coordinate strongly to the metal center, leading to catalyst poisoning.[13]

Mitigation Strategies:

Poison SourceMitigation Strategy
Sulfur impurities in reagentsPurify starting materials thoroughly.
Coordinating heterocyclic substratesUse a directing group to anchor the catalyst away from the heteroatom.[13]
Byproducts of the reactionOptimize reaction conditions to minimize side reactions.

Catalyst Deactivation Troubleshooting Flow

G cluster_0 Diagnosis cluster_1 Solution A Low Conversion in Cross-Coupling B Analyze Starting Materials for Impurities (e.g., Sulfur) A->B C Consider Substrate/Product Coordination A->C G Screen Different Catalysts/Ligands A->G D Purify Reagents B->D E Use Additives (e.g., Ligands, Scavengers) B->E F Modify Substrate with a Directing Group C->F

Caption: Troubleshooting workflow for catalyst deactivation in cross-coupling reactions.

Section 4: Purification Challenges

A successful reaction is only half the battle. Isolating the desired heterocyclic product in high purity can be a significant challenge, especially for polar compounds.

FAQ 6: I'm having trouble purifying my polar, nitrogen-containing heterocycle by column chromatography. What are my options?

The basicity of nitrogen-containing heterocycles can lead to strong interactions with the acidic silica gel, resulting in peak tailing and poor separation.[16]

Strategies for Purifying Basic Heterocycles:

  • Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase to neutralize the acidic silanol groups on the silica surface.[17]

  • Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be a good alternative to silica.[16][17]

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography on a C18 column may be more effective.[16][17]

    • HILIC: Hydrophilic Interaction Liquid Chromatography is an excellent technique for retaining and separating very polar compounds.[16]

Comparison of Purification Techniques for Polar Heterocycles

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
Normal Phase with Modifier Silica GelNon-polar with polar modifier + basic additiveReadily available, cost-effectiveMay not be suitable for very polar compounds
Alumina Chromatography Alumina (basic or neutral)Non-polar with polar modifierGood for basic compoundsLess versatile than silica
Reversed-Phase (C18) C18Polar (e.g., water/acetonitrile)Good for a wide range of polaritiesMay not retain very polar compounds
HILIC Polar (e.g., silica, diol)High organic with a small amount of waterExcellent for very polar compoundsRequires specialized columns and expertise

References

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]

  • YouTube. (2021). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]

  • RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2016). Bischler Indole Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Retrieved from [Link]

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]

  • Hiden Analytical. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • ResearchGate. (2019). How do I remove a homogeneous catalyst after my reaction?. Retrieved from [Link]

  • SciSpace. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]

  • ResearchGate. (2025). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of solvent on the reaction time and yield a. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Bischler Indole Synthesis. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Small Heterocycles in Multicomponent Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Paal–Knorr furan synthesis | Request PDF. Retrieved from [Link]

  • MDPI. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Retrieved from [Link]

  • ACS Publications. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2026). Paal-Knorr Synthesis of Pyrrole | Heterocyclic compounds part 9. Retrieved from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in green multi-component reactions for heterocyclic compound construction. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • MDPI. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • YouTube. (2025). Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

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Technical Support Center: Minimizing Byproduct Formation in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in their SNAr experiments. Here, we will delve into the causality behind common issues and provide field-proven insights and protocols to enhance the selectivity and yield of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in SNAr reactions and why do they form?

A: Common byproducts in SNAr reactions include:

  • Hydrolysis products: These arise from the reaction of the aryl halide with water present in the reaction mixture, leading to the formation of phenols or other hydrolyzed species. This is particularly prevalent when using hydroxide bases or in the presence of adventitious moisture.[1]

  • Diaryl ethers: These can form when the product of the initial substitution, often an alcohol or phenol, acts as a nucleophile and reacts with another molecule of the starting aryl halide.

  • Products from reaction with the solvent: Some solvents, particularly nucleophilic ones like alcohols, can compete with the intended nucleophile, leading to undesired byproducts.[2]

  • Benzyne-mediated byproducts: Under strongly basic conditions and in the absence of activating electron-withdrawing groups, a benzyne intermediate can form via an elimination-addition mechanism, leading to a mixture of regioisomeric products.[3][4][5]

  • Di-substitution products: If the aromatic substrate has more than one leaving group, the nucleophile can substitute multiple times, leading to di- or even tri-substituted products.[2]

The formation of these byproducts is often a result of suboptimal reaction conditions, such as the choice of solvent, base, temperature, or the presence of impurities.

Q2: How does the choice of leaving group affect byproduct formation?

A: The reactivity of the leaving group in SNAr reactions generally follows the order F > Cl ≈ Br > I.[6] This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative leaving group that polarizes the C-X bond.[3][6]

While a more reactive leaving group like fluoride can lead to faster reaction rates, it can also increase the likelihood of side reactions if the conditions are not carefully controlled. Conversely, less reactive leaving groups may require harsher conditions (higher temperatures), which can also promote byproduct formation. The choice of leaving group should be balanced with the reactivity of the nucleophile and the desired reaction outcome.

Q3: Can the position of the electron-withdrawing group influence side reactions?

A: Absolutely. For the SNAr mechanism to proceed efficiently, the electron-withdrawing group (EWG) must be positioned ortho or para to the leaving group.[3][4][7] This positioning allows for the stabilization of the negative charge of the Meisenheimer intermediate through resonance.[4][7] If the EWG is in the meta position, this resonance stabilization is not possible, and the reaction is significantly slower or may not occur at all under typical SNAr conditions.[7] This can lead to the desired reaction stalling and potential decomposition or side reactions under prolonged heating.

Troubleshooting Guides

Problem 1: Significant Formation of Hydrolysis Byproducts

Causality: The presence of water in the reaction mixture, either from wet solvents, reagents, or the base itself (e.g., NaOH, KOH), can lead to the hydrolysis of the starting aryl halide, forming undesired phenols or related compounds.

Solutions:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled and dried solvents. Polar aprotic solvents like DMSO and DMF are hygroscopic and should be stored over molecular sieves.

    • Dry all glassware thoroughly in an oven before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.[2]

  • Choice of Base:

    • If possible, use a non-hydroxide base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium carbonate (K2CO3).

    • If a hydroxide base is necessary, consider using it in stoichiometric amounts and adding it portion-wise to control the reaction.

Protocol 1: General Procedure for Anhydrous SNAr Reaction
  • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

  • To a dry round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the aryl halide and the nucleophile.

  • Add the anhydrous polar aprotic solvent (e.g., DMSO, DMF) via a syringe.

  • If a solid base is used (e.g., NaH, K2CO3), add it to the reaction mixture under a positive flow of nitrogen.

  • Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature before quenching and workup.

Problem 2: Formation of Diaryl Ether Byproducts

Causality: When the desired product is a phenol, it can be deprotonated by the base present in the reaction mixture, turning it into a nucleophile. This newly formed phenoxide can then react with the starting aryl halide to form a diaryl ether byproduct.

Solutions:

  • Control Stoichiometry: Use a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the aryl halide.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the diaryl ether formation, which often has a higher activation energy than the desired reaction.

  • Choice of Base: A weaker base may be less likely to deprotonate the product phenol. Consider using a base like K2CO3 instead of a stronger base like NaH.

Problem 3: Poor Regioselectivity (Formation of Isomeric Products)

Causality: The formation of isomeric products often points to a competing benzyne mechanism. This occurs with aryl halides that lack strong electron-withdrawing groups and are subjected to very strong bases like sodium amide (NaNH2).[3][4] The benzyne intermediate is symmetrical, and the nucleophile can attack at two different positions, leading to a mixture of products.[4][5]

Solutions:

  • Avoid Overly Strong Bases: If your substrate is not sufficiently activated for a standard SNAr reaction, using a very strong base may force a benzyne mechanism. If possible, consider modifying the substrate to include an activating group.

  • Catalytic Approaches: For unactivated aryl halides, consider alternative cross-coupling reactions like the Buchwald-Hartwig amination, which offer high regioselectivity.

Optimizing Key Reaction Parameters

The success of an SNAr reaction and the minimization of byproducts often depend on the careful optimization of several key parameters.

Solvent Selection

Polar aprotic solvents are generally the best choice for SNAr reactions as they can solvate the cation of the nucleophile's counter-ion, leaving the anionic nucleophile more reactive.[2]

SolventDielectric Constant (ε)Boiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO) 47189Excellent for many SNAr reactions, but can be difficult to remove.
N,N-Dimethylformamide (DMF) 37153A good general-purpose solvent for SNAr.
Acetonitrile (MeCN) 37.582Lower boiling point, useful for reactions that do not require high temperatures.
Tetrahydrofuran (THF) 7.666Less polar, but can be effective in some cases, especially with strong nucleophiles.
Base Selection

The choice of base is crucial for deprotonating the nucleophile and neutralizing any acidic byproducts. The strength of the base should be matched to the pKa of the nucleophile.

BasepKa of Conjugate AcidCommon Applications
Sodium Hydride (NaH) ~35 (H2)Strong, non-nucleophilic base for deprotonating alcohols and amines.
Potassium Carbonate (K2CO3) 10.3 (HCO3-)A milder base, often used in large excess.
Potassium tert-Butoxide (t-BuOK) ~19 (t-BuOH)Strong, sterically hindered base.
Triethylamine (Et3N) 10.75 (Et3NH+)Organic base, often used as an acid scavenger.

Visualizing SNAr Mechanisms and Troubleshooting

General SNAr Mechanism and Potential Side Reactions

SNAr_Mechanism cluster_main Main SNAr Pathway cluster_side Side Reactions Aryl_X Ar-X (Aryl Halide) Meisenheimer [Ar(X)(Nu)]- (Meisenheimer Complex) Aryl_X->Meisenheimer + Nu- (Rate-determining) Byproduct_H2O Ar-OH (Hydrolysis Byproduct) Aryl_X->Byproduct_H2O + H2O Byproduct_Solvent Ar-Solvent (Solvent Adduct) Aryl_X->Byproduct_Solvent + Solvent Nu Nu- (Nucleophile) Product Ar-Nu (Desired Product) Meisenheimer->Product - X-

Caption: The SNAr mechanism proceeds through a Meisenheimer intermediate. Side reactions such as hydrolysis can compete with the main pathway.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in SNAr Reaction check_sm Is starting material consumed? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No check_byproducts Are there significant byproducts? sm_yes->check_byproducts increase_temp Increase temperature or reaction time sm_no->increase_temp bp_yes Yes check_byproducts->bp_yes Yes bp_no No check_byproducts->bp_no No identify_byproducts Identify byproducts (LC-MS, NMR) bp_yes->identify_byproducts workup_issue Investigate workup/purification for product loss bp_no->workup_issue check_reagents Check reagent purity and activity increase_temp->check_reagents optimize_conditions Optimize conditions to minimize byproducts (see guide) identify_byproducts->optimize_conditions

Caption: A decision tree for troubleshooting low-yielding SNAr reactions.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) [Video]. YouTube. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]

  • Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording] [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]

  • Nuernberger, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

  • PubMed. (n.d.). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analysis of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile, a substituted pyridine derivative of interest in synthetic chemistry. As a Senior Application Scientist, this document will navigate you through the intricacies of its ¹H NMR spectral analysis, offering a robust framework for its interpretation. Furthermore, we will objectively compare the utility of ¹H NMR with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), providing a holistic perspective on its characterization.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment of individual protons, allowing for the mapping of the molecular architecture. For a molecule like this compound, ¹H NMR is indispensable for confirming the presence and connectivity of its constituent protons.

Predicted ¹H NMR Spectrum of this compound

A definitive, publicly available ¹H NMR spectrum for this compound is not readily found in the literature. However, based on established principles of chemical shifts and coupling constants for substituted pyridines and acetals, a highly accurate prediction can be made.[1][2][3]

Molecular Structure:

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyridine H-5~8.6Doublet (d)1HThe proton at the 5-position is adjacent to the nitrogen atom and is deshielded by its electron-withdrawing inductive effect. It is expected to be the most downfield of the aromatic protons. It will be split into a doublet by the proton at the 6-position.
Pyridine H-6~7.8Doublet (d)1HThe proton at the 6-position is also on the pyridine ring and will be deshielded, though to a lesser extent than H-5. It will be split into a doublet by the proton at the 5-position.
Acetal CH~5.5Singlet (s)1HThe proton of the dimethoxymethyl group is attached to a carbon bonded to two oxygen atoms, leading to significant deshielding.[2] It is not coupled to any other protons, hence it will appear as a singlet.
Methoxy CH₃~3.4Singlet (s)6HThe six protons of the two equivalent methoxy groups are in a shielded environment compared to the aromatic and acetal protons. They are not coupled to other protons and will appear as a sharp singlet.

The rationale behind these predictions stems from the fundamental principles of NMR spectroscopy. The electronegativity of the nitrogen and chlorine atoms in the pyridine ring causes a downfield shift (deshielding) of the ring protons.[1][4] The cyano group at the 4-position will also contribute to the deshielding of the adjacent ring protons.[5][6] The acetal proton is significantly deshielded due to being attached to a carbon bonded to two electronegative oxygen atoms.

A Comparative Analysis of Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization and purity assessment of this compound necessitates a multi-technique approach.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Detailed structural information, connectivity of protons, stereochemistry (if applicable), and quantitative analysis (qNMR).Non-destructive, provides rich structural detail, relatively fast for routine analysis.May not be suitable for highly complex mixtures without separation, sensitivity can be lower than MS.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of impurities, separation of isomers.High sensitivity and resolution, widely applicable for non-volatile compounds, well-established for purity determination in the pharmaceutical industry.[7][8][9][10][11][12]Provides limited structural information on its own, requires reference standards for identification and quantification.
Mass Spectrometry (MS) Molecular weight determination, elemental composition (with high-resolution MS), fragmentation patterns for structural clues.Extremely high sensitivity, provides molecular weight information, can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.[13][14][15][16][17]Isomeric compounds can be difficult to distinguish, fragmentation can be complex to interpret, may not provide detailed stereochemical information.
¹³C NMR Spectroscopy Information about the carbon skeleton of the molecule.Complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment.Lower sensitivity than ¹H NMR, longer acquisition times.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C≡N, C-O, C-Cl).Fast and simple, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.

For a drug development professional, the choice of analytical technique is dictated by the specific question being addressed. For initial structural confirmation, ¹H and ¹³C NMR are indispensable. For routine purity analysis and quality control, HPLC with UV detection is the industry standard. Mass spectrometry is crucial for confirming the molecular weight and for identifying unknown impurities, especially when coupled with a chromatographic separation technique.

Experimental Protocols

¹H NMR Spectroscopy

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm the structure.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of a sample of this compound and quantify any impurities.

Materials:

  • This compound sample and reference standard

  • HPLC-grade acetonitrile and water

  • HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

Procedure:

  • Standard and Sample Preparation: Prepare a stock solution of the reference standard and the sample in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of dilutions of the standard to create a calibration curve.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing correctly (e.g., check for retention time reproducibility, peak area precision, and tailing factor).

  • Analysis: Inject the sample solution and the calibration standards.

  • Data Processing: Integrate the peaks in the chromatograms. Use the calibration curve to determine the concentration of the main peak and any impurities in the sample. Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

Visualizing the Workflow

experimental_workflow cluster_nmr ¹H NMR Analysis cluster_hplc HPLC Purity Analysis cluster_ms Mass Spectrometry nmr_prep Sample Preparation (5-10 mg in CDCl₃) nmr_acq Data Acquisition (400 MHz NMR) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_analysis Spectral Analysis (Chemical Shift, Integration, Coupling) nmr_proc->nmr_analysis struct_confirm Structural Confirmation nmr_analysis->struct_confirm hplc_prep Standard & Sample Prep (in ACN/Water) hplc_acq Chromatographic Separation (C18 Column) hplc_prep->hplc_acq hplc_det UV Detection (254 nm) hplc_acq->hplc_det hplc_analysis Data Analysis (Purity Calculation) hplc_det->hplc_analysis purity_assess Purity Assessment hplc_analysis->purity_assess ms_prep Sample Introduction (e.g., Direct Infusion or LC-MS) ms_ion Ionization (e.g., ESI) ms_prep->ms_ion ms_sep Mass Analysis (m/z) ms_ion->ms_sep ms_analysis Data Interpretation (Molecular Weight, Fragmentation) ms_sep->ms_analysis mol_weight Molecular Weight Confirmation ms_analysis->mol_weight start 2-Chloro-3-(dimethoxymethyl) isonicotinonitrile Sample cluster_nmr cluster_nmr start->cluster_nmr cluster_hplc cluster_hplc start->cluster_hplc cluster_ms cluster_ms start->cluster_ms

Conclusion

The comprehensive analysis of this compound relies on the synergistic use of multiple analytical techniques. ¹H NMR spectroscopy is the primary tool for unambiguous structural elucidation, providing a detailed fingerprint of the molecule's proton environment. However, for a complete characterization, especially within a drug development context, it is crucial to complement NMR data with orthogonal techniques. HPLC is the method of choice for quantitative purity assessment, while mass spectrometry provides vital information on molecular weight and elemental composition. By employing this integrated analytical approach, researchers and scientists can ensure the identity, purity, and quality of their synthesized compounds, which is a critical step in the journey of drug discovery and development.

References

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Regensburg. Chemical shifts. Retrieved from [Link]

  • Gawinecki, R., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 62(3), 169-175.
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  • PubMed. (2009, May 1). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]

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A Comparative Guide to Interpreting the 13C NMR Spectrum of Substituted Isonicotinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unequivocal structural confirmation of novel heterocyclic compounds is paramount. The isonicotinonitrile scaffold, a pyridine ring substituted with a nitrile group at the C4 position, is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing these molecules, providing a direct map of the carbon skeleton.

This guide moves beyond a simple recitation of chemical shifts. It serves as an in-depth, practical comparison demonstrating how to interpret the 13C NMR spectrum of a substituted isonicotinonitrile by contrasting it with its parent structure. We will explore the causality behind spectral changes, providing the logic needed to confidently assign structures and understand the electronic influence of substituents.

Part 1: Foundational Principles of 13C NMR in Heterocyclic Systems

Before delving into the spectra, it is crucial to ground our analysis in the fundamental principles of 13C NMR spectroscopy. Unlike 1H NMR, standard proton-decoupled 13C NMR spectra present each unique carbon environment as a single peak (a singlet).[1] The key interpretive feature is the chemical shift (δ) , measured in parts per million (ppm), which is highly sensitive to the electronic environment of the carbon nucleus.

Two primary factors govern the chemical shift of a carbon atom within an aromatic system like isonicotinonitrile:

  • Hybridization: sp2-hybridized carbons in aromatic rings typically resonate in the 110-160 ppm region, while sp-hybridized nitrile carbons appear around 110-125 ppm.[2]

  • Electronic Effects: The electronegativity of nearby atoms and the resonance effects within the ring are dominant. The nitrogen atom in the pyridine ring is highly electronegative, causing adjacent carbons (C2 and C6) to be "deshielded" and appear at a higher chemical shift (downfield) compared to the other ring carbons.[3] Substituents on the ring will further modulate these shifts based on their own electron-donating or electron-withdrawing properties.[4]

Part 2: The Benchmark Spectrum - Unsubstituted Isonicotinonitrile

To understand the impact of a substituent, we must first establish a reliable baseline. The 13C NMR spectrum of the parent compound, isonicotinonitrile (also known as 4-cyanopyridine), provides this benchmark.

Due to the molecule's symmetry, only four distinct carbon signals are expected: one for the chemically equivalent C2 and C6, one for the equivalent C3 and C5, one for the C4 carbon to which the nitrile is attached (a quaternary carbon), and one for the nitrile carbon itself.

The experimental chemical shifts for isonicotinonitrile are as follows:

Carbon AtomHybridizationEnvironmentExperimental Chemical Shift (δ, ppm) in CDCl₃
C2, C6sp²ortho to N, ortho to C4~150.7
C3, C5sp²meta to N, meta to C4~121.3
C4sp²Quaternary, para to N, attached to CN~125.7
CNspNitrile group~116.8
Data sourced from SpectraBase.[5]

Initial Assignment Rationale:

  • C2, C6: These carbons are directly adjacent to the highly electronegative nitrogen atom, causing significant deshielding and placing them the furthest downfield among the ring carbons.[3]

  • C4: This is a quaternary carbon, which often shows a weaker signal intensity in standard 13C NMR experiments.[2] Its chemical shift is influenced by both its position relative to the nitrogen and its attachment to the sp-hybridized nitrile carbon.

  • C3, C5: These carbons are the most shielded of the ring carbons, being furthest from the direct inductive effects of the ring nitrogen, and thus appear at the lowest chemical shift (most upfield).

  • CN: The nitrile carbon has a characteristic chemical shift in the 110-125 ppm range.[2]

Part 3: A Comparative Case Study: 2-Aminoisonicotinonitrile

Let us now introduce a substituent and analyze its effects. We will use 2-aminoisonicotinonitrile as an illustrative example. The amino (-NH₂) group is a strong electron-donating group (EDG) through resonance and is electron-withdrawing through induction. In aromatic systems, its resonance effect is typically dominant.

The introduction of the amino group at the C2 position breaks the molecule's symmetry. Consequently, we now expect to see six distinct signals for the six unique carbon atoms.

The table below compares the benchmark chemical shifts of isonicotinonitrile with the predicted shifts for 2-aminoisonicotinonitrile, allowing for a direct analysis of the substituent's impact.

Carbon AtomIsonicotinonitrile (δ, ppm)2-Aminoisonicotinonitrile (Illustrative δ, ppm)Δδ (ppm)Rationale for Shift Change
C2 150.7161.0 +10.3Ipso Effect: The carbon directly attached to the nitrogen of the amino group is strongly deshielded. This is a common empirical observation for amino-substituted pyridines.
C3 121.3106.5 -14.8Ortho Effect: The amino group donates electron density via resonance to the ortho position (C3), causing significant shielding (upfield shift).
C4 125.7118.5 -7.2Meta Effect: The C4 carbon is meta to the amino group. The influence is primarily a weaker inductive effect, but resonance donation from the -NH₂ group still provides some shielding.
C5 121.3121.0 -0.3Meta Effect: The C5 position is also meta to the amino group, and as expected, experiences a very small change in its chemical shift.
C6 150.7151.5 +0.8Para Effect: The C6 carbon is para to the amino group. While EDGs typically shield the para position, the powerful deshielding effect of the adjacent ring nitrogen dominates, resulting in a minimal net change.
CN 116.8117.5 +0.7The nitrile carbon is distant from the substituent, so its electronic environment is only slightly perturbed.

This comparative analysis is the cornerstone of spectral interpretation. By knowing the benchmark shifts and understanding the electronic nature of the substituent, one can logically predict and assign the spectrum of the new molecule, thus confirming the position of the substitution.

Part 4: Experimental Protocol for Acquiring High-Quality 13C NMR Data

The reliability of any spectral interpretation hinges on the quality of the acquired data. The following protocol outlines a robust methodology for acquiring a standard, proton-decoupled 13C NMR spectrum suitable for structural elucidation.

1. Sample Preparation:

  • Mass: Accurately weigh 10-50 mg of the substituted isonicotinonitrile sample.[5]
  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; ensure the compound is fully soluble and that solvent peaks do not obscure important regions of the spectrum.
  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
  • Concentration: For 13C NMR, a higher concentration (50-200 mM) is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[6]

2. Spectrometer Setup and Calibration:

  • Insertion & Locking: Insert the sample into the spectrometer. The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring stability.
  • Tuning and Matching: Tune and match the 13C probe to the sample. This step is crucial for maximizing sensitivity and ensuring efficient power delivery.[7]
  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which results in sharp, symmetrical peaks.

3. Acquisition Parameters (Non-Quantitative):

  • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 or zgdc30 on Bruker systems). This sequence includes broadband proton decoupling during acquisition to collapse all C-H couplings into singlets and applies the Nuclear Overhauser Effect (NOE) to enhance the signal of protonated carbons.[2]
  • Pulse Angle (Flip Angle): A 30° pulse angle is a good compromise for routine spectra, providing good signal without requiring excessively long relaxation delays.
  • Acquisition Time (AQ): An acquisition time of 1.0-2.0 seconds is typically sufficient.
  • Relaxation Delay (D1): A delay of 2.0 seconds is a standard starting point. Note that quaternary carbons have much longer relaxation times (T₁) and may appear with reduced intensity under these conditions.[2]
  • Number of Scans (NS): Due to the low natural abundance of the 13C isotope, signal averaging is required. A starting point of 128 or 256 scans is common, but this number should be increased as needed to achieve an adequate signal-to-noise ratio, especially for dilute samples or quaternary carbons.

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to convert the raw time-domain data (FID) into the frequency-domain spectrum.
  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, symmetrical lineshape.
  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
  • Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known literature value (e.g., CDCl₃ at 77.16 ppm).
  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Part 5: Visualizing Substituent Effects

To conceptualize the flow of electron density that causes the observed chemical shift changes, we can use a diagram. The amino group exerts its influence through two primary mechanisms: the through-bond inductive effect and the through-space resonance (mesomeric) effect.

G cluster_0 2-Aminoisonicotinonitrile cluster_1 Electronic Effects C2 C2 (δ ≈ 161.0 ppm) C3 C3 (δ ≈ 106.5 ppm) NH2 NH₂ (EDG) C4 C4 (δ ≈ 118.5 ppm) C5 C5 (δ ≈ 121.0 ppm) CN CN (δ ≈ 117.5 ppm) C6 C6 (δ ≈ 151.5 ppm) N1 N1 NH2->C2 NH2->C3 Ortho Shielding (Strong) NH2->C4 Meta Shielding (Weak) NH2->C5 Meta Shielding (Minimal) Inductive Inductive Effect (Withdrawal) Resonance Resonance Effect (Donation)

Caption: Electronic influence of the C2-amino substituent on the isonicotinonitrile ring.

This diagram illustrates how the electron-donating resonance effect of the amino group primarily increases electron density (shielding) at the ortho (C3) and para (C6) positions, while the carbon directly attached to the substituent (C2, ipso) experiences a complex deshielding effect. The meta positions (C4, C5) are least affected by resonance. This theoretical model provides a powerful predictive tool that directly correlates with the observed experimental data.

Conclusion

Interpreting the 13C NMR spectrum of a substituted isonicotinonitrile is a logical process of deduction, grounded in fundamental principles and enabled by high-quality experimental data. By establishing a benchmark with the unsubstituted parent molecule and applying a systematic, comparative analysis, researchers can confidently determine the site of substitution and gain valuable insights into the electronic structure of their compounds. This guide provides the foundational knowledge, a robust experimental workflow, and the analytical framework necessary to leverage 13C NMR to its full potential in the fields of chemical research and drug development.

References

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A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile and Comparative Analytical Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is a cornerstone of progress. 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile, a substituted pyridine derivative, presents a unique analytical challenge due to its combination of a halogenated aromatic ring, a nitrile group, and a labile acetal functional group. This guide provides an in-depth analysis of its expected mass spectrometric fragmentation behavior, offering a predictive framework for its identification and characterization. Furthermore, we will objectively compare this mass spectrometry-based approach with other powerful analytical techniques, providing the necessary context for selecting the most appropriate method for your research needs.

Predicting the Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of this compound

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[1] The fragmentation pathways of this compound can be logically deduced by considering the molecule's distinct functional domains: the 2-chloropyridine core, the nitrile substituent, and the dimethoxymethyl (acetal) side chain.

Molecular Ion and Isotopic Signature

The initial event in EI-MS is the formation of a molecular ion (M•+). The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment, with the 37Cl isotope being approximately one-third the abundance of the 35Cl isotope. This provides a crucial diagnostic tool for identifying fragments that have retained the chlorine atom.

Fragmentation of the Dimethoxymethyl (Acetal) Group

The dimethoxymethyl group is expected to be the most labile part of the molecule under EI conditions. The primary fragmentation pathway for acetals is the cleavage of the C-O bond, which can proceed through several mechanisms.[2]

  • Alpha-Cleavage: The most prominent fragmentation of the acetal group is initiated by the loss of a methoxy radical (•OCH3), resulting in a stable oxonium ion. This would correspond to a loss of 31 Da from the molecular ion.

  • Loss of Formaldehyde: A subsequent fragmentation could involve the loss of a neutral formaldehyde molecule (CH2O, 30 Da) from the initial fragment ion.

  • Loss of a Methyl Radical: Cleavage of a C-O bond can also be initiated by the loss of a methyl radical (•CH3), leading to a different fragment ion.

Fragmentation of the 2-Chloropyridine Ring

Aromatic systems, like the pyridine ring, tend to produce stable molecular ions.[3] However, fragmentation can still occur, particularly through the loss of the chlorine atom or the nitrile group.

  • Loss of Chlorine: Cleavage of the C-Cl bond can occur, leading to the loss of a chlorine radical (•Cl), resulting in a fragment ion with a mass 35 or 37 Da less than the parent ion.

  • Loss of HCN: A common fragmentation pathway for pyridine and its derivatives involves the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the ring.[4]

Fragmentation of the Nitrile Group

The nitrile group is relatively stable; however, its fragmentation can occur through the loss of a CN radical (•CN), corresponding to a loss of 26 Da.

Proposed Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway M [M]•+ This compound F1 [M - •OCH3]+ Loss of methoxy radical M->F1 - 31 Da F2 [M - •Cl]+ Loss of chlorine radical M->F2 - 35/37 Da F3 [M - CH2O]+ Loss of formaldehyde M->F3 - 30 Da F4 [F1 - CH2O]+ Subsequent loss of formaldehyde F1->F4 - 30 Da F5 [F2 - HCN]+ Loss of hydrogen cyanide F2->F5 - 27 Da F6 Pyridine Ring Fragments F5->F6

Caption: Predicted EI-MS fragmentation of this compound.

Summary of Predicted Fragment Ions
Predicted Fragment Ion Proposed Neutral Loss Notes
[M - •CH3]+Methyl radical (•CH3)Minor fragmentation pathway from the acetal.
[M - •OCH3]+Methoxy radical (•OCH3)Likely a major fragment due to the stability of the resulting oxonium ion.
[M - CH2O]+Formaldehyde (CH2O)Possible rearrangement and loss from the acetal.
[M - •Cl]+Chlorine radical (•Cl)Will show a single isotopic peak.
[M - •CN]+Cyano radical (•CN)Loss of the nitrile group.
[M - HCN]+Hydrogen cyanide (HCN)Characteristic loss from the pyridine ring.

Experimental Protocol for GC-MS Analysis

To experimentally verify the predicted fragmentation, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is the method of choice for a volatile compound like this.

Sample Preparation
  • Dissolution: Dissolve a small amount (e.g., 1 mg) of this compound in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).

  • Dilution: Prepare a dilute solution (e.g., 1-10 µg/mL) for injection into the GC-MS system.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating this type of compound.

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 400.

Data Analysis

The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak can then be extracted and compared to the predicted fragmentation pattern. The presence of the characteristic chlorine isotope pattern in the molecular ion and relevant fragments should be confirmed.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool for structural elucidation and quantification, a comprehensive characterization often involves orthogonal analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[5][6]

  • Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

  • Instrumentation: A standard HPLC system with a UV detector is a common setup.

  • Advantages:

    • Excellent for quantitative analysis due to its high precision and accuracy.[7]

    • Non-destructive, allowing for fraction collection.

    • Wide variety of stationary and mobile phases for method development.

  • Limitations:

    • Provides limited structural information on its own.

    • Co-eluting impurities can interfere with quantification unless coupled with a mass spectrometer (LC-MS).

  • Application: HPLC would be the preferred method for routine purity analysis and quantification in a quality control setting. A reversed-phase C18 column with a mobile phase of acetonitrile and water would be a good starting point for method development.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Coupling HPLC with mass spectrometry combines the separation power of LC with the detection and identification capabilities of MS.[8]

  • Principle: The eluent from the HPLC is introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI).

  • Advantages:

    • Provides both retention time and mass-to-charge ratio, offering a high degree of specificity for identification and quantification.

    • Soft ionization often preserves the molecular ion, which is useful for confirming the molecular weight.

    • Tandem MS (MS/MS) can be used to induce fragmentation and provide structural information.

  • Limitations:

    • Ion suppression or enhancement effects from the matrix can affect quantification.

  • Application: LC-MS is invaluable for impurity profiling, metabolite identification, and quantitative bioanalysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules.[9]

  • Principle: Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

  • Advantages:

    • Provides unambiguous structural information through various experiments (1H, 13C, COSY, HSQC, HMBC).[10]

    • Non-destructive.

    • Can be used for quantitative analysis (qNMR).

  • Limitations:

    • Relatively low sensitivity compared to MS.

    • Requires a larger amount of pure sample.

    • Complex spectra can be challenging to interpret.

  • Application: NMR is essential for the initial characterization and structural confirmation of a newly synthesized compound like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

  • Principle: Measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.

  • Advantages:

    • Fast and easy to use.

    • Provides a characteristic "fingerprint" for a compound.

  • Limitations:

    • Provides limited information about the overall molecular structure.

    • Not suitable for quantitative analysis of complex mixtures.

  • Application: FTIR is a rapid and convenient method for confirming the presence of key functional groups, such as the nitrile (C≡N) stretch (around 2230-2250 cm-1) and the C-O stretches of the acetal.[11][12]

Comparative Summary
Technique Information Provided Primary Application Strengths Limitations
GC-MS Molecular weight, fragmentation pattern, retention timeStructural elucidation, identification of volatile impuritiesHigh sensitivity, provides structural information, good for complex mixturesRequires volatile and thermally stable compounds
HPLC-UV Retention time, quantitative informationRoutine purity analysis, quantificationHigh precision, robust, non-destructiveLimited structural information
LC-MS Molecular weight, retention time, fragmentation (MS/MS)Impurity profiling, metabolite ID, bioanalysisHigh specificity and sensitivity, applicable to a wide range of compoundsPotential for matrix effects
NMR Unambiguous molecular structure, connectivityDe novo structural elucidation, confirmation of identityProvides detailed structural information, quantitativeLow sensitivity, requires pure sample
FTIR Presence of functional groupsRapid identification, confirmation of functional groupsFast, easy to useLimited structural information

Conclusion and Recommendations

The mass spectrometric fragmentation of this compound can be rationally predicted by considering the established fragmentation patterns of its constituent functional groups. The lability of the dimethoxymethyl (acetal) group is expected to dominate the fragmentation spectrum, with key losses of methoxy radicals and formaldehyde. The characteristic isotopic signature of chlorine will be a vital tool in identifying chlorine-containing fragments.

For a comprehensive analytical strategy, a multi-technique approach is recommended:

  • Initial Characterization: NMR spectroscopy is indispensable for the definitive structural elucidation of the novel compound.

  • Structural Confirmation and Impurity Profiling: GC-MS (for volatile impurities) and LC-MS (for non-volatile impurities) are crucial for confirming the structure and identifying any process-related impurities or degradation products.

  • Routine Analysis and Quality Control: HPLC with UV detection is the most suitable technique for routine purity and content analysis in a regulated environment due to its robustness and high precision.

  • Rapid Functional Group Verification: FTIR can be used as a quick and simple check to confirm the presence of the key functional groups.

By leveraging the strengths of each of these analytical techniques, researchers and drug development professionals can achieve a thorough and reliable characterization of this compound, ensuring the quality and integrity of their work.

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  • Dantus, M., & Jochim, B. (2024, February 17). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. PMC.
  • Anonymous. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min....
  • Anonymous. (2021, February 26).
  • Anonymous. (n.d.). Advances in Pharmaceutical Analysis.
  • Anonymous. (n.d.).
  • Anonymous. (2021, October 8). Pyridine slides for discussion. GOV.UK.
  • Anonymous. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles [Video]. YouTube.

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Decoding C9H9ClN2O2: A Senior Application Scientist's Guide to Functional Group Identification with FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and chemical synthesis, elucidating the structure of a novel compound is a foundational challenge. When presented with a molecular formula like C9H9ClN2O2, a multitude of structural isomers are possible. This guide provides an in-depth, experience-driven workflow for leveraging Fourier Transform Infrared (FTIR) Spectroscopy to systematically identify the functional groups present, thereby constraining the list of potential structures and accelerating the identification process. We will move beyond simple peak-picking to a logical, self-validating system of spectral interpretation.

The Initial Challenge: Deconstructing the Molecular Formula

A molecular formula of C9H9ClN2O2 offers our first clues. The presence of nitrogen and oxygen suggests a high probability of common organic functional groups such as amides, nitro groups, amines, or carboxylic acids. The chlorine atom points to a halogenated compound. Before touching the spectrometer, we calculate the Degree of Unsaturation (DBE) to understand the molecule's framework:

DBE = C + 1 - (H/2) - (X/2) + (N/2) DBE = 9 + 1 - (9/2) - (1/2) + (2/2) = 6

A DBE of 6 strongly indicates the presence of an aromatic ring (which accounts for 4 DBEs) plus two additional degrees of unsaturation, likely from carbonyl (C=O) and nitro (NO2) groups. This calculation immediately focuses our investigation on substituted aromatic compounds.

Based on this, a highly plausible candidate structure is a chloro-nitroacetanilide, for example, N-(4-chloro-2-nitrophenyl)acetamide . This structure contains a secondary amide, a nitro group, an aromatic ring, and a chloro-substituent, all of which have distinct signatures in an IR spectrum. Our goal is to use FTIR to find evidence for or against the presence of these specific groups.

The Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of the FTIR spectrum is paramount for accurate interpretation. The choice of sampling technique is the first critical decision. For a solid powder, Attenuated Total Reflectance (ATR) is often superior to traditional KBr pellets due to its simplicity, speed, and reproducibility, requiring minimal sample preparation.

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO2 interference. Run a background scan to capture the ambient spectrum, which will be automatically subtracted from the sample spectrum.

  • Crystal Cleaning: Meticulously clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. A clean crystal is essential for a flat baseline.

  • Sample Application: Place a small amount of the C9H9ClN2O2 powder onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is crucial for achieving a strong, high-quality signal. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition: Collect the spectrum. A typical setting for a high-quality spectrum is 32 or 64 scans at a resolution of 4 cm⁻¹.

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio, making weaker peaks more discernible. A resolution of 4 cm⁻¹ is sufficient to resolve most characteristic bands in the mid-IR region without introducing excessive noise.

  • Post-Acquisition Processing: Perform an ATR correction if the software allows. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, resulting in a spectrum that more closely resembles a traditional transmission spectrum.

Below is a diagram illustrating this self-validating workflow.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Purge Purge Spectrometer Clean Clean ATR Crystal Purge->Clean Background Acquire Background Clean->Background Apply_Sample Apply Sample Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Collect_Scan Collect Spectrum (32 scans, 4 cm⁻¹ res) Apply_Pressure->Collect_Scan Process ATR Correction & Baseline Adjustment Collect_Scan->Process Interpret Interpret Spectrum Process->Interpret

Caption: Standard Operating Procedure for ATR-FTIR Data Acquisition.

Spectral Interpretation: A Logic-Driven Approach

Interpreting an IR spectrum is a process of systematic deduction. We will analyze the spectrum in distinct regions, looking for the characteristic vibrations of our proposed functional groups.[1][2][3]

Table 1: Key Functional Group Frequencies for C9H9ClN2O2 Isomers
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Peak Characteristics
Secondary Amide N-H Stretch3350 - 3100Single, sharp to medium peak
C=O Stretch (Amide I)1700 - 1650Strong, sharp
N-H Bend (Amide II)1570 - 1515Strong, sharp
Aromatic Nitro NO₂ Asymmetric Stretch1550 - 1490Strong
NO₂ Symmetric Stretch1355 - 1315Strong
Aromatic Ring C-H Stretch3100 - 3000Weak to medium, sharp
C=C Stretch (in-ring)1600 - 1450Multiple, medium to weak
C-H Bend (out-of-plane)900 - 675Strong, sharp (position indicates substitution pattern)
Alkyl (from acetyl)C-H Stretch2975 - 2850Weak to medium
Chloroalkane C-Cl Stretch800 - 600Medium to strong

Sources for frequency ranges:[4][5][6][7][8]

The Interpretation Workflow

The following diagram illustrates the logical process for identifying functional groups from the spectrum.

Sources

A Comparative Guide: GC-MS vs. LC-MS for Isonicotinonitrile Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. Isonicotinonitrile (4-cyanopyridine), a key building block in the synthesis of pharmaceuticals like isoniazid, demands rigorous analytical scrutiny to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the critical task of determining isonicotinonitrile purity. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a data-driven comparison to empower you in selecting the optimal method for your analytical needs.

Understanding Isonicotinonitrile and the Imperative of Purity

Isonicotinonitrile is a solid crystalline powder at room temperature with a melting point of 77-81°C and a boiling point of 196°C.[3] Its structure, featuring a polar pyridine ring and a nitrile group, makes it soluble in a range of organic solvents and moderately soluble in water. The primary route of synthesis for isonicotinonitrile is the ammoxidation of 4-picoline (4-methylpyridine).[4] This process can introduce several potential impurities that must be monitored and controlled, including:

  • Unreacted 4-picoline: The starting material for the synthesis.

  • Isonicotinic acid: An intermediate formed during the conversion of the nitrile.[4]

  • Other pyridine isomers: If the 4-picoline starting material is not pure.

  • By-products: From side reactions during the ammoxidation process.

The presence of these impurities, even in trace amounts, can impact the yield and quality of the final API. Therefore, a highly selective and sensitive analytical method is crucial for the accurate determination of isonicotinonitrile purity.

GC-MS and LC-MS: A Tale of Two Phases

The choice between GC-MS and LC-MS for analyzing a particular compound hinges on its physicochemical properties, primarily its volatility and thermal stability.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that separates compounds based on their volatility and interaction with a stationary phase within a heated column.[6] The separated compounds are then ionized and detected by a mass spectrometer. For a compound to be amenable to GC-MS analysis, it must be volatile enough to be vaporized without decomposition in the heated injector port.[7] Given isonicotinonitrile's boiling point of 196°C, it is sufficiently volatile for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) , on the other hand, separates compounds in a liquid mobile phase based on their interactions with a stationary phase packed in a column.[8] This technique is ideal for compounds that are non-volatile, thermally labile, or of high molecular weight.[5] LC-MS is particularly well-suited for polar compounds, making it a strong candidate for analyzing isonicotinonitrile and its potentially more polar impurities.[5]

Head-to-Head: A Performance Comparison

To provide a clear comparison, let's consider the key performance attributes of each technique for isonicotinonitrile purity analysis. The following table summarizes expected performance based on typical validated methods for pyridine derivatives.

Parameter GC-MS LC-MS/MS Justification & Causality
Selectivity HighVery HighBoth techniques offer high selectivity due to mass spectrometric detection. LC-MS/MS, with its ability to perform Multiple Reaction Monitoring (MRM), can offer superior selectivity in complex matrices by monitoring specific precursor-to-product ion transitions.[9]
Sensitivity (LOD/LOQ) Low ng/mLLow to sub-ng/mLLC-MS/MS generally offers higher sensitivity for polar compounds due to efficient ionization techniques like Electrospray Ionization (ESI).[10] GC-MS sensitivity for pyridine derivatives is also excellent, often in the low mg/kg range.[11][12]
Analysis Time ~15-20 min~5-10 minModern Ultra-High-Performance Liquid Chromatography (UHPLC) systems coupled with MS can achieve very fast separation times. GC methods often require longer run times for optimal separation of volatile compounds.
Sample Preparation Simple (dilution)Simple (dilution)For a relatively clean sample matrix like a synthesized intermediate, sample preparation for both techniques is straightforward, typically involving dissolution in a suitable solvent.
Derivatization Not requiredNot requiredIsonicotinonitrile's inherent volatility and the polarity of its potential impurities make it amenable to direct analysis by both techniques without the need for chemical derivatization.
Robustness HighModerate-HighGC-MS systems are generally considered very robust and require less frequent maintenance. LC-MS systems, particularly the ion source, can be more susceptible to matrix effects and require more frequent cleaning.

Experimental Protocols: A Step-by-Step Guide

The following are detailed, self-validating protocols for the analysis of isonicotinonitrile purity by GC-MS and LC-MS. These protocols are designed to be a starting point for method development and validation in your laboratory.

GC-MS Protocol

Objective: To quantify the purity of isonicotinonitrile and identify potential volatile impurities.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Isonicotinonitrile Sample (e.g., 10 mg) B Dissolve in Solvent (e.g., 10 mL Methanol) A->B C Vortex to Homogenize B->C D Transfer to GC Vial C->D E Inject 1 µL into GC-MS D->E F Separation on Capillary Column E->F G Ionization (EI) F->G H Mass Analysis (Scan Mode) G->H I Integrate Chromatographic Peaks H->I J Identify Impurities via Mass Spectral Library Search I->J K Calculate Purity by Area Percent I->K

Caption: GC-MS workflow for isonicotinonitrile purity analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the isonicotinonitrile sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with HPLC-grade methanol.

    • Vortex for 30 seconds to ensure homogeneity.

    • Transfer an aliquot to a 2 mL autosampler vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MS or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Identify the isonicotinonitrile peak based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Calculate the purity of isonicotinonitrile using the area percent method.

LC-MS/MS Protocol

Objective: To provide a highly selective and sensitive method for the quantification of isonicotinonitrile and its potential polar impurities.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Weigh Isonicotinonitrile Sample (e.g., 10 mg) B Dissolve in Mobile Phase (e.g., 10 mL ACN/Water) A->B C Vortex & Filter (0.22 µm) B->C D Transfer to LC Vial C->D E Inject 5 µL into LC-MS/MS D->E F Separation on C18 Column E->F G Ionization (ESI+) F->G H MS/MS Analysis (MRM) G->H I Integrate MRM Chromatograms H->I J Quantify using Calibration Curve I->J K Calculate Purity J->K

Caption: LC-MS/MS workflow for isonicotinonitrile purity analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the isonicotinonitrile sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Vortex for 30 seconds to ensure homogeneity.

    • Filter the solution through a 0.22 µm syringe filter into a 2 mL autosampler vial.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS/MS Mode: Multiple Reaction Monitoring (MRM).

      • Isonicotinonitrile: Precursor ion m/z 105.1 -> Product ion m/z 78.1

      • 4-Picoline (impurity): Precursor ion m/z 94.1 -> Product ion m/z 67.1

      • Isonicotinic acid (impurity): Precursor ion m/z 124.1 -> Product ion m/z 78.1

  • Data Analysis:

    • Develop a calibration curve for isonicotinonitrile and any expected impurities using certified reference standards.

    • Integrate the peaks in the MRM chromatograms for the sample and standards.

    • Quantify the amount of isonicotinonitrile and impurities in the sample using the calibration curve.

    • Calculate the purity of the isonicotinonitrile.

Method Validation: Ensuring Trustworthy Results

Both the GC-MS and LC-MS methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[13][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main peak from all impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be used to establish linearity.[15]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Conclusion: Selecting the Right Tool for the Job

Both GC-MS and LC-MS are powerful and suitable techniques for the purity analysis of isonicotinonitrile. The choice between them will depend on the specific requirements of the analysis and the available instrumentation.

Choose GC-MS if:

  • Your primary concern is the analysis of volatile and semi-volatile impurities.

  • You require a robust, easy-to-use method with minimal maintenance.

  • You have access to a GC-MS system and a spectral library for impurity identification.

Choose LC-MS/MS if:

  • You require the highest sensitivity and selectivity, particularly for polar impurities that may not be amenable to GC.

  • You need to analyze a wide range of potential impurities with varying polarities.

  • You have access to an LC-MS/MS system and the expertise to develop MRM methods.

For comprehensive purity profiling, a combination of both techniques can be employed to provide a complete picture of the volatile and non-volatile impurity profile of isonicotinonitrile. Ultimately, a well-validated analytical method, whether GC-MS or LC-MS, is essential for ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

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  • Grimm, C. C., Lloyd, S. W., Stein, R. E., & Beaulieu, J. C. (2011). Analysis of anthocyanins in pomegranates using LC/MS/MS. USDA ARS. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Weber, P. (2011). Determination of amino acids in food and feed by microwave hydrolysis and GC-MS/MS. In Amino Acid Analysis: Methods and Protocols (pp. 317–328). Springer.
  • Pharmaffiliates. (n.d.). Isonicotinonitrile | CAS No : 100-48-1. Retrieved from [Link]

  • Losada, S., Pitchers, E. P., Potter, K., Katsiadaki, I., & Barber, J. L. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Analytical Chemistry.
  • Venugopal, N., Reddy, G. V., & Madhavi, V. (2013). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 75, 139-143.
  • Stoner, G. D., & Wang, L. S. (2012). A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel.
  • Zhang, J., Liu, Y., & Wang, G. (2007). Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts.
  • Losada, S., Pitchers, E. P., Potter, K., Katsiadaki, I., & Barber, J. L. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • Kumar, A., Singh, S., & Dubey, D. K. (2015). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods, 7(15), 6293-6298.
  • Agilent Technologies. (2016). UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipitation and Solid Phase Extraction. Retrieved from [Link]

  • Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Cyanopyridine: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Venugopal, N., Reddy, G. V., & Madhavi, V. (2013). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Semantic Scholar.
  • Deeb, T., & Lee, H. K. (2017). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters.
  • PharmaCompass. (n.d.). 4-Cyanopyridine; Isonicotinic acid nitrile. Retrieved from [Link]

  • Cefas. (2022). Development of a quantitative method for the determination of pyridine in biota and sediment samples. Retrieved from [Link]

  • University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • Bhalla, T. C., & Kumar, H. (2009). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2.
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Kwiecień, A., & Borowiecki, T. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • American Cyanamid Company. (1959). U.S. Patent No. 2,904,552. Washington, DC: U.S.
  • Groman, A., & Kaczmarek, A. (2017). Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. Acta Poloniae Pharmaceutica, 74(6), 1667-1676.

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A Comparative Guide to Purity Assessment of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stringent assessment of purity for novel chemical entities is a cornerstone of regulatory compliance and therapeutic efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines a detailed experimental protocol for a robust HPLC method, presents comparative data against alternative methods, and offers insights into the rationale behind methodological choices to ensure scientific integrity.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

This compound is a pivotal building block in medicinal chemistry. Its purity directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Even trace impurities can lead to undesirable side reactions, reduced yield, and potential toxicity in the final drug product. Therefore, a precise and reliable analytical method for purity assessment is not merely a quality control measure but a critical component of the drug development process. High-Performance Liquid Chromatography (HPLC) is widely recognized as the most precise method for separating and quantifying analytes, impurities, and degradation products in pharmaceutical analysis.[1]

The Gold Standard: Reversed-Phase HPLC for Purity Profiling

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent technique for the purity analysis of non-volatile organic compounds like this compound.[2][3] Its high resolution, sensitivity, and adaptability make it ideal for separating the main compound from structurally similar impurities.

Understanding Potential Impurities

A self-validating analytical method begins with an understanding of potential impurities that may arise during synthesis. The synthesis of this compound likely involves the chlorination and subsequent functionalization of a pyridine precursor. Based on common synthetic routes for related pyridine derivatives, potential impurities could include:

  • Starting Materials: Unreacted precursors such as 3-cyanopyridine N-oxide.[4]

  • Intermediates: Incompletely reacted intermediates, for instance, 2-Chloro-3-cyanopyridine.[5][6]

  • Side-Reaction Products: Byproducts from undesired reactions, such as hydrolyzed or over-chlorinated species.

  • Degradation Products: Compounds formed due to instability of the target molecule under certain conditions.

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of the HPLC purity assessment process, from sample preparation to data analysis and decision-making.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation & Reporting cluster_decision Quality Assessment A Weigh Sample and Reference Standard B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject onto RP-HPLC System C->D E Separation on C18 Column (Isocratic or Gradient Elution) D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate % Purity (Area Normalization) G->H I Generate Report H->I J Purity ≥ Specification? H->J K Release for Further Use J->K Yes L Further Purification Required J->L No

Caption: Workflow for HPLC purity analysis of this compound.

Detailed Experimental Protocol: RP-HPLC Method

This protocol provides a robust starting point for the purity determination of this compound. Method validation according to ICH Q2(R1) guidelines is essential to ensure its suitability for its intended purpose.[3][7]

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with a quaternary pump and UV detector is sufficient.
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides excellent retention and separation for a wide range of organic molecules.[2]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase improves peak shape for basic compounds like pyridines.[8]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and low viscosity.
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% BA gradient elution ensures the separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance of speed and resolution.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 270 nmPyridine derivatives typically exhibit strong UV absorbance in this region.
Injection Vol. 10 µLA standard injection volume to balance sensitivity and peak shape.

2. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the standard solution.

3. System Suitability:

Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

4. Data Analysis:

The purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis of Alternative Purity Assessment Methods

While HPLC is the workhorse for purity analysis, other techniques can provide complementary or, in specific cases, more suitable information.[] The choice of method should be based on the specific analytical need, such as the volatility of impurities or the need for structural confirmation.

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.

Method_Selection A Purity Assessment of This compound B Are volatile impurities a concern? A->B C Gas Chromatography (GC-FID/MS) B->C Yes D Is higher throughput or resolution needed? B->D No E Ultra-Performance Liquid Chromatography (UPLC) D->E Yes F High-Performance Liquid Chromatography (HPLC) D->F No

Caption: Decision tree for selecting an analytical method for purity assessment.

Quantitative Data Summary: HPLC vs. Alternatives

The following table presents a hypothetical comparison of results for a batch of this compound, illustrating the strengths of each technique.

Analytical TechniquePurity (%)Key Findings
RP-HPLC 99.2Two minor impurities detected at 0.3% and 0.5%.
UPLC 99.2Same impurities as HPLC, but with sharper peaks and a 3x faster run time.[10][11][12]
GC-MS >99.9No significant volatile impurities detected.[13][14][15]
qNMR 98.9Provides absolute purity without the need for a specific reference standard for each impurity.
In-depth Comparison of Analytical Techniques
TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[16]High resolution, sensitivity, and versatility for non-volatile compounds.[1] Robust and widely available.Longer analysis times compared to UPLC.Routine quality control and purity profiling of the main compound and non-volatile impurities.[17][18]
UPLC Similar to HPLC but uses smaller particle size columns (sub-2 µm) and higher pressures.Faster analysis, improved resolution and sensitivity, and lower solvent consumption.[10][11][12]Higher initial instrument cost and backpressure limitations.High-throughput screening and analysis of complex samples requiring high resolution.[19]
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometry detection.[20]Excellent for identifying and quantifying volatile and semi-volatile impurities.[15][21] Provides structural information.Not suitable for non-volatile compounds. Requires derivatization for some polar analytes.Detecting residual solvents and volatile byproducts from synthesis.[14]
qNMR The integral of a specific NMR signal is directly proportional to the number of nuclei.Provides absolute quantification without a reference standard for the analyte. Non-destructive and provides structural information.Lower sensitivity compared to chromatographic methods. Requires a highly pure internal standard.Orthogonal purity verification and characterization of reference standards.[22]

Conclusion and Recommendations

For the routine purity assessment of this compound, Reversed-Phase HPLC with UV detection is the recommended method due to its high precision, robustness, and ability to effectively separate non-volatile impurities.[1][2] The outlined HPLC method provides a solid foundation for quality control laboratories.

For laboratories requiring higher throughput, UPLC offers a significant advantage in speed and efficiency without compromising data quality. [10][11] Gas Chromatography should be employed as a complementary technique to specifically address the presence of residual solvents and other volatile impurities. Quantitative NMR serves as an excellent orthogonal method for the absolute purity determination of reference standards.

Ultimately, a comprehensive purity assessment strategy should leverage the strengths of multiple analytical techniques to ensure the highest quality of pharmaceutical intermediates, thereby safeguarding the integrity of the final drug product.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of volatile organic compounds using gas chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • In-Silico Methods. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Der Pharma Chemica. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. Retrieved from [Link]

  • ACS Publications. (2013). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • IARJSET. (n.d.). Exploration of Volatile Organic Compounds through Gas Chromatography: Analytical Insights. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. Retrieved from [Link]

  • Google Patents. (n.d.). JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid.
  • ResearchGate. (2025). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]

  • IARJSET. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]

  • Labmate Online. (2023). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Retrieved from [Link]

  • Inter-Research Science Publisher. (2025). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Retrieved from [Link]

  • CHIMIA. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Retrieved from [Link]

  • RJPT. (n.d.). A Review on Comparative study of HPLC and UPLC. Retrieved from [Link]

  • Technology Networks. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Retrieved from [Link]

  • Google Patents. (n.d.). CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine.

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X-ray Crystallography for the Definitive Structure Confirmation of Pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of drug discovery and materials science, pyridine derivatives represent a class of heterocyclic compounds of paramount importance. Their diverse biological activities and versatile chemical properties make them foundational scaffolds in pharmaceuticals, agrochemicals, and functional materials. However, the subtle constitutional and stereoisomeric variations possible within these derivatives can lead to vastly different pharmacological or material properties. Consequently, the unambiguous determination of their three-dimensional atomic arrangement is not merely a procedural step but a cornerstone of rigorous scientific investigation and intellectual property protection.

While a suite of analytical techniques can provide structural clues, single-crystal X-ray crystallography stands as the unequivocal "gold standard."[1] It provides a direct, high-resolution visualization of the molecule's structure, leaving no ambiguity regarding connectivity, configuration, and conformation.[2] This guide offers a comprehensive exploration of X-ray crystallography for the structural confirmation of pyridine derivatives, contextualized through a comparative analysis with other common analytical methods. We will delve into the causality behind experimental choices, provide actionable protocols, and present a framework for an integrated analytical approach.

Section 1: The Gold Standard: X-ray Crystallography

X-ray crystallography is a powerful, non-destructive technique that yields detailed information about the internal lattice of crystalline substances, including precise bond lengths, bond angles, and absolute stereochemistry.[3][4] Its power lies in its ability to generate an experimentally-derived, three-dimensional electron density map of a molecule, from which an atomic model is built and refined.[2]

Core Principles: From Crystal to Structure

The process is predicated on a fundamental principle discovered by Max von Laue in 1912: crystalline substances act as three-dimensional diffraction gratings for X-rays.[3] When a beam of monochromatic X-rays strikes a well-ordered crystal, the rays are scattered by the electrons of the atoms within the crystal. This scattering gives rise to a unique diffraction pattern of constructive interference, which is captured by a detector. The angles and intensities of these diffracted spots are governed by Bragg's Law (nλ=2d sinθ).[3]

By systematically rotating the crystal and collecting thousands of reflections, a complete dataset is obtained. Sophisticated computational algorithms then perform a Fourier transform on this diffraction data to calculate an electron density map. A skilled crystallographer interprets this map to build an atomic model, which is then refined against the experimental data to achieve the best possible fit, ultimately yielding the precise coordinates of every atom in the molecule.[5]

Experimental Workflow: A Step-by-Step Overview

The journey from a newly synthesized pyridine derivative to a fully refined crystal structure follows a well-defined path. The success of the entire process hinges on the quality of the initial crystalline sample.

X-ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing cluster_solution Structure Determination A 1. Rigorous Purification of Pyridine Derivative B 2. Crystal Growth A->B High Purity is Crucial C 3. Crystal Selection & Mounting B->C Select High-Quality Crystal D 4. X-ray Data Collection C->D E 5. Data Processing D->E F 6. Structure Solution (Direct Methods) E->F G 7. Model Building & Refinement F->G H 8. Structure Validation G->H Iterative Process I Final Validated Crystal Structure H->I Decision_Framework start Newly Synthesized Pyridine Derivative ms 1. LC-MS / HRMS start->ms Confirm Mass & Purity nmr 2. 1D & 2D NMR ms->nmr propose 3. Propose Structure nmr->propose Analyze Connectivity check Is Structure Unambiguous? propose->check cryst 4. X-ray Crystallography check->cryst No / Ambiguous Isomers / Chiral Centers Present final_nmr Tentative Structure (Sufficient for routine checks) check->final_nmr Yes final_xray Definitive, Absolute Structure (Required for publication, patents, and regulatory submission) cryst->final_xray

Sources

A Senior Application Scientist's Guide to Differentiating Isonicotinonitrile Isomers: A Spectral Data Comparison

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise identification of isomeric compounds is not merely an academic exercise; it is a critical determinant of a product's efficacy, safety, and novelty. The cyanopyridine isomers—isonicotinonitrile (4-cyanopyridine), picolinonitrile (2-cyanopyridine), and nicotinonitrile (3-cyanopyridine)—serve as a quintessential example. While sharing the same molecular formula (C₆H₄N₂), their distinct structural arrangements give rise to unique chemical and physical properties, necessitating robust analytical methodologies for their unambiguous differentiation. This guide provides an in-depth comparison of the spectral data of these isomers, grounded in fundamental principles and supported by experimental data, to empower researchers in their analytical endeavors.

The Imperative of Isomeric Purity

The position of the cyano group on the pyridine ring profoundly influences the molecule's electronic distribution, dipole moment, and steric hindrance. These subtle differences can lead to significant variations in biological activity, reaction kinetics, and material properties. For instance, in drug development, one isomer may exhibit therapeutic effects while another could be inert or even toxic. Therefore, the ability to confidently distinguish between these isomers is paramount for quality control, process optimization, and regulatory compliance.

A Multi-faceted Spectroscopic Approach

A holistic analytical strategy employing multiple spectroscopic techniques is essential for the comprehensive characterization of isonicotinonitrile and its isomers. This guide will focus on four cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS). Each method provides a unique piece of the structural puzzle, and their combined application offers a self-validating system for isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structural arrangement of molecules in solution.[1] By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about the chemical environment and connectivity of atoms.

¹H NMR Spectroscopy: A Fingerprint of Proton Environments

The chemical shift, splitting pattern (multiplicity), and coupling constants of the protons on the pyridine ring are highly sensitive to the position of the electron-withdrawing cyano group.

  • Isonicotinonitrile (4-cyanopyridine): Due to the molecule's symmetry, the ¹H NMR spectrum is the simplest of the three isomers, displaying two doublets. The protons ortho to the nitrogen (H-2 and H-6) are chemically equivalent, as are the protons meta to the nitrogen (H-3 and H-5).

  • Picolinonitrile (2-cyanopyridine): The asymmetry of this isomer results in four distinct signals for the four aromatic protons, each with a unique chemical shift and coupling pattern.

  • Nicotinonitrile (3-cyanopyridine): Similar to the 2-isomer, the 3-isomer also exhibits four distinct signals in its ¹H NMR spectrum, but with characteristic chemical shifts and coupling constants that differentiate it from the other two.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The chemical shifts of the carbon atoms in the pyridine ring and the cyano group are also indicative of the isomer's structure.

  • Isonicotinonitrile (4-cyanopyridine): The symmetry of the molecule leads to fewer signals in the ¹³C NMR spectrum compared to its isomers.

  • Picolinonitrile (2-cyanopyridine) and Nicotinonitrile (3-cyanopyridine): These isomers will each show six distinct signals, corresponding to the five carbons of the pyridine ring and the carbon of the cyano group, but at different chemical shifts.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data of Cyanopyridine Isomers [2]

Isomer¹H NMR (δ, ppm in CDCl₃)¹³C NMR (δ, ppm)
Isonicotinonitrile (4-CP) 8.83 (d, 2H), 7.55 (d, 2H)151.1 (2C), 126.0 (2C), 125.0, 116.9 (CN)
Picolinonitrile (2-CP) 8.76 (ddd, 1H), 7.95 (td, 1H), 7.78 (d, 1H), 7.63 (ddd, 1H)151.0, 137.2, 133.0, 127.9, 124.5, 117.8 (CN)
Nicotinonitrile (3-CP) 8.91 (dd, 1H), 8.85 (dd, 1H), 8.00 (dt, 1H), 7.48 (ddd, 1H)153.1, 152.8, 140.0, 124.0, 116.5 (CN), 110.1
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the cyanopyridine isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[2]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Isomer B Dissolve in Deuterated Solvent A->B C Add TMS B->C D Transfer to NMR Tube C->D E Insert into NMR Spectrometer D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum E->G H Process Spectra (FT, Phasing, Baseline Correction) F->H G->H I Compare Chemical Shifts, Coupling Constants, and Multiplicities H->I J Isomer Identification I->J

Caption: Workflow for Isomer Differentiation using NMR Spectroscopy.

Vibrational Spectroscopy: Unveiling Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[3] The frequencies of these vibrations are determined by the bond strengths and masses of the constituent atoms, making them highly specific to the molecular structure.

Infrared (IR) Spectroscopy

The position of the cyano group influences the electronic structure of the pyridine ring, which in turn affects the vibrational frequencies of the ring modes and the C≡N stretch.

  • C≡N Stretching Vibration: This is a prominent and characteristic band in the IR spectra of all three isomers, typically appearing in the 2220-2240 cm⁻¹ region.[2] The exact frequency can vary slightly between the isomers due to electronic effects.

  • Pyridine Ring Vibrations: The fingerprint region (below 1600 cm⁻¹) contains a complex series of bands corresponding to the stretching and bending modes of the pyridine ring. The patterns in this region are unique for each isomer and serve as a reliable means of differentiation.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While the C≡N stretch is also observable in the Raman spectrum, the relative intensities of the ring modes can differ significantly from the IR spectrum, offering additional data for comparison. For instance, in surface-enhanced Raman spectroscopy (SERS) studies, the adsorption behavior of the isomers on a metal surface can lead to distinct spectral changes, further aiding in their differentiation.[4]

Table 2: Key Vibrational Frequencies (cm⁻¹) for Cyanopyridine Isomers [2][5]

IsomerC≡N Stretch (IR)Key Fingerprint Region Bands (IR)
Isonicotinonitrile (4-CP) ~2240Distinct pattern of ring vibrations
Picolinonitrile (2-CP) ~2230Unique set of ring stretching and bending modes
Nicotinonitrile (3-CP) ~2235Characteristic fingerprint different from 2-CP and 4-CP
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the isomer with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, for liquid or solid samples, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.[2]

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.[2]

  • Data Analysis: Identify the characteristic C≡N stretching frequency and compare the fingerprint region with reference spectra of the pure isomers.

IR_Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare KBr Pellet or place on ATR crystal B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Identify C≡N Stretch C->D E Compare Fingerprint Region to References C->E F Isomer Confirmation D->F E->F

Caption: General Workflow for Vibrational Spectroscopy Analysis.

Mass Spectrometry: Deciphering Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.[6] While all three cyanopyridine isomers have the same molecular weight (104.11 g/mol ), their fragmentation patterns upon ionization can be distinct.[7]

  • Molecular Ion Peak (M⁺•): In electron ionization (EI) mass spectrometry, all three isomers will exhibit a strong molecular ion peak at m/z 104.

  • Fragmentation: The position of the cyano group influences the stability of the molecular ion and the subsequent fragmentation pathways. For example, 2-cyanopyridine often shows a characteristic loss of HCN (27 u) to produce a fragment at m/z 77.[2] The fragmentation patterns of the 3- and 4-isomers, while also showing the loss of HCN, will have different relative intensities of the fragment ions, allowing for their differentiation.[2]

Table 3: Mass Spectrometry Data for Cyanopyridine Isomers [2]

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
Isonicotinonitrile (4-CP) 10477 (M-HCN)⁺, other distinct fragments
Picolinonitrile (2-CP) 10477 (M-HCN)⁺, often a prominent peak
Nicotinonitrile (3-CP) 10477 (M-HCN)⁺, with a different relative abundance
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.[2]

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce ionization and fragmentation.[2]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).[2]

  • Data Analysis: Compare the fragmentation pattern of the unknown sample with the reference mass spectra of the pure isomers, paying close attention to the relative intensities of the key fragment ions.

MS_Workflow cluster_prep Sample Introduction cluster_acq MS Analysis cluster_analysis Data Analysis A Introduce Sample (e.g., GC or Direct Probe) B Ionization (EI) A->B C Mass Separation B->C D Detection C->D E Identify Molecular Ion Peak D->E F Analyze Fragmentation Pattern D->F G Isomer Differentiation E->G F->G

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile, a compound that, while valuable in synthesis, requires careful management due to its potential hazards. This document is designed to be a trusted resource, offering clarity and actionable procedures rooted in established safety principles.

Hazard Identification and Risk Assessment: Understanding the Compound

Assumed Hazard Profile:

Hazard ClassificationPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled[1][2][3].
Skin Corrosion/Irritation Causes skin irritation[1][2].
Serious Eye Damage/Eye Irritation Causes serious eye irritation[1][2].
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.

This presumptive hazard profile necessitates that all handling and disposal procedures are conducted with the appropriate personal protective equipment (PPE) and within a designated and properly functioning fume hood.

The "Cradle-to-Grave" Responsibility: A Core Principle of Chemical Waste Management

The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach to hazardous waste management[4]. This principle places the responsibility for the proper handling and disposal of a chemical squarely on the generator of the waste—from the moment it is created to its final, environmentally sound disposal[4]. Adherence to this principle is not only a regulatory requirement but also a cornerstone of responsible scientific practice.

Disposal Workflow Diagram

cluster_0 Step 1: In-Lab Preparation cluster_1 Step 2: Waste Collection & Storage cluster_2 Step 3: Final Disposal A Don Appropriate PPE B Segregate Waste Streams A->B C Label Waste Container B->C D Transfer Waste to Designated Container C->D Ensure container is properly sealed E Store in Satellite Accumulation Area D->E F Arrange for Pickup by Certified Hazardous Waste Contractor E->F Follow institutional EHS protocols G Complete Waste Manifest F->G cluster_0 Chemical Properties cluster_1 Regulatory Framework cluster_2 Disposal Pathway A Chlorinated Organic F Incineration A->F Requires high-temperature destruction & scrubbing B Nitrile Compound B->F Potential for toxic combustion byproducts C EPA 'Cradle-to-Grave' E Segregation & Labeling C->E Mandates generator responsibility D OSHA Laboratory Standard D->E Requires clear hazard communication G Secure Landfill F->G Ash residue disposal

Caption: Interplay of chemical properties, regulations, and disposal methods.

Preferred Disposal Method: Incineration

For chlorinated organic compounds like this compound, high-temperature incineration is the preferred method of disposal.[5][6] This process effectively destroys the organic molecule, converting it into less harmful inorganic compounds. During incineration, the chlorine atoms are primarily converted to hydrogen chloride (HCl), which can be neutralized and removed from the flue gas by wet scrubbers.[6] This prevents the release of acidic and other harmful gases into the atmosphere. The resulting ash is then disposed of in a specially designed hazardous waste landfill.[7][8]

Conclusion: A Culture of Safety

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By understanding the potential hazards, adhering to regulatory requirements, and following a clear, step-by-step disposal protocol, we can ensure that our pursuit of scientific discovery does not come at the cost of our health or the environment. This guide serves as a foundational document to be integrated into your laboratory's Chemical Hygiene Plan, as required by the Occupational Safety and Health Administration (OSHA).[9][10]

References

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. [Link]

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  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration. [Link]

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A Comprehensive Guide to the Safe Handling of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on data from analogous compounds, 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile is presumed to be hazardous.

Assumed Hazard Profile:

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5]
Skin Corrosion/Irritation Causes skin irritation.[1][3][4][6]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][3][4]
Specific Target Organ Toxicity May cause respiratory irritation.[2][4]

The primary routes of exposure are inhalation, skin contact, and ingestion. The causality for these hazards lies in the chemical reactivity of the molecule. The chloro- and nitrile functionalities can react with biological macromolecules, leading to irritation and toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent exposure. The selection of appropriate PPE is not merely a procedural step but a scientifically-backed decision to create a reliable barrier between the researcher and the chemical.

Core PPE Requirements:

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are an excellent choice due to their resistance to a wide range of chemicals, including solvents and oils that may be used in conjunction with the compound.[7][8][9][10][11] Always double-glove to provide an extra layer of protection, especially during procedures with a higher risk of splashing.

  • Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are essential to protect against splashes and fumes.[8] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

  • Body Protection: A laboratory coat is the minimum requirement.[8] For procedures with a higher potential for contamination, a chemical-resistant apron or a full-body suit should be considered.

  • Respiratory Protection: All work with solid or concentrated solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

The following diagram illustrates the workflow for selecting and using PPE:

PPE_Workflow cluster_prep Preparation cluster_use Usage cluster_disposal Disposal Assess_Risk Assess Risk of Exposure Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE informs Don_PPE Don PPE Correctly Select_PPE->Don_PPE Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Carefully Handle_Chemical->Doff_PPE Dispose_Contaminated_PPE Dispose of Contaminated PPE Doff_PPE->Dispose_Contaminated_PPE

Caption: Workflow for PPE Selection and Use.

Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol minimizes the risk of accidental exposure and ensures the integrity of the experiment.

Preparation:

  • Designate a Work Area: All work with this compound should be performed in a designated area within a chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment, including a calibrated balance, appropriate glassware, and a dedicated waste container, are inside the fume hood.

  • Review Emergency Procedures: Locate the nearest safety shower and eyewash station. Ensure you are familiar with their operation.

Handling:

  • Don PPE: Put on all required PPE before entering the designated work area.

  • Weighing and Transfer:

    • Carefully weigh the solid compound on a tared weigh boat inside the fume hood.

    • Use a spatula to transfer the solid to the reaction vessel. Avoid creating dust.

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Perform the Reaction: Conduct all experimental manipulations within the fume hood. Keep the sash at the lowest practical height.

  • Post-Reaction Workup: All subsequent steps, including quenching, extraction, and purification, should be carried out in the fume hood.

Decontamination:

  • Clean Glassware: Thoroughly decontaminate all glassware that has come into contact with the compound using an appropriate solvent, followed by a standard washing procedure.

  • Wipe Down Surfaces: Wipe down the work surface of the fume hood with a suitable solvent and cleaning agent.

Spill Management and Emergency Procedures

Prompt and correct action in the event of a spill or exposure is critical to minimizing harm.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or outside of a containment area.

  • Contain the Spill: If it is safe to do so, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill.

  • Clean Up: Wearing appropriate PPE, carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[3][6]

  • Decontaminate the Area: Clean the spill area with a suitable solvent.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][6] Remove contaminated clothing.[2] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][6] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.

The logical flow for responding to an exposure event is as follows:

Exposure_Response Exposure_Event Exposure Event Occurs Remove_From_Source Remove from Source of Exposure Exposure_Event->Remove_From_Source Administer_First_Aid Administer First Aid Remove_From_Source->Administer_First_Aid Seek_Medical_Attention Seek Immediate Medical Attention Administer_First_Aid->Seek_Medical_Attention Report_Incident Report Incident to Supervisor Seek_Medical_Attention->Report_Incident

Caption: Emergency Response Flowchart for Exposure.

Waste Disposal Plan

Proper disposal of chemical waste is a legal and ethical responsibility to protect both human health and the environment.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including used weigh boats, contaminated paper towels, and spent absorbent materials, should be collected in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, labeled, and sealed waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area until they are collected by the EHS office.

  • Disposal: The final disposal of the chemical waste must be conducted through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain.[6]

References

  • National Center for Biotechnology Information. (n.d.). 2-Chloronicotinonitrile. PubChem. Retrieved from [Link]

  • PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]

  • SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

  • Unigloves. (2020). What Do Nitrile Gloves Protect Against?. Retrieved from [Link]

  • Unigloves. (2024). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Retrieved from [Link]

  • Prime Source. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.